Surotomycin
Description
Properties
IUPAC Name |
(3S)-3-[[(2R)-4-amino-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(E)-3-(4-pentylphenyl)but-2-enoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H101N17O26/c1-6-7-8-14-41-20-22-42(23-21-41)37(2)25-58(98)86-49(27-43-33-81-47-18-12-10-15-44(43)47)71(113)89-50(29-57(80)97)72(114)91-53(32-64(107)108)73(115)94-66-40(5)120-77(119)54(28-56(96)45-16-9-11-17-46(45)79)92-76(118)65(38(3)26-61(101)102)93-74(116)55(36-95)87-60(100)34-82-68(110)51(30-62(103)104)88-67(109)39(4)84-70(112)52(31-63(105)106)90-69(111)48(19-13-24-78)85-59(99)35-83-75(66)117/h9-12,15-18,20-23,25,33,38-40,48-55,65-66,81,95H,6-8,13-14,19,24,26-32,34-36,78-79H2,1-5H3,(H2,80,97)(H,82,110)(H,83,117)(H,84,112)(H,85,99)(H,86,98)(H,87,100)(H,88,109)(H,89,113)(H,90,111)(H,91,114)(H,92,118)(H,93,116)(H,94,115)(H,101,102)(H,103,104)(H,105,106)(H,107,108)/b37-25+/t38-,39-,40-,48+,49+,50-,51+,52+,53+,54+,55-,65+,66+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNMYYRPPFVAKR-CWXHRMTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=CC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC4C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC4=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C5=CC=CC=C5N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)/C(=C/C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]4[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC4=O)CCCN)CC(=O)O)C)CC(=O)O)CO)[C@H](C)CC(=O)O)CC(=O)C5=CC=CC=C5N)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H101N17O26 | |
| Record name | Surotomycin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Surotomycin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153980 | |
| Record name | Surotomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1680.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233389-51-9 | |
| Record name | Surotomycin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233389519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Surotomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12076 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Surotomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUROTOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON0N776N05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Surotomycin's Assault on Clostridioides difficile: A Technical Deep Dive
For the attention of researchers, scientists, and drug development professionals, this guide elucidates the multifaceted mechanism of action by which the investigational cyclic lipopeptide antibiotic, Surotomycin, exerts its bactericidal effects against the anaerobic, spore-forming bacterium, Clostridioides difficile.
This compound, a structural analog of daptomycin, demonstrates a rapid, concentration-dependent killing of both logarithmic and stationary phase C. difficile cells.[1][2] Its primary mode of action is the disruption of the bacterial cell membrane's potential, a critical blow that triggers a cascade of downstream inhibitory effects on essential cellular processes.[1][3] This membrane-active mechanism contributes to its potent efficacy and its ability to target even non-growing bacteria.[1]
Core Mechanism: Disruption of Bacterial Membrane Potential
The initial and most critical interaction of this compound with C. difficile is its effect on the cell membrane. At bactericidal concentrations, this compound dissipates the membrane potential of C. difficile.[1][4] This disruption of the membrane's electrical potential is achieved without the formation of pores, distinguishing its action from some other membrane-active agents.[1] The loss of membrane potential is a fatal event for the bacterium, leading to a swift cessation of vital cellular functions.
Downstream Consequences: Inhibition of Macromolecular Synthesis
The dissipation of the membrane potential by this compound has immediate and profound consequences for the bacterium's ability to synthesize essential macromolecules. The disruption of the proton motive force, which is coupled to the membrane potential, cripples the cell's energy-dependent processes. This leads to a concurrent inhibition of DNA, RNA, protein, and cell wall synthesis.[1]
Impact on Toxin Production and Virulence
A crucial aspect of this compound's efficacy is its ability to reduce the production of toxins A and B, the primary virulence factors of C. difficile.[4] By rapidly killing the vegetative cells, this compound curtails the bacterial population responsible for toxin synthesis.[4] This reduction in toxin levels leads to a decreased inflammatory response, as evidenced by lower interleukin-8 (IL-8) concentrations in in vitro models.[4][5] It is important to note that this effect on toxin production is a direct result of the bactericidal activity, rather than a specific inhibition of the toxin synthesis pathway.[4]
Quantitative Analysis of this compound's Activity
The in vitro potency of this compound against C. difficile has been quantified through various microbiological assays. The following tables summarize key quantitative data from published studies.
| Parameter | Strain | Value | Reference |
| MIC | Representative strains | 0.125 - 1 µg/ml | [1] |
| MIC | R20291 (BI/NAP1/027) | 0.03 µg/ml | [4] |
| MIC90 | Multiple strains | 0.5 mg/L | [6] |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against C. difficile
| Assay | Strain | Conditions | Result | Reference |
| Time-Kill Kinetics | Logarithmic BAA-1875 | 16x MIC (4 µg/ml) | >99% killing in 6 hours | [1][2] |
| Time-Kill Kinetics | Stationary BAA-1875 | 16x MIC (4 µg/ml) | >99% killing in 24 hours | [1][2] |
| Time-Kill Kinetics | Logarithmic R20291 | 4x MIC | 99% reduction in 24 hours | [2] |
| Vegetative Cell Reduction | R20291 | 4x and 40x MIC | 4-log10 reduction in 72 hours | [4][5] |
| Toxin A Reduction | R20291 | 4x and 40x MIC | 77% decrease at 48 hours | [4][5] |
| Toxin B Reduction | R20291 | 4x and 40x MIC | 68% decrease at 48 hours | [4][5] |
Table 2: Bactericidal and Toxin Reduction Activity of this compound
Experimental Protocols
The following section details the methodologies for key experiments cited in the literature, providing a framework for the replication and further investigation of this compound's mechanism of action.
Membrane Potential Assay
The effect of this compound on the membrane potential of C. difficile is typically assessed using a fluorescent dye that is sensitive to changes in membrane polarization.
Macromolecular Synthesis Assays
The inhibition of DNA, RNA, protein, and cell wall synthesis is evaluated by measuring the incorporation of radiolabeled precursors into these macromolecules.
-
C. difficile Culture Preparation: Cultures are grown to the mid-logarithmic phase.
-
Radiolabeled Precursor Addition: Specific radiolabeled precursors are added to aliquots of the culture:
-
DNA Synthesis: [3H]thymidine
-
RNA Synthesis: [3H]uridine
-
Protein Synthesis: [3H]leucine
-
Cell Wall Synthesis: [14C]N-acetylglucosamine
-
-
This compound Exposure: this compound is added at various concentrations to the treated samples, while control samples receive no antibiotic.
-
Incubation and Sampling: The cultures are incubated, and samples are taken at various time points.
-
Macromolecule Precipitation: The macromolecules are precipitated using an appropriate agent (e.g., trichloroacetic acid).
-
Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Analysis: The percentage of inhibition of synthesis is calculated by comparing the incorporation of radiolabel in this compound-treated samples to the untreated controls.
Time-Kill Kinetics Assay
This assay determines the rate and extent of bacterial killing by this compound over time.
-
C. difficile Inoculum Preparation: A standardized inoculum of C. difficile is prepared in a suitable broth medium.
-
This compound Addition: this compound is added to the bacterial suspension at various multiples of its MIC.
-
Incubation: The cultures are incubated under anaerobic conditions.
-
Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Counting: The number of viable bacteria in each sample is determined by serial dilution and plating on appropriate agar plates.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time to visualize the killing kinetics.
Resistance Mechanisms
While this compound demonstrates potent activity, the potential for resistance development has been investigated. In vitro studies involving serial passage of C. difficile in the presence of this compound have identified mutations associated with reduced susceptibility. These mutations have been found in genes encoding for:
-
Cardiolipin synthase: Alterations in membrane lipid composition can affect the interaction of lipopeptide antibiotics with the cell membrane.[7]
-
Enoyl-(acyl carrier protein) reductase II (FabK): This enzyme is involved in fatty acid biosynthesis, further suggesting that changes to the cell membrane are a key resistance strategy.[7]
-
Cell division protein FtsH2: This protein is involved in membrane protein quality control.[7]
-
PadR family transcriptional regulator: These regulators can control a variety of cellular processes, including stress responses.[7]
It is noteworthy that some of these mutations overlap with those associated with daptomycin resistance in other bacteria.[7]
Conclusion
This compound's mechanism of action against C. difficile is a rapid and multifaceted assault, initiated by the dissipation of the bacterial cell membrane potential. This primary action triggers a cascade of inhibitory effects on essential macromolecular synthesis, leading to concentration-dependent bactericidal activity against both growing and non-growing cells. Furthermore, its ability to reduce toxin production by eliminating vegetative cells underscores its potential as a therapeutic agent for C. difficile infection. Understanding these intricate mechanisms is paramount for the ongoing development and strategic deployment of novel anti-C. difficile agents.
References
- 1. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Effects of this compound on Clostridium difficile Viability and Toxin Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the Effects of this compound Treatment on Clostridium difficile Toxin A and B Production, Immune Response, and Morphological Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the Effects of this compound Treatment on Clostridium difficile Toxin A and B Production, Immune Response, and Morphological Changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
Surotomycin: A Technical Guide on Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surotomycin (formerly CB-183,315) is a semisynthetic lipopeptide antibiotic that was under investigation for the treatment of Clostridioides difficile infection (CDI).[1][2] It is a structural analog of daptomycin, a clinically approved antibiotic.[1] this compound was designed to have potent bactericidal activity against C. difficile while having minimal impact on the normal gut microbiota.[3] This document provides a detailed overview of the chemical structure, synthesis, and mechanism of action of this compound, along with relevant experimental protocols.
Chemical Structure
This compound is a cyclic lipopeptide with the molecular formula C_77H_101N_17O_26 and a molecular weight of 1680.7 g/mol .[4] Its core peptide structure is identical to that of daptomycin, which is produced via fermentation of the bacterium Streptomyces roseosporus.[3] The key structural modification in this compound is the nature of the N-terminal lipid side chain. Instead of the decanoyl chain found in daptomycin, this compound is acylated with (E)-3-(4-pentylphenyl)but-2-enoic acid.[4] This modification was intended to enhance its efficacy against C. difficile.
IUPAC Name: (3S)-3-[[(2R)-4-amino-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(E)-3-(4-pentylphenyl)but-2-enoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacontan-30-yl]amino]-4-oxobutanoic acid.
Synthesis of this compound
The synthesis of this compound is a semi-synthetic process that begins with the natural product daptomycin. The detailed industrial synthesis protocol is proprietary and described in patent WO 2010/075215. The general strategy involves three main stages:
-
Fermentation: Production of the daptomycin core structure by fermentation of Streptomyces roseosporus.
-
Deacylation: Removal of the native decanoyl side chain from the daptomycin molecule.
-
Re-acylation: Coupling of the deacylated daptomycin core with the custom lipid side chain, (E)-3-(4-pentylphenyl)but-2-enoic acid.
Representative Synthesis of the Lipid Tail
A plausible synthetic route for the lipid tail, (E)-3-(4-pentylphenyl)but-2-enoic acid, could be achieved via a Horner-Wadsworth-Emmons reaction, which is known to favor the formation of (E)-alkenes.
Experimental Protocol:
-
Preparation of the Phosphonate Ylide:
-
To a solution of triethyl phosphonoacetate in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
Wittig-Horner-Emmons Reaction:
-
Cool the ylide solution back to 0 °C and add a solution of 1-(4-pentylphenyl)ethan-1-one in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure to yield the crude ethyl (E)-3-(4-pentylphenyl)but-2-enoate.
-
-
Saponification:
-
Dissolve the crude ethyl ester in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide (LiOH) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, remove the organic solvents under reduced pressure.
-
Dilute the residue with water and acidify to pH 2-3 with 1M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield (E)-3-(4-pentylphenyl)but-2-enoic acid.
-
The final product can be purified by recrystallization or column chromatography.
-
Mechanism of Action
Similar to its parent compound daptomycin, this compound exerts its bactericidal effect by disrupting the function of the bacterial cell membrane.[1] The proposed mechanism involves a calcium-dependent insertion of the lipophilic tail into the Gram-positive bacterial cell membrane. This leads to membrane depolarization, loss of membrane potential, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[5]
In Vitro Activity of this compound
This compound has demonstrated potent in vitro activity against a range of C. difficile isolates.
| Strain (Ribotype) | MIC (µg/mL) | MBC_LOG (µg/mL) | MBC_STA (µg/mL) |
| BAA-1875 (078) | 0.25 | 4 | 2 |
| R20291 (027) | 1 | 8 | 16 |
| IT0843 (001) | 0.125 | 8 | 16 |
| UK1 | 1.5 | Not Reported | Not Reported |
| JIR8094 | 1 | Not Reported | Not Reported |
Data compiled from Hurdle et al., 2015[6] and Baldoni et al., 2015[4]. MIC: Minimum Inhibitory Concentration; MBC_LOG: Minimum Bactericidal Concentration against logarithmic-phase cells; MBC_STA: Minimum Bactericidal Concentration against stationary-phase cells.
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from Baldoni et al., 2015.[4]
-
Bacterial Culture: Grow C. difficile strains in an anaerobic chamber at 37°C in Brain Heart Infusion Broth supplemented with 0.5% yeast extract (BHIS).
-
Preparation of Inoculum: Dilute an overnight culture of C. difficile to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in BHIS medium supplemented with Ca²⁺ to a final concentration of 50 mg/L.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates in an anaerobic chamber at 37°C for 18 to 24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is adapted from Hurdle et al., 2015.[6]
-
Culture Preparation: Prepare both logarithmic-phase (OD600 ≈ 0.3) and stationary-phase (24-hour old) cultures of C. difficile.
-
Exposure to Antibiotic: In 24-well microtiter plates, add the bacterial cultures to two-fold serial dilutions of this compound in BHI broth (supplemented with 50 mg/L Ca²⁺).
-
Incubation: Incubate the plates anaerobically at 37°C.
-
Viable Cell Count: After 24 hours of incubation, plate 100 µL from each well that shows no visible growth onto BHI agar plates.
-
Incubation of Plates: Incubate the agar plates anaerobically at 37°C for 48 hours.
-
Reading Results: The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial CFU/mL.
Conclusion
This compound is a rationally designed semi-synthetic lipopeptide with potent bactericidal activity against Clostridioides difficile. Its chemical structure, featuring a daptomycin core and a unique lipid side chain, underpins its mechanism of action, which involves the disruption of the bacterial cell membrane. While the development of this compound was discontinued, the detailed understanding of its structure, synthesis, and mechanism of action provides valuable insights for the ongoing development of novel antibiotics to combat CDI and other challenging bacterial infections.
References
- 1. Progress in the Discovery of Treatments for C. difficile Infection: A Clinical and Medicinal Chemistry Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allfordrugs.com [allfordrugs.com]
- 3. Discovery and development of this compound for the treatment of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
Discovery and development history of Surotomycin
An In-depth Technical Guide to the Discovery and Development of Surotomycin
Introduction
This compound (formerly CB-183,315 or MK-4261) was a novel, orally administered cyclic lipopeptide antibiotic developed for the treatment of Clostridioides difficile infection (CDI). As a semisynthetic derivative of daptomycin, this compound was rationally designed to exhibit potent, targeted bactericidal activity against C. difficile while minimizing disruption to the normal gut microbiota, a key factor in CDI recurrence.[1][2][3] Despite promising early-phase clinical results, the development of this compound was ultimately discontinued after failing to meet its primary endpoints in pivotal Phase 3 trials.[4][5] This guide provides a comprehensive technical overview of this compound's journey, from its discovery and mechanism of action to its extensive preclinical and clinical evaluation.
Discovery and Rationale
The development of this compound was driven by the urgent need for new CDI therapies with lower recurrence rates than the standard-of-care treatments, vancomycin and metronidazole.[1] The core challenge in CDI management is not only resolving the initial diarrheal episode but also preventing relapse, which occurs in up to 25% of patients after a first episode and up to 65% after subsequent recurrences.[1]
This compound's origin lies in the modification of daptomycin, a potent antibiotic against Gram-positive bacteria.[2][3] The peptide core of this compound is identical to that of daptomycin, but its acyl tail was specifically modified to enhance its activity against C. difficile and optimize its pharmacological properties for oral administration.[2][3][6] Structure-activity relationship (SAR) studies focused on altering the lipophilicity, chain length, and aromatic functionalities of the acyl tail.[6][7] This led to the selection of this compound, which features an (E)-3-(4-pentylphenyl)but-2-enoic acid tail, conferring significantly improved in vitro potency against C. difficile compared to daptomycin.[2][7]
Mechanism of Action
This compound exerts its bactericidal effect by disrupting the function of the bacterial cell membrane, a mechanism similar to its parent compound, daptomycin.[2][8][9] The process is concentration-dependent and affects both rapidly dividing (logarithmic-phase) and non-dividing (stationary-phase) C. difficile cells.[8][10]
The key steps in its mechanism of action are:
-
Membrane Binding and Insertion: The lipophilic acyl tail facilitates the insertion of this compound into the bacterial cytoplasmic membrane.[3][9]
-
Membrane Depolarization: Once inserted, this compound molecules aggregate and cause a rapid dissipation of the membrane potential.[8][9][10] This loss of membrane potential is a critical step leading to cell death.
-
Inhibition of Macromolecular Synthesis: The disruption of the membrane potential and integrity leads to the downstream inhibition of essential cellular processes, including the synthesis of DNA, RNA, proteins, and the cell wall.[8][10]
-
Cell Death: The culmination of these events results in rapid, concentration-dependent bacterial cell death without causing significant cell lysis.[8][11]
References
- 1. Discovery and development of this compound for the treatment of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Primary Outcomes From a Phase 3, Randomized, Double-Blind, Active-Controlled Trial of this compound in Subjects With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-Activity Relationship Studies of a Series of Semisynthetic Lipopeptides Leading to the Discovery of this compound, a Novel Cyclic Lipopeptide Being Developed for the Treatment of Clostridium difficile-Associated Diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Mode of action and bactericidal properties of this compound against growing and nongrowing Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on Clostridium difficile viability and toxin production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Surotomycin: A Technical Overview of a Novel Lipopeptide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Surotomycin (formerly CB-183,315), a novel, orally administered, semisynthetic cyclic lipopeptide antibiotic. Developed for the targeted treatment of Clostridioides difficile infection (CDI), this compound exhibits a distinct mechanism of action and a narrow spectrum of activity. This document details its molecular characteristics, mechanism of action, and the experimental protocols utilized in its preclinical and clinical evaluation.
Core Molecular and Physical Properties
This compound is a derivative of daptomycin and is characterized by its unique chemical structure.[1]
| Property | Value |
| Molecular Formula | C77H101N17O26 |
| Molecular Weight | 1680.7 g/mol [1][2] |
Mechanism of Action
This compound exerts its bactericidal effect against C. difficile through a multi-faceted disruption of essential cellular functions. Its primary mechanism involves the depolarization of the bacterial cell membrane.[1][2][3][4] This event leads to a cascade of downstream effects, including the inhibition of DNA, RNA, protein, and cell wall synthesis.[3][5]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Effects of this compound on Clostridium difficile Viability and Toxin Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Discovery and development of this compound for the treatment of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
Surotomycin: A Technical Deep Dive into its Activity Spectrum Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Surotomycin (formerly CB-183,315) is a novel, orally administered, minimally absorbed cyclic lipopeptide antibiotic that was in late-stage clinical development for the treatment of Clostridium difficile infection (CDI).[1][2] Although its development was ultimately discontinued due to the outcomes of Phase 3 clinical trials, the extensive research conducted on this compound provides valuable insights into its potent and targeted activity against a range of Gram-positive bacteria.[2][3] This technical guide synthesizes the available data on this compound's activity spectrum, mechanism of action, and the experimental methodologies used to characterize its properties.
In Vitro Activity Spectrum
This compound demonstrates potent in vitro activity against a variety of Gram-positive anaerobic and aerobic bacteria, with a particularly narrow spectrum that spares many Gram-negative organisms commonly found in the gut microbiota.[4][5][6] This selective activity was a key rationale for its development for CDI, aiming to eradicate the pathogen while preserving the protective commensal flora.[5][7]
Activity Against Clostridium difficile
This compound exhibits potent bactericidal activity against both logarithmic and stationary phase C. difficile cells.[1][8] Its activity is concentration-dependent, leading to rapid killing of the bacteria.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Clostridium difficile
| Strain | MIC Range (μg/mL) | MIC90 (μg/mL) |
| Representative Strains | 0.125 - 1 | 0.5 |
Data compiled from multiple sources.[1][9]
Activity Against Other Gram-Positive Bacteria
While primarily targeting C. difficile, this compound also shows activity against other clinically relevant Gram-positive bacteria, including Enterococcus species.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Enterococcus Species
| Organism | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Enterococcus spp. (all isolates) | ≤0.03 - 2 | 0.5 | 1 |
Data from a study on isolates from healthy volunteers.[5]
Mechanism of Action
This compound's mechanism of action is similar to that of daptomycin, another cyclic lipopeptide antibiotic.[10] It targets the bacterial cell membrane, leading to a cascade of events that result in rapid cell death.[1][10]
The primary steps in this compound's mechanism of action are:
-
Membrane Insertion and Depolarization: this compound inserts into the bacterial cell membrane in a calcium-dependent manner.[11] This insertion disrupts the membrane's integrity and leads to a rapid dissipation of the membrane potential.[1][8]
-
Inhibition of Macromolecular Synthesis: The loss of membrane potential disrupts essential cellular processes that are dependent on the proton motive force. This results in the inhibition of DNA, RNA, protein, and cell wall synthesis.[1][8]
-
Bactericidal Effect: The culmination of these events is a rapid, concentration-dependent killing of the bacterial cell.[1] Notably, this occurs without causing significant pore formation or cell lysis.[1]
Mechanism of action of this compound.
Experimental Protocols
The characterization of this compound's activity involved several key in vitro experiments. The following are detailed methodologies based on published studies.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Medium Preparation: Cation-adjusted Mueller-Hinton broth is prepared according to the manufacturer's instructions. The medium is supplemented with calcium to a final concentration of 50 mg/liter, as this compound's activity is calcium-dependent.[5][11]
-
Inoculum Preparation: Bacterial colonies are suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Drug Dilution: this compound is serially diluted in the prepared broth in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared inoculum is added to each well of the microtiter plate. The plates are then incubated under appropriate anaerobic or aerobic conditions at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the organism.
Time-Kill Kinetics Assay
Objective: To assess the rate and extent of bactericidal activity of this compound over time.
Methodology:
-
Culture Preparation: Logarithmic or stationary phase cultures of the test organism are prepared.
-
Drug Exposure: this compound is added to the bacterial cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 4x, 8x, 16x MIC). A no-drug control is included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates. After incubation, the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each this compound concentration and the control. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
Workflow for a time-kill kinetics assay.
Macromolecular Synthesis Assay
Objective: To determine the effect of this compound on the synthesis of key cellular macromolecules.
Methodology:
-
Radiolabeling: Actively growing bacterial cultures are incubated with radiolabeled precursors for specific macromolecules:
-
DNA Synthesis: [³H]thymidine
-
RNA Synthesis: [³H]uridine
-
Protein Synthesis: [³H]leucine
-
Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine
-
-
Drug Exposure: this compound is added to the cultures at inhibitory (e.g., 1x MIC) and bactericidal (e.g., 16x MIC) concentrations. Control antibiotics with known mechanisms of action are used for comparison (e.g., gatifloxacin for DNA, rifaximin for RNA, fusidic acid for protein, and ampicillin for cell wall synthesis).[1]
-
Sample Collection: At various time points after drug addition, samples are taken.
-
Precipitation and Measurement: The macromolecules are precipitated (e.g., using trichloroacetic acid), and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of incorporated radiolabel in the this compound-treated samples is compared to that in the untreated and control antibiotic-treated samples to determine the extent of inhibition of each synthesis pathway.
Conclusion
This compound is a potent, narrow-spectrum antibiotic with rapid bactericidal activity against Clostridium difficile and other Gram-positive bacteria. Its mechanism of action, involving membrane depolarization and subsequent inhibition of macromolecular synthesis, provides a clear rationale for its efficacy. Although no longer in clinical development, the comprehensive data gathered on this compound's activity and the methodologies used for its evaluation remain a valuable resource for researchers in the field of antibiotic discovery and development. The targeted nature of its activity spectrum underscores the ongoing importance of developing therapies that can effectively treat infections while minimizing disruption to the host microbiome.
References
- 1. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary Outcomes From a Phase 3, Randomized, Double-Blind, Active-Controlled Trial of this compound in Subjects With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enteric microbiome profiles during a randomized Phase 2 clinical trial of this compound versus vancomycin for the treatment of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Demonstrates Low In Vitro Frequency of Resistance and Rapid Bactericidal Activity in Clostridium difficile, Enterococcus faecalis, and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of this compound on the Gut Microbiota of Healthy Volunteers in a Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of this compound for the treatment of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Mode of action and bactericidal properties of this compound against growing and nongrowing Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Impact of Variations in Test Method Parameters on In Vitro Activity of this compound against Clostridium difficile and this compound Quality Control Limits for Broth Microdilution and Agar Dilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of the Lipid Tail in Surotomycin's Antimicrobial Function: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the cyclic lipopeptide antibiotic, Surotomycin, with a specific focus on the critical role of its lipid tail in its mechanism of action against Clostridium difficile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings on this compound's interaction with the bacterial membrane, its impact on cellular processes, and the structure-activity relationships that govern its efficacy.
Executive Summary
This compound is a cyclic lipopeptide antibiotic that was under development for the treatment of Clostridium difficile infection (CDI).[1][2] Its mechanism of action is characterized by the disruption of the bacterial cell membrane's potential, a process heavily reliant on the physicochemical properties of its lipid tail.[3][4] This guide will dissect the contributions of the lipid tail to this compound's function, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the scientific workflow used to elucidate them. Although Phase 3 clinical trials for this compound were ultimately halted, the extensive research into its mode of action provides valuable insights into the design of novel lipopeptide antibiotics.
The Lipid Tail: The Anchor and Key to Membrane Disruption
This compound's structure consists of a cyclic peptide core and a lipophilic acyl tail. This amphipathic nature is fundamental to its antimicrobial activity, enabling it to interact with and insert into the bacterial cytoplasmic membrane.[1][3] The lipid tail serves as a hydrophobic anchor, facilitating the initial association with the membrane and the subsequent disruption of its electrochemical potential.
Structure-Activity Relationship of the Lipid Tail
The composition of the lipid tail is a determinant of this compound's potency. Studies on semisynthetic lipopeptides leading to the discovery of this compound revealed that lipophilicity, chain length, and the presence of aromatic functionalities within the tail are critical modulators of its activity.[5] While specific quantitative data for a wide range of this compound analogs is proprietary, the principles of lipid tail optimization are well-established for related lipopeptides like daptomycin. The antibacterial activity of these molecules generally increases with the length of the fatty acyl chain.[6][7]
| Lipopeptide Analog (General Structure) | Lipid Tail Modification | Effect on a Key Parameter (e.g., MIC) |
| This compound Parent Compound | Specific acyl chain | Baseline activity |
| Analog with Shorter Acyl Chain | Decreased lipophilicity | Reduced activity |
| Analog with Longer Acyl Chain | Increased lipophilicity | Enhanced activity (up to a certain length) |
| Analog with Aromatic Moiety in Tail | Altered membrane interaction | Potentially modulated activity and spectrum |
Table 1: Generalized Structure-Activity Relationship of the Lipid Tail in Lipopeptide Antibiotics. Specific data for this compound analogs is not publicly available, but the trends are based on established principles for this class of antibiotics.
Quantitative Analysis of this compound's In Vitro Activity
This compound has demonstrated potent in vitro activity against a wide range of C. difficile strains, including those with reduced susceptibility to standard therapies.
| Parameter | Value | Strains/Conditions | Reference |
| MIC Range | 0.125 - 1 µg/mL | Various clinical isolates of C. difficile | [1] |
| MIC50 | 0.25 mg/L | 100 contemporary clinical isolates | [7] |
| MIC90 | 0.5 mg/L | 100 contemporary clinical isolates | [7] |
| Bactericidal Concentration | 2 - 16 µg/mL (8- to 128-fold above MIC) | Logarithmic and stationary-phase cultures | [1] |
Table 2: Summary of this compound's In Vitro Activity Against C. difficile.
Mechanism of Action: A Cascade Initiated by Membrane Interaction
The primary mechanism of this compound is the dissipation of the bacterial membrane potential.[3] This is a direct consequence of the lipid tail's insertion into the membrane, which disrupts the ordered structure of the lipid bilayer and leads to ion leakage. This initial event triggers a cascade of downstream effects, ultimately leading to bacterial cell death.
The dissipation of the membrane potential leads to a simultaneous inhibition of the synthesis of DNA, RNA, proteins, and the cell wall.[3] This broad-spectrum inhibition of essential cellular processes is a hallmark of membrane-active antibiotics.
Experimental Protocols
The elucidation of this compound's mechanism of action relies on a series of key in vitro and in vivo experiments.
Experimental Workflow
Detailed Methodologies
5.2.1. Membrane Potential Dissipation Assay
This assay measures changes in the bacterial membrane potential using a fluorescent dye, such as DiBAC4(3). Depolarized cells exhibit increased fluorescence.
-
Materials: C. difficile culture, appropriate growth medium, this compound, DiBAC4(3) dye, fluorescence plate reader.
-
Procedure:
-
Grow C. difficile to the desired growth phase (e.g., logarithmic).
-
Dilute the culture to a standardized cell density.
-
Add DiBAC4(3) to the cell suspension and incubate to allow for dye uptake.
-
Dispense the cell suspension into a microplate.
-
Add this compound at various concentrations (e.g., 1x, 4x, 16x MIC).
-
Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 516 nm emission for DiBAC4(3)).
-
Include a known depolarizing agent (e.g., CCCP) as a positive control.
-
5.2.2. Macromolecular Synthesis Inhibition Assay
This assay determines the effect of this compound on the synthesis of DNA, RNA, protein, and cell wall by measuring the incorporation of radiolabeled precursors.
-
Materials: C. difficile culture, appropriate growth medium, this compound, radiolabeled precursors ([3H]thymidine for DNA, [3H]uridine for RNA, [3H]leucine for protein, and N-acetyl-[14C]-glucosamine for cell wall), trichloroacetic acid (TCA), scintillation fluid, and a scintillation counter.
-
Procedure:
-
Grow C. difficile to early logarithmic phase.
-
Aliquot the culture into separate tubes for each macromolecule to be assayed.
-
Add the respective radiolabeled precursor to each tube and incubate briefly.
-
Add this compound at inhibitory and bactericidal concentrations.
-
At various time points, withdraw aliquots and add them to ice-cold TCA to precipitate the macromolecules.
-
Collect the precipitate by filtration.
-
Wash the filters to remove unincorporated radiolabel.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of inhibition relative to an untreated control.
-
5.2.3. Hamster Model of C. difficile Infection
This in vivo model assesses the efficacy of this compound in a living organism.
-
Materials: Golden Syrian hamsters, clindamycin, C. difficile spores, this compound formulation for oral administration, appropriate housing and monitoring equipment.
-
Procedure:
-
Induce susceptibility to C. difficile in hamsters by oral administration of clindamycin.
-
After a set period (e.g., 5 days), challenge the hamsters with an oral dose of C. difficile spores.
-
Initiate treatment with this compound at various doses, administered orally.
-
Monitor the animals for signs of CDI (e.g., diarrhea, weight loss) and survival over a defined period.
-
At the end of the study, euthanize the surviving animals and perform necropsies to assess the extent of intestinal disease.
-
Conclusion
The lipid tail of this compound is an indispensable component of its molecular architecture, playing a pivotal role in its ability to target and disrupt the bacterial cell membrane of C. difficile. The lipophilicity, length, and specific chemical features of this tail directly influence the antibiotic's potency. By anchoring the molecule to the bacterial membrane and initiating the dissipation of the membrane potential, the lipid tail triggers a cascade of events that culminate in the inhibition of essential biosynthetic pathways and, ultimately, bacterial cell death. A thorough understanding of these structure-activity relationships is crucial for the rational design of new and improved lipopeptide antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the COP9 signalosome for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmilabs.com [jmilabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Establishing the Structure–Activity Relationship of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Surotomycin's Disruption of Bacterial Membrane Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Surotomycin, a cyclic lipopeptide antibiotic and a structural analogue of daptomycin, exhibits potent bactericidal activity against Gram-positive bacteria, most notably Clostridium difficile.[1][2] Its primary mechanism of action involves the rapid dissipation of bacterial cytoplasmic membrane potential, a critical component of cellular energy homeostasis and viability.[3][4][5] This technical guide provides an in-depth analysis of this compound's effect on bacterial membrane potential, presenting key quantitative data, detailed experimental protocols for its measurement, and visual representations of its mechanism and the methodologies used to elucidate it.
Introduction
This compound (formerly CB-183,315) is a promising therapeutic agent for the treatment of C. difficile infection (CDI).[1][6] Its targeted effect on the bacterial cell membrane represents a significant departure from many traditional antibiotics that inhibit cell wall, protein, or DNA synthesis.[5] Understanding the intricacies of this compound's interaction with the bacterial membrane is paramount for optimizing its clinical application and for the development of novel antimicrobial agents. This guide synthesizes the current scientific understanding of this compound's impact on bacterial membrane potential.
Mechanism of Action: Membrane Depolarization
This compound's bactericidal effect is initiated by its insertion into the cytoplasmic membrane of susceptible bacteria.[1][7] This process is calcium-dependent and leads to a rapid dissipation of the membrane potential.[8] Unlike some other membrane-active agents, this compound does not appear to form large pores that would lead to significant leakage of intracellular contents.[4][9] Instead, it is believed to disrupt the normal ion flow across the membrane, leading to depolarization.[5] This loss of membrane potential has catastrophic consequences for the bacterium, including the cessation of essential macromolecular synthesis (DNA, RNA, and protein) and ultimately, cell death.[3][4]
Caption: DiSC3(5) experimental workflow.
BacLight™ Bacterial Membrane Potential Kit Assay
The BacLight™ kit utilizes a ratiometric dye, DiOC2(3), which exhibits green fluorescence in all bacterial cells but shifts to red fluorescence as it aggregates in cells with higher membrane potentials. A decrease in the red/green fluorescence ratio indicates membrane depolarization.
-
BacLight™ Bacterial Membrane Potential Kit (containing DiOC2(3) and CCCP)
-
Bacterial culture
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Preparation: Dilute the bacterial culture to approximately 10^6 cells/mL in PBS or the appropriate buffer.
-
Control Preparation: Prepare a depolarized control by adding CCCP (carbonyl cyanide 3-chlorophenylhydrazone) to a final concentration of 5 µM to one aliquot of the cell suspension.
-
Staining: Add the DiOC2(3) dye to all samples (except for an unstained control) to a final concentration of 30 µM.
-
Incubate the samples at room temperature in the dark for 5-30 minutes.
-
Analysis:
-
Flow Cytometry: Analyze the samples on a flow cytometer with 488 nm excitation. Collect green fluorescence (e.g., 525/50 nm bandpass filter) and red fluorescence (e.g., 610/20 nm bandpass filter).
-
Microplate Reader: Measure the fluorescence intensity in both the green and red channels.
-
-
Data Analysis: Calculate the red/green fluorescence ratio for each sample. A decrease in this ratio in the this compound-treated samples compared to the untreated control indicates membrane depolarization.
dot
Caption: BacLight™ kit workflow.
Conclusion
This compound's potent bactericidal activity against C. difficile is unequivocally linked to its ability to disrupt the bacterial cytoplasmic membrane potential. This mechanism, distinct from many currently available antibiotics, makes it a valuable agent in the fight against CDI. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other membrane-active antimicrobials. Further research into the precise molecular interactions between this compound and the bacterial membrane will undoubtedly pave the way for the development of next-generation antibiotics targeting this essential bacterial process.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. labmartgh.com [labmartgh.com]
- 5. Effects of this compound on Clostridium difficile Viability and Toxin Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the Discovery of Treatments for C. difficile Infection: A Clinical and Medicinal Chemistry Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Molecular Probes BacLight Bacterial Membrane Potential Kit 1 kit | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]
- 9. Frontiers | Optimisation of the Protocol for the LIVE/DEAD® BacLightTM Bacterial Viability Kit for Rapid Determination of Bacterial Load [frontiersin.org]
In Vitro Activity of Surotomycin Against Clostridium difficile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of surotomycin (formerly known as CB-183,315) against Clostridium difficile. This compound is a novel cyclic lipopeptide antibiotic that has demonstrated potent activity against this anaerobic, spore-forming bacterium, a leading cause of antibiotic-associated diarrhea. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of experimental workflows and the drug's mechanism of action.
Core Efficacy Data
This compound exhibits robust bactericidal activity against a wide range of C. difficile isolates, including various ribotypes and strains with reduced susceptibility to standard therapies such as metronidazole and vancomycin.
Minimum Inhibitory Concentrations (MICs)
This compound has consistently demonstrated low MIC values against large collections of clinical C. difficile isolates. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is typically reported to be 0.5 µg/mL.[1][2][3][4]
| Parameter | MIC Value (µg/mL) | Reference |
| MIC Range | ≤0.06 - 2.0 | [3][5] |
| MIC50 | 0.25 | [5] |
| MIC90 | 0.5 | [1][2][3][5] |
The activity of this compound is maintained against C. difficile strains that exhibit resistance to other antibiotics. For isolates with reduced susceptibility to metronidazole, the geometric mean MIC of this compound was 0.45 mg/L, and for those with reduced vancomycin susceptibility, it was 0.25 mg/L.[5]
Activity varies slightly among different ribotypes. For instance, ribotype 014/020 has shown lower this compound MICs (geometric mean = 0.22 mg/L), while ribotype 078/126 has shown higher MICs (geometric mean = 0.72 mg/L).[5]
Time-Kill Kinetics
Time-kill assays reveal that this compound is bactericidal against both rapidly dividing (logarithmic-phase) and non-dividing (stationary-phase) C. difficile cells in a concentration-dependent manner.[6]
At a concentration of 16 times the MIC, this compound can achieve a greater than 3-log reduction in the number of viable logarithmic-phase C. difficile cells within 6 hours.[6][7] For stationary-phase cells, a similar reduction is achieved within 24 hours at the same concentration multiple of the MIC.[6] In one study, treatment with this compound at 4x and 40x the MIC resulted in a 4-log reduction of vegetative cells over 72 hours.[8][9]
| Growth Phase | This compound Concentration | Time to ≥3-log Reduction | Reference |
| Logarithmic | 16x MIC | 6 hours | [6][7] |
| Stationary | 16x MIC | 24 hours | [6] |
| Vegetative | 4x and 40x MIC | 72 hours (for 4-log reduction) | [8][9] |
Effect on Toxin Production and Spores
This compound treatment has been shown to significantly reduce the production of toxins A and B by C. difficile. At supra-MIC concentrations (4x and 40x the MIC), this compound led to decreases of 77% in toxin A and 68% in toxin B production at 48 hours.[8][9] This reduction in toxin levels is likely a direct consequence of the rapid killing of vegetative cells.[8]
However, this compound does not appear to affect the viability of dormant C. difficile spores at concentrations up to 80 times the MIC.[10][11] It also does not inhibit or trigger spore germination.[12]
Mechanism of Action
This compound's bactericidal effect is achieved through the disruption of the bacterial cell membrane's potential.[4][6][13] This mechanism is similar to that of the antibiotic daptomycin.[13] this compound dissipates the membrane potential without forming pores, leading to the inhibition of multiple macromolecular biosynthetic processes, including DNA, RNA, protein, and cell wall synthesis, ultimately resulting in cell death.[6]
Caption: Mechanism of action of this compound against C. difficile.
Experimental Protocols
The following sections detail the methodologies commonly employed in the in vitro evaluation of this compound against C. difficile.
Minimum Inhibitory Concentration (MIC) Determination
MIC values are typically determined using agar dilution or broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]
a) Media and Supplements:
-
Broth/Agar: Brucella broth or agar supplemented with hemin, vitamin K1, and laked sheep blood is commonly used.
-
Calcium Supplementation: A critical requirement for testing this compound is the supplementation of the medium with calcium to a final concentration of 50 mg/L.[12] This is achieved by adding CaCl2·2H2O.
b) Inoculum Preparation:
-
C. difficile isolates are grown on supplemented Brucella agar for 24-48 hours in an anaerobic environment.
-
Colonies are suspended in a suitable broth, such as supplemented Brucella broth, to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU) per mL in the test wells or tubes.[12]
c) Incubation:
-
The inoculated plates or tubes containing serial twofold dilutions of this compound are incubated at 37°C for 48 hours in an anaerobic atmosphere (e.g., 85% N2, 10% H2, 5% CO2).
d) MIC Reading:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism.[12]
Caption: Workflow for MIC determination of this compound.
Time-Kill Assays
Time-kill assays are performed to assess the bactericidal activity of this compound over time.
a) Culture Preparation:
-
An overnight culture of C. difficile is diluted in fresh, pre-reduced supplemented broth (with 50 mg/L Ca++) to an initial density of approximately 10^6 CFU/mL.[3]
b) Experimental Setup:
-
This compound is added to the cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 2x, 4x, 8x, 16x MIC).[3] A drug-free growth control is included.
c) Sampling and Viable Counts:
-
The cultures are incubated anaerobically at 37°C.[3]
-
Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).[3]
-
The samples are serially diluted in a suitable diluent and plated onto supplemented Brucella agar.
-
The plates are incubated anaerobically for 48 hours, after which colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
d) Data Analysis:
-
The results are typically plotted as log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Caption: Workflow for a this compound time-kill assay.
Conclusion
The in vitro data for this compound consistently demonstrate its potent and rapid bactericidal activity against Clostridium difficile. Its mechanism of action, targeting the bacterial cell membrane, is effective against both growing and non-growing cells. Furthermore, its efficacy is maintained against strains with reduced susceptibility to other antimicrobial agents. While this compound does not impact dormant spores, its ability to quickly eliminate vegetative cells and consequently reduce toxin production underscores its potential as a therapeutic agent for C. difficile infection. The detailed protocols provided herein serve as a guide for the continued research and development of this and other novel anti-C. difficile agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Activities of CB-183,315, Vancomycin, and Metronidazole against 556 Strains of Clostridium difficile, 445 Other Intestinal Anaerobes, and 56 Enterobacteriaceae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Discovery of Treatments for C. difficile Infection: A Clinical and Medicinal Chemistry Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of this compound against contemporary clinical isolates of toxigenic Clostridium difficile strains obtained in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Characterization of CB-183,315, a Novel Lipopeptide Antibiotic for Treatment of Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the Effects of this compound Treatment on Clostridium difficile Toxin A and B Production, Immune Response, and Morphological Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the Effects of this compound Treatment on Clostridium difficile Toxin A and B Production, Immune Response, and Morphological Changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on Clostridium difficile viability and toxin production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of this compound on Clostridium difficile Viability and Toxin Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Surotomycin's Impact on the Gastrointestinal Microbiota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Surotomycin (formerly CB-183,315 or MK-4261) is a novel, orally administered, minimally absorbed cyclic lipopeptide antibiotic developed for the treatment of Clostridium difficile infection (CDI). Its mechanism of action involves the disruption of the cell membrane potential in Gram-positive bacteria, leading to rapid bactericidal activity against both growing and non-growing C. difficile.[1][2] A key characteristic of this compound is its relatively narrow spectrum of activity, which aims to minimize collateral damage to the commensal gut microbiota, a crucial factor in preventing CDI recurrence.[3][4] This technical guide provides a comprehensive overview of this compound's effects on the gastrointestinal microbiota, summarizing key quantitative data from clinical trials, detailing experimental protocols, and visualizing relevant biological and procedural pathways. Although Phase 3 trials did not demonstrate superiority over vancomycin for sustained clinical response, leading to the discontinuation of its development, the data generated from its clinical evaluation offers valuable insights into targeted antimicrobial therapy and its microbiological consequences.[5][6][7][8]
Mechanism of Action
This compound is a structural analogue of daptomycin and shares a similar mechanism of action.[9][10] It acts as a membrane-active antibiotic, causing dissipation of the membrane potential in susceptible bacteria without forming pores or causing significant membrane permeabilization.[1][2] This disruption of membrane energetics inhibits multiple essential macromolecular synthesis processes, including DNA, RNA, protein, and cell wall synthesis, ultimately leading to cell death.[1]
References
- 1. Mode of action and bactericidal properties of this compound against growing and nongrowing Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovery and development of this compound for the treatment of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Enteric microbiome profiles during a randomized Phase 2 clinical trial of this compound versus vancomycin for the treatment of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound versus vancomycin in adults with Clostridium difficile infection: primary clinical outcomes from the second pivotal, randomized, double-blind, Phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes & Protocols: Surotomycin Susceptibility Testing for Clostridioides difficile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical testing parameters for determining the in vitro susceptibility of Clostridioides difficile to Surotomycin. While the clinical development of this compound was discontinued, these standardized methods are essential for researchers studying its activity, investigating resistance mechanisms, or evaluating similar compounds. The protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and findings from this compound-specific studies.
Introduction to this compound
This compound (formerly CB-183,315) is a novel cyclic lipopeptide antibiotic that was developed for the treatment of C. difficile infection (CDI).[1] Structurally related to daptomycin, this compound exhibits potent and rapid bactericidal activity against both growing and non-growing C. difficile cells.[2][3] Its mechanism of action involves the disruption of bacterial cell membrane integrity, making it a subject of interest for antimicrobial research.[1][4] Accurate and reproducible susceptibility testing is fundamental to understanding its in vitro characteristics.
Mechanism of Action
This compound's primary mode of action is the disruption of the bacterial cell membrane's function.[4] Unlike pore-forming antibiotics, this compound treatment leads to a rapid dissipation of the membrane potential.[2] This depolarization occurs without causing significant membrane permeabilization or lysis.[3] The loss of membrane potential simultaneously inhibits multiple essential macromolecular synthesis pathways (DNA, RNA, and protein), leading to concentration-dependent cell death.[1][2] Morphologically, C. difficile cells treated with this compound appear "deflated," which is consistent with its effect on the cell membrane.[1]
Key Application Notes for Susceptibility Testing
Successful and accurate susceptibility testing of this compound requires adherence to specific method parameters.
-
Critical Parameter - Calcium Supplementation: The in vitro activity of this compound is critically dependent on the calcium ion concentration ([Ca²⁺]) in the test medium.[9] Media must be supplemented to achieve a final physiological concentration of 50 µg/mL (50 mg/L) of Ca²⁺ .[10] Failure to adjust the calcium concentration will result in erroneously high MIC values.[9]
-
Quality Control: Routine inclusion of quality control (QC) strains is mandatory to ensure the accuracy of the testing procedure. The CLSI has approved QC ranges for this compound against specific strains.[9][10]
Quantitative Data Summary
The following tables summarize essential quantitative data for this compound susceptibility testing.
Table 1: CLSI-Approved Quality Control (QC) Ranges for this compound [9][10]
| Quality Control Strain | Method | Incubation | This compound MIC Range (µg/mL) |
|---|---|---|---|
| C. difficile ATCC 700057 | Agar Dilution | Anaerobic | 0.12 - 1 |
| C. difficile ATCC 700057 | Broth Microdilution | Anaerobic | 0.12 - 1 |
| E. lenta ATCC 43055 | Agar Dilution | Anaerobic | 2 - 8 |
| E. lenta ATCC 43055 | Broth Microdilution | Anaerobic | 1 - 4 |
| S. aureus ATCC 29213 | Agar Dilution | Anaerobic | 0.5 - 2 |
| S. aureus ATCC 29213 | Broth Microdilution | Anaerobic | 0.25 - 1 |
Table 2: Example In Vitro Activity of this compound against Clinical C. difficile Isolates (n=100) [11]
| Statistic | This compound MIC (mg/L) |
|---|---|
| MIC Range | ≤0.06 - 2 |
| MIC₅₀ | 0.25 |
| MIC₉₀ | 0.5 |
| Geometric Mean | 0.31 |
Experimental Protocols
Protocol 1: Agar Dilution Method (Reference)
This protocol is adapted from CLSI guidelines for anaerobic susceptibility testing and is the recommended reference method.[5]
1. Media and Reagent Preparation:
-
Base Medium: Prepare Brucella Agar supplemented with 5 µg/mL hemin, 1 µg/mL vitamin K1, and 5% laked sheep blood. Autoclave and cool to 48-50°C in a water bath.
-
This compound Stock: Prepare a stock solution of this compound powder in a suitable solvent (e.g., DMSO, followed by dilution in water).
-
Calcium Stock: Prepare a sterile stock solution of calcium chloride (CaCl₂). A 12.5 mg/mL (12,500 µg/mL) stock is convenient.
-
Antimicrobial Plates:
-
Aliquot molten agar for each desired this compound concentration.
-
Add the appropriate volume of this compound stock solution to create a 2-fold dilution series (e.g., 0.06 to 8 µg/mL).
-
Crucially, add the CaCl₂ stock solution to each aliquot to achieve a final concentration of 50 µg/mL Ca²⁺ . For a 12.5 mg/mL stock, this would be 4 µL per mL of agar.
-
Mix gently and pour 20-25 mL into 100 mm petri dishes.
-
Prepare a growth control plate containing supplemented agar without this compound.
-
Allow plates to solidify and pre-reduce in an anaerobic chamber for at least 4 hours before use.
-
2. Inoculum Preparation:
-
From a 24-48 hour pure culture on a blood agar plate, select several colonies.
-
Suspend the colonies in a suitable broth (e.g., Brucella broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
3. Inoculation:
-
Use a multipoint inoculator (Steers replicator) to deliver 1-2 µL of the standardized inoculum onto the surface of the agar plates. This delivers approximately 10⁵ CFU per spot.
-
Begin with the growth control plate and proceed from the lowest to the highest this compound concentration.
4. Incubation:
-
Allow the inoculum spots to dry completely.
-
Invert the plates and incubate in an anaerobic environment (e.g., anaerobic chamber or jar) at 37°C for 48 hours.
5. Result Interpretation:
-
Following incubation, examine the plates for bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth, including a faint haze or single colonies. Growth on the control plate must be confluent.
-
Check that the MIC for the included QC strain falls within the acceptable range (Table 1).
Protocol 2: Broth Microdilution Method
This method is suitable for testing a larger number of isolates and can be performed in 96-well microtiter plates.
1. Media and Reagent Preparation:
-
Test Medium: Use Brucella broth, supplemented with 5 µg/mL hemin, 1 µg/mL vitamin K1, and 5% laked horse blood.
-
Calcium Supplementation: Supplement the entire volume of broth to be used with CaCl₂ to a final concentration of 50 µg/mL before dispensing.
-
Plate Preparation:
-
Dispense 100 µL of this compound-containing broth in 2-fold serial dilutions into the wells of a 96-well microtiter plate. The final volume in each well after inoculation will be 100 µL, so the initial drug concentrations should be 2x the final desired concentration in 50 µL. Alternatively, prepare plates with 100 µL of 1x drug concentrations and inoculate with a small volume (e.g., 10 µL) of a denser inoculum. The following describes the 50 µL + 50 µL method.
-
Prepare 2x this compound concentrations in the supplemented broth.
-
Dispense 50 µL of each 2x concentration into the appropriate wells.
-
Include a growth control well (50 µL of supplemented broth without antibiotic) and a sterility control well (100 µL of uninoculated broth).
-
2. Inoculum Preparation:
-
Prepare a 0.5 McFarland suspension of the C. difficile isolate as described for agar dilution.
-
Dilute this suspension in supplemented broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the well after inoculation. (e.g., a 1:100 dilution of the 0.5 McFarland suspension will yield ~1.5 x 10⁶ CFU/mL; adding 50 µL of this to 50 µL of drug will result in a final concentration of ~7.5 x 10⁵ CFU/mL).
3. Inoculation:
-
Add 50 µL of the final standardized inoculum to each well (except the sterility control well), for a final volume of 100 µL per well.
4. Incubation:
-
Cover the microtiter plates with a lid or sealing tape.
-
Incubate in an anaerobic environment at 37°C for 48 hours.
5. Result Interpretation:
-
Place the microtiter plate on a reading stand. The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth, as indicated by the absence of a cell button or turbidity at the bottom of the well.
-
The growth control well must show distinct turbidity. The sterility control well must remain clear.
-
Validate the run by ensuring the QC strain MIC is within its acceptable range (Table 1).
References
- 1. Evaluating the Effects of this compound Treatment on Clostridium difficile Toxin A and B Production, Immune Response, and Morphological Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Discovery and development of this compound for the treatment of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of agar dilution and broth microdilution methods for Clostridium difficile antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Clostridium difficile minimum inhibitory concentrations obtained using agar dilution vs broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Variations in Test Method Parameters on In Vitro Activity of this compound against Clostridium difficile and this compound Quality Control Limits for Broth Microdilution and Agar Dilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Efficacy of Surotomycin in Hamster Models of Clostridioides difficile Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Surotomycin (also known as SMT19969 and CB-183,315), a novel cyclic lipopeptide antibiotic, in the hamster model of Clostridioides difficile infection (CDI). The data presented is crucial for understanding the preclinical potential of this compound and for designing further translational studies.
Introduction
Clostridioides difficile infection is a leading cause of antibiotic-associated diarrhea and a significant healthcare-associated threat. The hamster model of CDI is a well-established and highly utilized preclinical model for evaluating the efficacy of new therapeutic agents. This model mimics many aspects of human CDI, including antibiotic-induced disruption of the gut microbiota, subsequent colonization by C. difficile, and the development of toxin-mediated disease. This compound is a narrow-spectrum antibiotic that has been investigated for its potential to treat CDI with a reduced impact on the commensal gut flora, potentially lowering recurrence rates.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound (SMT19969) in hamster models of CDI from key preclinical studies. Survival rates were the primary endpoint, and data is presented for different C. difficile strains and in comparison to the standard-of-care antibiotic, vancomycin.
Table 1: Efficacy of this compound (SMT19969) against Non-Epidemic C. difficile Strain (VA11) in Hamsters [1]
| Treatment Group | Dose (mg/kg) | Administration | Survival Rate (Day 21) |
| This compound | 10 | Oral, once daily for 5 days | 80% |
| This compound | 20 | Oral, once daily for 5 days | 90% |
| This compound | 50 | Oral, once daily for 5 days | 95% |
| Vancomycin | 20 | Oral, once daily for 5 days | 50% |
| Vehicle Control | N/A | Oral | 0% by Day 3 |
Table 2: Efficacy of this compound (SMT19969) against Epidemic C. difficile Strain (BI/NAP1/027 - UNT106-1) in Hamsters [1]
| Treatment Group | Dose (mg/kg) | Administration | Survival Rate (Day 21) | Key Observations |
| This compound | 10 | Oral, once daily for 5 days | 0% | Protection during dosing, relapse starting Day 11. |
| This compound | 20 | Oral, once daily for 5 days | 60% | Delayed time to relapse compared to vancomycin. |
| This compound | 50 | Oral, once daily for 5 days | 70% | Full protection through Day 12. |
| Vancomycin | 20 | Oral, once daily for 5 days | 60% | Relapse started earlier, around Day 11. |
| Vehicle Control | N/A | Oral | 0% by Day 4 |
Table 3: Comparative Efficacy of this compound (SMT19969), Vancomycin, and Fidaxomicin against C. difficile Strain BI1 (Ribotype 027) in Hamsters [2][3]
| Treatment Group | Dose (mg/kg) | Administration | Survival Rate (Day 28) |
| This compound | 12.5 | Oral, twice daily for 5 days | 90-100% |
| This compound | 25 | Oral, twice daily for 5 days | 90-100% |
| Vancomycin | 20 | Oral, twice daily for 5 days | 10% |
| Fidaxomicin | 12.5 | Oral, twice daily for 5 days | 90-100% |
| Vehicle Control | N/A | Oral | 0% by Day 3 |
Table 4: Comparative Efficacy of this compound (SMT19969) and Vancomycin against C. difficile Strain 630 (Ribotype 012) in Hamsters [2][3]
| Treatment Group | Dose (mg/kg) | Administration | Survival Rate (Day 28) |
| This compound | 12.5 | Oral, twice daily for 5 days | 100% |
| This compound | 25 | Oral, twice daily for 5 days | 80% |
| Vancomycin | 20 | Oral, twice daily for 5 days | 0% |
| Vehicle Control | N/A | Oral | 0% by Day 3 |
Experimental Protocols
The following protocols are based on established methodologies for the hamster model of CDI used in the evaluation of this compound.
Animal Model and Husbandry
-
Species: Male Golden Syrian hamsters are typically used[4][5].
-
Housing: Animals should be housed individually in sterile cages with filter top lids to prevent cross-contamination[6]. Sterile food, water, and bedding should be provided ad libitum[6].
-
Acclimation: Hamsters should be acclimated to the facility for a minimum of 3 days prior to the start of the experiment.
Induction of C. difficile Infection
-
Antibiotic Pre-treatment: To disrupt the native gut microbiota and render the animals susceptible to C. difficile colonization, a single subcutaneous injection of clindamycin (10 mg/kg) is administered[4]. The timing of clindamycin administration relative to C. difficile challenge can vary, with studies showing successful infection with administration 24 hours or 5 days prior to challenge[4][6].
-
C. difficile Challenge:
-
Strain Selection: Both epidemic (e.g., BI/NAP1/027, Ribotype 027) and non-epidemic strains of C. difficile have been used to evaluate the efficacy of this compound[1][2][3].
-
Inoculum Preparation: C. difficile spores or vegetative cells are prepared from fresh cultures. The concentration of the inoculum is determined by serial dilution and plating.
-
Administration: A defined dose of C. difficile spores (e.g., 10,000 spores) or vegetative cells (e.g., 10^5 CFU) is administered to each hamster via oral gavage[4][6].
-
This compound (SMT19969) and Control Administration
-
Preparation: this compound is typically suspended in a vehicle such as 0.5% methylcellulose for oral administration[7]. Vancomycin is also prepared in a suitable vehicle for oral delivery.
-
Dosing Regimen:
-
Treatment is typically initiated 24 to 48 hours after C. difficile challenge[4].
-
This compound has been evaluated at various doses, commonly ranging from 10 to 50 mg/kg, administered orally once or twice daily for 5 consecutive days[1][2][3].
-
A control group receiving vancomycin (e.g., 20 mg/kg) and a vehicle-only control group should be included in the study design[1][4].
-
Monitoring and Endpoints
-
Observation Period: Animals are monitored for a period of 21 to 28 days post-infection to assess both initial cure and the incidence of disease recurrence[2][3][4].
-
Clinical Signs: Hamsters are observed daily for signs of CDI, which may include diarrhea ("wet tail"), lethargy, hunched posture, and weight loss[8].
-
Primary Endpoint: The primary endpoint is survival over the course of the study.
-
Secondary Endpoints (Optional):
-
Cecal Toxin Analysis: At the time of death or at the end of the study, cecal contents can be collected to measure C. difficile toxin levels using enzyme immunoassays[4].
-
Bacterial Burden: Quantitative culture of cecal contents can be performed to determine the number of C. difficile colony-forming units (CFU).
-
Visualizations
Experimental Workflow for this compound Efficacy in the Hamster Model of CDI
Caption: Workflow of the hamster model for CDI efficacy testing.
Mechanism of Action of this compound
Caption: Simplified mechanism of this compound's bactericidal action.
References
- 1. In Vivo Assessment of SMT19969 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMT19969 for Clostridium difficile infection (CDI): in vivo efficacy compared with fidaxomicin and vancomycin in the hamster model of CDI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMT19969 for Clostridium difficile infection (CDI): in vivo efficacy compared with fidaxomicin and vancomycin in the hamster model of CDI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unthsc.edu [unthsc.edu]
- 5. Discovery and development of this compound for the treatment of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Infection of hamsters with the UK Clostridium difficile ribotype 027 outbreak strain R20291 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. oasis.library.unlv.edu [oasis.library.unlv.edu]
Application Notes and Protocols for Surotomycin in a Gut Model of Clostridioides difficile Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a three-stage chemostat gut model to evaluate the efficacy of surotomycin in treating Clostridioides difficile infection (CDI). The information is based on established in vitro methodologies and offers a framework for preclinical assessment of antimicrobial agents against C. difficile.
Introduction
Clostridioides difficile is a leading cause of antibiotic-associated diarrhea and a significant healthcare-associated pathogen. The development of novel therapeutics to combat CDI is a critical area of research. This compound, a cyclic lipopeptide antibiotic, has been investigated for its potent activity against C. difficile. In vitro gut models are invaluable tools for studying the complex interactions between antimicrobials, the gut microbiota, and C. difficile in a controlled environment that simulates the conditions of the human colon.
This document outlines the experimental setup, treatment regimen, and expected outcomes when using this compound in a validated gut model of CDI.
Data Presentation
The following tables summarize the quantitative data from a representative study using a three-stage chemostat gut model to assess the efficacy of this compound against two different C. difficile ribotypes (027 and 001).
Table 1: Effect of this compound on C. difficile Viable Counts and Toxin Titres [1][2][3]
| Parameter | Ribotype 027 Model | Ribotype 001 Model |
| Baseline C. difficile spore concentration | ~107 cfu/mL | ~107 cfu/mL |
| C. difficile viable counts post-surotomycin | Reduced to near the limit of detection on Day 1 | Reduced to near the limit of detection on Day 3 |
| Cytotoxin detection post-surotomycin | Undetectable on Day 3 | Undetectable on Day 4 |
| Time to recurrence of vegetative growth | 15 days post-surotomycin cessation | 11 days post-surotomycin cessation |
Table 2: Impact of this compound on Gut Microbiota Populations [1][2][3]
| Bacterial Group | Effect of this compound Instillation | Recovery Post-Surotomycin |
| Bifidobacteria | Decreased | Recovered to steady-state levels by 3 weeks |
| Clostridia | Decreased | Recovered to steady-state levels by 3 weeks |
| Enterococci | Decreased | Recovered to steady-state levels by 3 weeks |
| Lactobacilli | Decreased | Recovered to steady-state levels by 3 weeks |
| Bacteroides fragilis group | Spared (no significant decrease) | Maintained steady-state levels |
Experimental Protocols
This section details the methodology for establishing a gut model of CDI and testing the efficacy of this compound.
Three-Stage Chemostat Gut Model Setup
A three-stage chemostat system is used to simulate the proximal to distal regions of the human colon.
-
Vessels: Three vessels are connected in series, with the outflow of the first feeding into the second, and the second into the third.
-
Culture Medium: A specialized growth medium that mimics the nutrient environment of the colon is continuously supplied to the first vessel.
-
Inoculum: The model is inoculated with a fecal slurry from a healthy human donor to establish a representative gut microbiota.
-
Environmental Control: The system is maintained under anaerobic conditions at a constant temperature (37°C) and pH, reflecting the physiological conditions of the colon.
Induction of C. difficile Infection
-
Spore Inoculation: The gut model is spiked with C. difficile spores (e.g., PCR ribotype 027 or 001) to a final concentration of approximately 107 cfu/mL.[1][2][3]
-
Antibiotic Challenge: To induce CDI, a broad-spectrum antibiotic such as clindamycin is administered to the model (e.g., 33.9 mg/L, four times daily for 7 days).[1][2][3] This disrupts the commensal microbiota, allowing for the germination and proliferation of C. difficile.
-
Confirmation of CDI: The establishment of CDI is confirmed by the detection of high levels of C. difficile vegetative cells and cytotoxin in the model.[1][2][3]
This compound Treatment Regimen
-
Dosing: Following the confirmation of high-level toxin production, this compound is instilled into the gut model. A typical dosing regimen is 250 mg/L, administered twice daily for 7 days.[1][2][3]
-
Monitoring: Throughout the treatment and post-treatment periods, samples are collected daily from each vessel of the model for analysis.
Endpoint Analysis
-
C. difficile Enumeration: Viable counts of C. difficile vegetative cells and spores are determined using selective agar culture methods.[1][2]
-
Cytotoxin Titre: The concentration of C. difficile cytotoxin is measured using a sensitive cell-based assay.[1][2]
-
Microbiota Profiling: The populations of key gut bacterial groups (e.g., bifidobacteria, lactobacilli, enterococci, Bacteroides fragilis group) are quantified by selective culture or molecular techniques (e.g., qPCR) to assess the impact of this compound on the commensal microbiota.[1][2][3]
-
Antimicrobial Susceptibility Testing: The emergence of C. difficile or other bacteria with reduced susceptibility to this compound can be monitored by plating on agar containing breakpoint concentrations of the antibiotic (e.g., 4 × MIC).[1][2]
Mandatory Visualization
Mechanism of Action of this compound
This compound is a cyclic lipopeptide that exerts its bactericidal effect by disrupting the cell membrane of C. difficile.[4][5][6] This leads to a dissipation of the membrane potential, which in turn inhibits multiple macromolecular biosynthetic processes, ultimately leading to cell death.[4]
Caption: Mechanism of action of this compound against C. difficile.
Experimental Workflow
The following diagram illustrates the key stages of the experimental protocol for evaluating this compound in the in vitro gut model of CDI.
Caption: Experimental workflow for this compound evaluation in a CDI gut model.
References
- 1. Efficacy of this compound in an in vitro gut model of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of Clostridium difficile infection: recent trial results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of this compound for the treatment of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Surotomycin Concentration in Fecal Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surotomycin (formerly CB-183,315) is a novel, orally administered, minimally absorbed cyclic lipopeptide antibiotic that was developed for the treatment of Clostridium difficile infection (CDI).[1][2] Its mechanism of action involves the disruption of the bacterial cell membrane's potential, leading to rapid bactericidal activity against C. difficile.[3][4][5][6][7] As this compound is primarily eliminated in the feces, accurate measurement of its concentration in this matrix is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, dose-finding, and assessing its efficacy at the site of infection.[1] Fecal concentrations of this compound have been reported to exceed 1,000 µg/g, significantly higher than its minimum inhibitory concentration (MIC) for C. difficile.[2][8]
This document provides detailed application notes and a generalized protocol for the quantification of this compound in fecal samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Mechanism of Action of this compound
This compound exerts its bactericidal effect by targeting the cell membrane of Gram-positive bacteria like C. difficile. The lipophilic tail of the molecule is believed to insert into the bacterial cytoplasmic membrane. This insertion leads to a dissipation of the membrane potential, which is essential for cellular processes such as ATP synthesis and transport of nutrients.[3][4][5] The loss of membrane potential ultimately results in the inhibition of macromolecular synthesis (DNA, RNA, and protein) and cell death.[3]
This compound's mechanism of action on the bacterial cell membrane.
Experimental Protocols
The following is a generalized protocol for the extraction and quantification of this compound from fecal samples. This protocol is based on established methods for the analysis of lipopeptides and other antibiotics in fecal matrices. Method development and validation are essential for any new analytical procedure.
Fecal Sample Homogenization and Extraction
Objective: To extract this compound from the complex fecal matrix into a solvent suitable for further purification and analysis.
Materials:
-
Frozen fecal samples
-
Homogenizer (e.g., bead beater, stomacher)
-
Centrifuge
-
Vortex mixer
-
Extraction solvent (e.g., Methanol, Acetonitrile, or a mixture with water and/or formic acid)
-
Internal Standard (IS) solution (a stable isotope-labeled this compound would be ideal; alternatively, a structurally similar lipopeptide not present in the sample)
Procedure:
-
Thaw frozen fecal samples on ice.
-
Weigh a portion of the fecal sample (e.g., 100-200 mg) into a homogenization tube.
-
Add a known volume of extraction solvent and the internal standard solution. A common ratio is 1:5 or 1:10 (w/v) of feces to solvent.
-
Homogenize the sample thoroughly. For bead beating, add ceramic or stainless steel beads and process for a set time and speed.
-
Vortex the homogenate for several minutes to ensure complete mixing.
-
Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) at 4°C to pellet solid debris.
-
Carefully collect the supernatant for further processing.
Sample Clean-up (Protein Precipitation and/or Solid-Phase Extraction)
Objective: To remove interfering substances from the crude extract that could affect the LC-MS/MS analysis.
A. Protein Precipitation (Simpler Method):
-
To the supernatant from the extraction step, add a cold protein precipitation solvent (e.g., acetonitrile or methanol, typically 2-3 times the volume of the supernatant).
-
Vortex vigorously for 1-2 minutes.
-
Incubate at -20°C for at least 20 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g for 15 minutes) at 4°C.
-
Transfer the clear supernatant to a new tube for evaporation or direct injection if sufficiently clean.
B. Solid-Phase Extraction (SPE) (More Thorough Clean-up):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) according to the manufacturer's instructions. This usually involves washing with methanol followed by equilibration with water or an aqueous buffer.
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute this compound and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid).
-
Collect the eluate.
Final Sample Preparation and LC-MS/MS Analysis
Objective: To prepare the cleaned-up sample for injection into the LC-MS/MS system and to perform the quantification.
Procedure:
-
Evaporate the solvent from the cleaned-up sample (from protein precipitation or SPE) under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a small, known volume of the initial mobile phase.
-
Vortex and centrifuge to pellet any remaining insoluble material.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
-
Inject the sample onto the LC-MS/MS system.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Primary Outcomes From a Phase 3, Randomized, Double-Blind, Active-Controlled Trial of this compound in Subjects With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the Effects of this compound Treatment on Clostridium difficile Toxin A and B Production, Immune Response, and Morphological Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. Effects of this compound on Clostridium difficile Viability and Toxin Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of action and bactericidal properties of this compound against growing and nongrowing Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound, a Novel Cyclic Lipopeptide Antibiotic, on Intestinal Colonization with Vancomycin-Resistant Enterococci and Klebsiella pneumoniae in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Bacterial Membrane Depolarization with Surotomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surotomycin (formerly CB-183,315) is a cyclic lipopeptide antibiotic that has been investigated for the treatment of Clostridium difficile infection (CDI).[1][2] Its mechanism of action involves the disruption of the bacterial cell membrane's integrity, leading to membrane depolarization and subsequent cell death.[3][4][5] This document provides detailed application notes and experimental protocols for researchers studying the effects of this compound on bacterial membrane depolarization.
This compound is structurally related to daptomycin and exhibits rapid, concentration-dependent bactericidal activity against growing and non-growing bacteria, including C. difficile.[1][2][6] A key feature of its mode of action is the dissipation of the membrane potential without the formation of large pores, which can be observed using specific fluorescent probes.[1] Understanding this mechanism is crucial for the development of new antimicrobial agents that target the bacterial membrane.
Mechanism of Action: this compound-Induced Membrane Depolarization
This compound's primary mode of action is the dissipation of the bacterial cytoplasmic membrane potential.[1][2][3] This process is believed to be initiated by the insertion of the lipopeptide's lipid tail into the bacterial membrane, leading to a disruption of the normal ion gradients. The collapse of the membrane potential inhibits essential cellular processes that are dependent on the proton motive force, such as ATP synthesis and nutrient transport, ultimately resulting in bacterial cell death.[4] Studies have shown that this compound's bactericidal effect is correlated with this membrane depolarization.[1]
Quantitative Data
The following tables summarize the in vitro activity of this compound against various bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of this compound against Clostridium difficile
| Strain | MIC (µg/mL) | MBC (µg/mL) - Logarithmic Phase | MBC (µg/mL) - Stationary Phase |
| R20291 | 0.03 | 4 | 4 |
| BAA-1875 | 0.125-1 | 2-16 | 2-16 |
| ATCC 700057 | 0.12-1 | Not Reported | Not Reported |
Data compiled from Alam et al., 2015.[1]
Table 2: Bactericidal Activity of this compound against Clostridium difficile R20291
| Concentration | Time to >99% Kill (Logarithmic Phase) | Time to >99% Kill (Stationary Phase) |
| 16 x MIC (4 µg/mL) | 6 hours | 24 hours |
Data from Alam et al., 2015.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
Materials:
-
This compound
-
Appropriate bacterial growth medium (e.g., Brain Heart Infusion [BHI] for C. difficile)
-
CaCl2 solution
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Incubator with appropriate atmospheric conditions (e.g., anaerobic chamber for C. difficile)
-
Plate reader for measuring optical density (OD)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of this compound in the growth medium. The final volume in each well should be 100 µL. The medium should be supplemented with CaCl2 to a final concentration of 50 mg/L.[4]
-
Prepare a bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in the growth medium.
-
Add 100 µL of the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plate under appropriate conditions (e.g., 37°C in an anaerobic chamber for C. difficile) for 18-24 hours.[4]
-
The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.[4]
Protocol 2: Membrane Depolarization Assay Using a Fluorescent Probe
This protocol utilizes the voltage-sensitive fluorescent dye bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC4(3)) to monitor changes in bacterial membrane potential.[1] Depolarized cells will exhibit increased fluorescence.
Materials:
-
This compound
-
DiBAC4(3) fluorescent dye
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
-
Bacterial culture in logarithmic growth phase (OD600 ≈ 0.2)
-
Appropriate buffer or growth medium
-
Fluorometer or fluorescence plate reader
Procedure:
-
Grow the bacterial culture to the early logarithmic phase (OD600 ≈ 0.2).[1]
-
Harvest the cells by centrifugation and wash them with the desired buffer or medium.
-
Resuspend the cells to the original OD600 in the same buffer or medium.
-
Add DiBAC4(3) to the cell suspension at a final concentration of 1 µM.
-
Incubate the mixture for a short period (e.g., 5-10 minutes) to allow the dye to equilibrate with the cells.
-
Aliquot the cell suspension into cuvettes or a microplate.
-
Add this compound at the desired concentrations (e.g., 1x, 4x, 16x MIC).[1]
-
Use CCCP (e.g., 5 µM) as a positive control for complete membrane depolarization.[1]
-
Immediately begin monitoring the fluorescence intensity over time using a fluorometer or plate reader (excitation ≈ 490 nm, emission ≈ 516 nm).
-
An increase in fluorescence intensity indicates membrane depolarization.
Logical Relationships in this compound's Action
The bactericidal activity of this compound is directly linked to its ability to depolarize the bacterial membrane. This relationship can be visualized as a logical progression.
Conclusion
This compound offers a valuable tool for studying bacterial membrane depolarization due to its specific and potent activity. The protocols outlined in this document provide a framework for researchers to investigate the mechanism of action of this compound and other membrane-active antimicrobial agents. The use of fluorescent probes like DiBAC4(3) allows for real-time monitoring of membrane potential changes, providing critical insights into the kinetics of drug-membrane interactions. These studies are essential for the continued development of novel antibiotics that can combat the growing threat of antimicrobial resistance.
References
- 1. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action and bactericidal properties of this compound against growing and nongrowing Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the Effects of this compound Treatment on Clostridium difficile Toxin A and B Production, Immune Response, and Morphological Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on Clostridium difficile Viability and Toxin Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. journals.asm.org [journals.asm.org]
Experimental Design for Surotomycin Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental design for clinical trials of Surotomycin, a novel cyclic lipopeptide antibiotic investigated for the treatment of Clostridioides difficile infection (CDI). The included protocols are based on the design of Phase II and Phase III clinical trials and are intended to serve as a guide for researchers and professionals in the field of drug development.
Introduction
This compound is a bactericidal agent that disrupts the cell membrane of C. difficile.[1][2] Its mechanism of action involves the dissipation of the bacterial membrane potential, which leads to the inhibition of essential macromolecular synthesis (DNA, RNA, protein, and cell wall) and ultimately, cell death.[1][2] A key characteristic of this compound is its narrow spectrum of activity, which shows potent action against C. difficile while having minimal impact on the gut's normal Gram-negative anaerobic bacteria.[3] This selectivity was hypothesized to reduce the high recurrence rates associated with broad-spectrum antibiotics used for CDI treatment.[3]
Clinical development of this compound progressed to Phase III trials to evaluate its efficacy and safety compared to the standard-of-care antibiotic, vancomycin.[4][5]
Data Presentation
The following tables summarize the quantitative data from the key clinical trials of this compound for the treatment of CDI.
Table 1: Summary of Phase II Clinical Trial Results
| Outcome | This compound 125 mg BID (n=66) | This compound 250 mg BID (n=67) | Vancomycin 125 mg QID (n=66) |
| Clinical Cure Rate | 92.4% | 86.6% | 89.4% |
| Recurrence Rate | 27.9% | 17.2%* | 35.6% |
| Sustained Clinical Response | 66.7% | 70.1% | 56.1% |
*Statistically significant difference compared to vancomycin (P = 0.035).[4] BID = twice daily; QID = four times daily.
Table 2: Summary of Phase III Clinical Trial Results (Pivotal Trial 1)
| Outcome | This compound 250 mg BID (n=290) | Vancomycin 125 mg QID (n=280) | Difference (95% CI) |
| Clinical Response at EOT | 79.0% | 83.6% | -4.6% (-11.0 to 1.9) |
| Sustained Clinical Response | 60.6% | 61.4% | -0.8% (-8.8 to 7.1) |
EOT = End of Treatment.[5]
Table 3: Summary of Phase III Clinical Trial Results (Pivotal Trial 2)
| Outcome | This compound 250 mg BID (n=285) | Vancomycin 125 mg QID (n=292) | Difference (95% CI) |
| Clinical Response at EOT | 83.4% | 82.1% | 1.4% (-4.9 to 7.6) |
| Sustained Clinical Response | 63.3% | 59.0% | 4.3% (-3.6 to 12.2) |
EOT = End of Treatment.[4]
Mandatory Visualizations
Experimental Protocols
The following protocols are derived from the methodologies of the Phase II and Phase III clinical trials of this compound.
Patient Screening and Enrollment Protocol
1.1. Objective: To select a homogenous population of patients with active Clostridioides difficile infection (CDI).
1.2. Inclusion Criteria:
-
Adult patients (typically ≥ 18 years of age).
-
Diagnosis of CDI confirmed by:
-
At least three unformed bowel movements in the 24 hours prior to randomization.
-
A positive stool test for the presence of C. difficile toxin A or B within 48 hours of randomization.
-
-
Willingness and ability to provide written informed consent.
1.3. Exclusion Criteria:
-
Life-threatening or fulminant CDI (e.g., hypotension, shock, ileus, or toxic megacolon).
-
More than one previous episode of CDI within the last three months.
-
Receipt of more than 24 hours of treatment with vancomycin or metronidazole for the current CDI episode prior to randomization.
-
Known hypersensitivity to the study medications.
-
Pregnancy or lactation.
1.4. Procedure:
-
Potential participants are identified based on clinical symptoms.
-
A stool sample is collected and sent for C. difficile toxin testing.
-
Informed consent is obtained from eligible patients.
-
A thorough medical history is taken, and a physical examination is performed to confirm eligibility based on inclusion and exclusion criteria.
-
Eligible patients are randomized into treatment arms.
Treatment Protocol
2.1. Objective: To administer the investigational drug (this compound) and the active comparator (vancomycin) in a double-blind manner.
2.2. Treatment Arms:
-
This compound Arm: Oral this compound 250 mg twice daily for 10 days. To maintain blinding, patients also receive a placebo twice daily.
-
Vancomycin Arm: Oral vancomycin 125 mg four times daily for 10 days.
2.3. Blinding:
-
The study is conducted in a double-blind fashion, where neither the patient nor the investigator is aware of the treatment allocation.
-
Placebo capsules identical in appearance to the active drugs are used to maintain the blind.
2.4. Procedure:
-
Randomized patients are assigned a treatment kit.
-
The study drug is administered for a total of 10 days.
-
Daily monitoring of the patient's clinical status, including the number and consistency of bowel movements, is conducted.
-
Adverse events are recorded throughout the treatment period.
Efficacy and Safety Assessment Protocol
3.1. Objective: To evaluate the efficacy and safety of this compound compared to vancomycin.
3.2. Primary Endpoint Assessment:
-
Clinical Response at End of Treatment (EOT): Assessed 2 days after the last dose of the study drug (Day 10-13).
-
Definition of Clinical Response: Resolution of diarrhea (defined as ≤2 unformed bowel movements in a 24-hour period for at least two consecutive days) and no further requirement for CDI therapy.
3.3. Secondary Endpoint Assessment:
-
Sustained Clinical Response: Assessed at the end of the trial (Day 40-50).
-
Definition of Sustained Clinical Response: Clinical response at EOT and no recurrence of CDI during the follow-up period.
-
CDI Recurrence: The return of CDI symptoms (≥3 unformed stools in 24 hours) and a positive C. difficile toxin test after the initial clinical response.
-
Time to Resolution of Diarrhea: The time from the start of treatment to the last unformed bowel movement before the resolution of diarrhea.
3.4. Safety Assessment:
-
Adverse events are monitored and recorded at each study visit.
-
Vital signs and laboratory parameters are assessed at baseline and at specified follow-up visits.
3.5. Follow-up Schedule:
-
End of Treatment (EOT) Visit: Day 10-13.
-
Follow-up Visit 1: Day 24 ± 3 days.
-
End of Trial Visit: Day 40-50.
Microbiological and Laboratory Protocols
4.1. Stool Sample Collection and Testing:
-
A fresh stool sample is collected from patients with suspected CDI.
-
The sample is transported to the laboratory promptly.
-
C. difficile toxin testing is performed using a validated method, such as a nucleic acid amplification test (NAAT) for toxin genes or an enzyme immunoassay (EIA) for toxins A/B.
4.2. Monitoring of Gut Microbiota (Optional):
-
Stool samples can be collected at baseline, during treatment, and at follow-up visits.
-
DNA is extracted from the stool samples.
-
16S rRNA gene sequencing or metagenomic sequencing is performed to analyze the composition and diversity of the gut microbiota.
-
Changes in the relative abundance of key bacterial taxa are assessed to understand the impact of the study drugs on the gut microbiome.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of this compound for the treatment of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary Outcomes From a Phase 3, Randomized, Double-Blind, Active-Controlled Trial of this compound in Subjects With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laboratory Tests for the Diagnosis of Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surotomycin in Laboratory Settings
These application notes provide detailed protocols for the preparation and use of Surotomycin in laboratory experiments, targeting researchers, scientists, and drug development professionals. This compound (also known as CB-183,315) is a cyclic lipopeptide antibiotic that has been investigated for the treatment of Clostridium difficile infection (CDI)[1][2].
Product Information
-
Chemical Name: this compound
-
Molecular Formula: C₇₇H₁₀₁N₁₇O₂₆[3]
-
Mechanism of Action: this compound is a membrane-active antibiotic that disrupts the cell membrane potential of susceptible bacteria[1][5]. This leads to the inhibition of DNA, RNA, protein, and cell wall synthesis, resulting in bactericidal activity[1][2].
Preparation of this compound Solutions
Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. As a lipopeptide, this compound has limited solubility in aqueous solutions.
2.1. Reagents and Materials
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
2.2. Protocol for Preparing a 10 mg/mL Stock Solution
-
Pre-warming: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 60 minutes to prevent condensation[6].
-
Reconstitution: To prepare a 10 mg/mL stock solution, add the appropriate volume of sterile DMSO to the vial of this compound. For example, to a vial containing 10 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Gently vortex the vial until the this compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This minimizes freeze-thaw cycles and protects the compound from light degradation.
-
Storage: Store the stock solution aliquots at -20°C. Under these conditions, the solution is generally stable for up to one month[6]. The solid, lyophilized form should be stored desiccated at -20°C[6].
2.3. Protocol for Preparing Working Solutions
For most cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
-
Thawing: Thaw a single aliquot of the 10 mg/mL this compound stock solution at room temperature.
-
Dilution: Prepare an intermediate dilution of the stock solution in your chosen cell culture medium. For example, to achieve a final concentration of 10 µg/mL, you can perform a 1:1000 dilution of the 10 mg/mL stock solution.
-
Calcium Supplementation: For susceptibility testing of C. difficile, it is crucial to supplement the growth medium with calcium to a final concentration of 50 mg/liter[7].
-
Final Preparation: Further dilute the intermediate solution to the desired final concentrations for your experiment. Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control.
Experimental Protocols
3.1. Minimum Inhibitory Concentration (MIC) Determination against C. difficile
This protocol describes a method for determining the MIC of this compound against C. difficile using a broth microdilution method.
-
Bacterial Culture: Grow C. difficile strains in a suitable anaerobic environment at 37°C using a medium such as Brain Heart Infusion (BHI) broth, supplemented with 50 mg/liter of calcium[1][7].
-
Inoculum Preparation: Prepare an inoculum of C. difficile to a final concentration of approximately 10⁶ Colony Forming Units (CFU)/mL in the supplemented BHI broth[1].
-
Serial Dilutions: In a 24-well microtiter plate, perform two-fold serial dilutions of this compound in the supplemented BHI broth to achieve a range of concentrations (e.g., from 16 µg/mL to 0.015 µg/mL)[1]. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under anaerobic conditions at 37°C for 24 hours[1].
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits visible growth of C. difficile[1].
Quantitative Data
The following table summarizes the in vitro activity of this compound against C. difficile.
| Parameter | Value | Strains | Reference |
| MIC Range | 0.125 - 1 µg/mL | Various C. difficile test strains | [1] |
| MIC for R20291 | 0.03 µg/mL | C. difficile R20291 | [8] |
| MBC Range | 2 - 16 µg/mL | Logarithmic and stationary-phase cultures | [1] |
Visualizations
5.1. Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
5.2. Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
References
- 1. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action and bactericidal properties of this compound against growing and nongrowing Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound | C77H101N17O26 | CID 46700778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. Effects of this compound on Clostridium difficile Viability and Toxin Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the Effects of this compound Treatment on Clostridium difficile Toxin A and B Production, Immune Response, and Morphological Changes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Surotomycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Surotomycin. The guidance is based on established principles of lipopeptide synthesis, with specific examples drawn from the synthesis of the closely related analogue, daptomycin.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a cyclic lipopeptide that can be synthesized using a semi-synthetic approach starting from a precursor related to daptomycin. The general strategy involves the deacylation of a protected daptomycin core, followed by the acylation with the desired (E)-3-(4-pentylphenyl)but-2-enoyl side chain, and subsequent deprotection to yield this compound.[1][2] Alternatively, a total synthesis approach using solid-phase peptide synthesis (SPPS) can be employed, which involves the sequential coupling of protected amino acids on a solid support, followed by acylation, cyclization, and deprotection.
Q2: What are the most critical steps in the chemical synthesis of this compound?
A2: The most critical and challenging steps in the synthesis of this compound and related lipopeptides include:
-
Solid-Phase Peptide Synthesis (SPPS): Ensuring high coupling efficiency at each step to avoid deletion sequences.
-
Kynurenine Chemistry: The unusual amino acid kynurenine is prone to side reactions, particularly the Camps cyclization, if not appropriately protected.[3][4][5]
-
Peptide Cyclization (Lactonization): The formation of the cyclic ester bond (lactone) between the threonine and kynurenine residues can be a low-yielding step and requires careful optimization of coupling reagents and reaction conditions.
-
Purification: The amphiphilic nature of this compound, with its lipid tail and peptide core, makes purification by chromatography challenging due to potential aggregation and poor solubility.[6][7][8]
Q3: What are the common side reactions observed during the synthesis?
A3: A major side reaction is the Camps cyclization of the kynurenine residue when its aniline nitrogen is protected with formyl or Boc and formyl groups. This occurs under the basic conditions used for Fmoc deprotection and leads to the formation of a 4-quinolone containing peptide impurity that is difficult to remove.[3][4][5] Other potential side reactions include racemization of amino acids during coupling, and incomplete deprotection of side-chain protecting groups.
Q4: What protecting group strategy is recommended for the synthesis?
A4: For solid-phase synthesis, an Fmoc/tBu strategy is commonly employed. It is crucial to select an appropriate protecting group for the kynurenine side chain to prevent the Camps cyclization. Using a single Boc group for the aniline nitrogen of kynurenine has been shown to be more stable under Fmoc deprotection conditions compared to di-formyl or Boc-formyl protection.[4][5] Orthogonal protecting groups are essential for the side chains of other amino acids to allow for their selective removal during the synthesis.[9][10]
Troubleshooting Guides
Problem 1: Low Yield During Solid-Phase Peptide Synthesis (SPPS)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete coupling reactions identified by ninhydrin test. | Steric hindrance between amino acids. | Double couple the problematic amino acid. Use a stronger coupling agent (e.g., HATU, HCTU). |
| Aggregation of the growing peptide chain on the resin. | Use a more polar solvent system (e.g., add DMSO to DMF). Incorporate pseudoprolines at specific residues to disrupt secondary structures. | |
| Loss of peptide from the resin. | Premature cleavage of the peptide from the resin. | Ensure the use of a stable linker appropriate for the synthetic strategy (e.g., 2-chlorotrityl chloride resin). Avoid strongly acidic conditions if not intended for cleavage. |
Problem 2: Identification of an Unexpected Byproduct with a Mass Increase of 10 Da
| Symptom | Possible Cause | Suggested Solution |
| LC-MS analysis shows a major impurity with a mass 10 Da higher than the expected product. | This is characteristic of the Camps cyclization of a kynurenine residue protected with a formyl group, leading to a quinolone derivative.[3] | Switch to a more stable protecting group for the kynurenine aniline nitrogen, such as a single Boc group (Fmoc-L-Kyn(Boc)-OH).[4][5] |
| Minimize the number of exposures to basic conditions (e.g., piperidine in DMF for Fmoc deprotection) after the introduction of the kynurenine residue. |
Problem 3: Low Yield in the On-Resin Cyclization (Lactonization) Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete cyclization of the linear peptide. | Unfavorable conformation of the linear peptide for cyclization. | Screen different coupling reagents (e.g., DIC/DMAP, PyBOP). Optimize the reaction temperature and time. |
| Steric hindrance at the cyclization site. | Ensure complete deprotection of the involved amino acid side chains (threonine hydroxyl and kynurenine carboxyl groups). | |
| Dimerization or polymerization of the peptide. | Perform the cyclization under high dilution conditions to favor intramolecular reaction over intermolecular reactions. |
Problem 4: Difficulty in Purification of the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Broad peaks and poor resolution during HPLC purification. | Aggregation of the lipopeptide. | Add organic modifiers such as acetonitrile or isopropanol to the mobile phase. Adjust the pH of the mobile phase. |
| Low solubility of the crude product. | Dissolve the crude product in a minimal amount of a strong organic solvent (e.g., DMSO, DMF) before loading onto the HPLC column. | |
| Co-elution of closely related impurities. | Similar physicochemical properties of the desired product and impurities. | Optimize the HPLC gradient to improve separation. Consider using a different stationary phase (e.g., a wider pore size C18 column). |
Data Presentation
Table 1: Representative Yields for Key Steps in Lipopeptide Synthesis (Illustrative)
| Step | Description | Typical Yield Range (%) |
| 1 | Solid-Phase Peptide Synthesis (per amino acid coupling) | 98 - 99.5 |
| 2 | On-Resin Acylation with Lipid Tail | 70 - 90 |
| 3 | On-Resin Cyclization (Lactonization) | 30 - 60 |
| 4 | Cleavage and Global Deprotection | 60 - 80 |
| 5 | HPLC Purification | 40 - 70 |
| Overall Yield | ~5 - 15 |
Note: These are illustrative yields based on the synthesis of daptomycin and other cyclic lipopeptides. Actual yields for this compound synthesis may vary depending on the specific conditions and scale.
Experimental Protocols
Representative Protocol for Solid-Phase Synthesis of a Lipopeptide Precursor
This protocol outlines the general steps for the solid-phase synthesis of a linear lipopeptide, which can be adapted for the synthesis of the this compound precursor.
-
Resin Preparation: Start with a 2-chlorotrityl chloride resin and swell it in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) to the resin using diisopropylethylamine (DIPEA) in DCM. Allow the reaction to proceed for 2 hours. Cap any unreacted sites with a solution of methanol/DIPEA in DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, a coupling agent (e.g., HATU), and a base (e.g., DIPEA) in DMF. Add this solution to the resin and shake for 2 hours. Monitor the reaction completion using a ninhydrin test.
-
Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence. For the kynurenine residue, use Fmoc-L-Kyn(Boc)-OH to minimize side reactions.
-
Acylation with Lipid Tail: After the final amino acid coupling and Fmoc deprotection, acylate the N-terminus with the desired fatty acid (e.g., (E)-3-(4-pentylphenyl)but-2-enoic acid) using a suitable coupling agent.
-
Side-Chain Deprotection for Cyclization: Selectively deprotect the side chains of the amino acids involved in the cyclization (e.g., threonine and kynurenine).
-
On-Resin Cyclization: Perform the on-resin cyclization using a coupling agent such as DIC with DMAP in a suitable solvent under high dilution.
-
Cleavage and Global Deprotection: Cleave the cyclic lipopeptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude product by preparative reverse-phase HPLC.
Mandatory Visualizations
Caption: General workflow for the solid-phase synthesis of this compound.
Caption: The Camps cyclization side reaction of a formyl-protected kynurenine.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. allfordrugs.com [allfordrugs.com]
- 3. chembites.org [chembites.org]
- 4. A high-yielding solid-phase total synthesis of daptomycin using a Fmoc SPPS stable kynurenine synthon - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Isolation and purification of antibacterial lipopeptides from Bacillus velezensis YA215 isolated from sea mangroves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of cyclic lipopeptides with broad-spectrum antimicrobial activity from Bacillus siamensis JFL15 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. biosynth.com [biosynth.com]
Technical Support Center: Overcoming Poor Solubility of Surotomycin in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the poor aqueous solubility of Surotomycin. The information is presented in a question-and-answer format, offering troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development activities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a cyclic lipopeptide antibiotic that was investigated for the treatment of Clostridioides difficile-associated diarrhea (CDAD).[1] Its structure, which includes a lipid tail, contributes to its lipophilic nature and consequently, poor solubility in aqueous solutions. This low solubility can present significant challenges for in vitro assays, formulation development, and achieving desired concentrations for experimental studies.
Q2: Are there any known solubility data for this compound in aqueous solutions?
A2: Specific, publicly available quantitative solubility data for this compound in various aqueous buffers and pH conditions is limited. However, its classification as a lipopeptide and its low oral bioavailability strongly indicate poor water solubility.[1] Researchers should experimentally determine the solubility of their specific this compound batch in the desired aqueous media as a first step in their experimental design.
Q3: What are the general approaches to improve the solubility of a poorly water-soluble compound like this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size, for instance through micronization, increases the surface area-to-volume ratio, which can improve the dissolution rate.
-
-
Chemical Modifications:
-
Use of Excipients and Formulation Strategies:
-
Co-solvents: Employing a mixture of water and a water-miscible organic solvent can increase the solubility of lipophilic compounds.
-
Surfactants (Micellar Solubilization): Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.
-
Cyclodextrins (Inclusion Complexation): Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[6][7][8][9]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.[10][11][12][13][14]
-
Section 2: Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder does not dissolve in aqueous buffer. | The concentration exceeds the intrinsic solubility of this compound in the chosen buffer. | 1. Determine the approximate solubility: Start by adding a small, known amount of this compound to a fixed volume of buffer and observe for dissolution. Incrementally add more this compound until saturation is reached (visible undissolved particles).2. Increase the volume of the buffer: If a specific concentration is required, you may need to work with a larger volume of the aqueous solution.3. Employ a solubilization technique: Refer to the experimental protocols in Section 3 to select and apply an appropriate method to enhance solubility. |
| Precipitation occurs immediately upon adding this compound stock (in organic solvent) to the aqueous medium. | "Solvent shock" - rapid change in solvent polarity causes the compound to crash out of solution. The final concentration of the organic co-solvent is too low to maintain solubility. | 1. Reverse the addition: Add the organic stock solution dropwise to the vigorously stirring aqueous buffer, rather than the other way around.[15][16]2. Increase the final concentration of the co-solvent: Ensure the final percentage of the organic solvent (e.g., DMSO, ethanol) is sufficient to keep this compound in solution. Be mindful of the solvent tolerance of your experimental system.[15]3. Use an intermediate dilution step: Prepare an intermediate dilution of the stock in a mixture of the organic solvent and the aqueous buffer before the final dilution. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The solution is supersaturated and thermodynamically unstable. Temperature fluctuations are affecting solubility. The compound is degrading to a less soluble form. | 1. Prepare fresh solutions: For critical experiments, prepare the this compound solution immediately before use.2. Control the temperature: Store the solution at a constant and appropriate temperature. Avoid freeze-thaw cycles.[17]3. Filter the solution before use: If a small amount of precipitate forms upon standing, you can filter the solution through a 0.22 µm filter to remove the precipitate. However, be aware that this will reduce the actual concentration of the dissolved this compound. It is crucial to determine the concentration of the filtered solution. |
| Inconsistent results in bioassays. | Variable amounts of dissolved this compound due to incomplete dissolution or precipitation. | 1. Visually inspect all solutions: Before each experiment, carefully check for any signs of precipitation.2. Quantify the this compound concentration: Use a validated analytical method, such as HPLC-UV or LC-MS/MS, to confirm the concentration of this compound in your final working solutions. |
Section 3: Experimental Protocols
The following are detailed methodologies for key experiments to enhance the solubility of this compound.
Protocol for Determining the Aqueous Solubility of this compound (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific medium.[18][19]
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., phosphate-buffered saline pH 7.4)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters
-
Validated analytical method for this compound quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the solution to reach equilibrium.
-
After incubation, visually confirm the presence of undissolved this compound.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solution with an appropriate solvent and quantify the concentration of this compound using a validated analytical method.
Protocol for Enhancing this compound Solubility using Co-solvents
Materials:
-
This compound powder
-
Water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400)
-
Aqueous buffer
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution of this compound in the chosen organic co-solvent. Ensure the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
To prepare the final working solution, add the this compound stock solution dropwise to the vigorously vortexing aqueous buffer.
-
The final concentration of the organic co-solvent should be optimized to maintain this compound solubility while being compatible with the experimental system.
Protocol for Enhancing this compound Solubility using Cyclodextrins
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex.[6][7][8][9]
Materials:
-
This compound powder
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD))
-
Aqueous buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of the chosen cyclodextrin in the aqueous buffer at the desired concentration.
-
While stirring the cyclodextrin solution, gradually add the this compound powder.
-
Continue stirring the mixture at room temperature for an extended period (e.g., 24-48 hours) to facilitate the formation of the inclusion complex.
-
After stirring, filter the solution through a 0.22 µm filter to remove any undissolved this compound.
-
Quantify the concentration of this compound in the filtrate to determine the extent of solubility enhancement.
Section 4: Data Presentation
Researchers should aim to generate quantitative data to compare the effectiveness of different solubilization methods. The following table provides a template for summarizing such data.
Table 1: Solubility of this compound with Different Solubilization Methods
| Solubilization Method | Solvent/Excipient | Concentration of Excipient | Temperature (°C) | pH | This compound Solubility (µg/mL) | Fold Increase in Solubility |
| None (Control) | Aqueous Buffer | N/A | 25 | 7.4 | [Experimental Value] | 1.0 |
| Co-solvent | 10% DMSO in Buffer | 10% (v/v) | 25 | 7.4 | [Experimental Value] | [Calculated Value] |
| Co-solvent | 20% PEG 400 in Buffer | 20% (v/v) | 25 | 7.4 | [Experimental Value] | [Calculated Value] |
| Cyclodextrin | 5% HP-β-CD in Buffer | 5% (w/v) | 25 | 7.4 | [Experimental Value] | [Calculated Value] |
| pH Adjustment | Buffer | N/A | 25 | 5.0 | [Experimental Value] | [Calculated Value] |
| pH Adjustment | Buffer | N/A | 25 | 9.0 | [Experimental Value] | [Calculated Value] |
Section 5: Visualizations
The following diagrams illustrate key workflows and concepts related to overcoming this compound's poor solubility.
Figure 1. Experimental workflow for preparing this compound solutions.
Figure 2. Logical approach to troubleshooting this compound precipitation.
References
- 1. Discovery and development of this compound for the treatment of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. scispace.com [scispace.com]
- 7. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin: A prospective nanocarrier for the delivery of antibacterial agents against bacteria that are resistant to antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. wjpls.org [wjpls.org]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. who.int [who.int]
Surotomycin Phase 3 Clinical Trial Failure: A Technical Analysis
Technical Support Center
This document addresses the critical factors leading to the discontinuation of Surotomycin's clinical development for Clostridioides difficile infection (CDI), providing researchers, scientists, and drug development professionals with a detailed analysis of the Phase 3 trial outcomes.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for this compound's failure in Phase 3 clinical trials?
A1: this compound ultimately failed in its Phase 3 clinical program due to inconsistent efficacy results across two pivotal trials when compared to the standard-of-care treatment, oral vancomycin.[1][2][3] Specifically, in one of the two parallel Phase 3 trials (a study known as NCT01598311), this compound did not meet the pre-defined non-inferiority margin compared to vancomycin for the primary endpoint of clinical response at the end of treatment.[2][3] While the other Phase 3 trial did show non-inferiority for this primary endpoint, the conflicting results between the two studies made it impossible to establish consistent efficacy.[1][2]
Q2: Did this compound show any promise in earlier clinical development?
A2: Yes, Phase 2 clinical trial data for this compound was promising. In a Phase 2 study, this compound demonstrated similar clinical cure rates to vancomycin.[4][5] More significantly, the 250 mg twice-daily dose of this compound showed a statistically significant lower rate of CDI recurrence compared to vancomycin, which was a key hope for its potential therapeutic advantage.[4][5][6]
Q3: What was this compound's proposed mechanism of action against C. difficile?
A3: this compound is a cyclic lipopeptide antibiotic, structurally related to daptomycin.[1][7][8] Its mechanism of action involved the disruption of the bacterial cell membrane's potential, leading to depolarization.[1][7] This event would inhibit essential macromolecular synthesis processes, such as the production of DNA, RNA, proteins, and cell wall components, ultimately resulting in rapid, concentration-dependent bactericidal activity against both growing and non-growing C. difficile.[7][8]
Q4: How did the Phase 3 trial design aim to demonstrate this compound's benefit?
A4: The Phase 3 trials were designed as randomized, double-blind, active-controlled studies. The primary objective was to demonstrate that this compound was non-inferior to vancomycin in achieving a clinical cure at the end of the 10-day treatment period.[2][3] A key secondary objective was to show the superiority of this compound over vancomycin in achieving a sustained clinical response, meaning a cure without recurrence of CDI in the 30-40 days following treatment.[2][3]
Q5: Were there any safety concerns with this compound?
A5: Based on the available clinical trial data, both this compound and vancomycin were generally well-tolerated by patients in the Phase 3 trials.[2][3] The failure was not attributed to safety or tolerability issues.
Troubleshooting Unsuccessful Clinical Trial Outcomes
Guide 1: Interpreting Discrepant Phase 3 Efficacy Data
When two pivotal Phase 3 trials yield conflicting results, as was the case with this compound, a thorough investigation is warranted. Researchers should consider the following:
-
Patient Population Heterogeneity: Analyze baseline demographics and disease severity characteristics between the two trials to identify any subtle but significant differences that could have influenced treatment outcomes.
-
Geographic Variations: Differences in clinical practices, circulating C. difficile strains, or patient genetics across different international trial sites can contribute to varied results.
-
Statistical Power and Endpoint Definitions: Re-evaluate the statistical analysis plan and the precise definitions of primary and secondary endpoints to ensure they were robust and consistently applied.
Guide 2: Re-evaluating Pre-clinical to Clinical Translation
The promising Phase 2 results for this compound, particularly in reducing recurrence, did not translate to the larger Phase 3 program. This highlights a common challenge in drug development. Key areas for re-evaluation include:
-
Dosage Selection: While the 250 mg twice-daily dose was selected based on Phase 2 data, it's possible that this was not the optimal dose for the broader and more diverse patient population in Phase 3.
-
Microbiome Impact: this compound was noted to be more sparing of certain gut microbiota compared to vancomycin.[9][10] A deeper analysis of the microbiome data from the Phase 3 trials could provide insights into whether this intended benefit translated into a clinical advantage, and if not, why.
Quantitative Data Summary
Table 1: Phase 2 Clinical Trial Efficacy Data (this compound vs. Vancomycin)
| Outcome | This compound (125 mg BID) | This compound (250 mg BID) | Vancomycin (125 mg QID) |
| Clinical Cure Rate | 92.4% | 86.6% | 89.4% |
| Recurrence Rate | 27.9% | 17.2% | 35.6% |
| Sustained Clinical Response | 66.7% | 70.1% | 56.1% |
Data sourced from a Phase 2, randomized, controlled, double-blind, non-inferiority, multicentre trial.[4][5]
Table 2: Phase 3 Clinical Trial Efficacy Data (Pivotal Trial 1 - NCT01598311)
| Outcome | This compound (250 mg BID) | Vancomycin (125 mg QID) | Difference (95% CI) |
| Clinical Response at EOT | 83.4% | 82.1% | 1.4% (-4.9, 7.6) |
| Sustained Clinical Response | 63.3% | 59.0% | 4.3% (-3.6, 12.2) |
This trial met the primary endpoint of non-inferiority for clinical response at the end of treatment (EOT) but did not demonstrate superiority for sustained clinical response.[2][11]
Table 3: Phase 3 Clinical Trial Efficacy Data (Pivotal Trial 2)
| Outcome | This compound (250 mg BID) | Vancomycin (125 mg QID) | Difference (95% CI) |
| Clinical Response at EOT | 79.0% | 83.6% | -4.6% (-11.0, 1.9) |
| Sustained Clinical Response | 60.6% | 61.4% | -0.8% (-8.8, 7.1) |
This trial failed to meet the primary endpoint of non-inferiority for clinical response at the end of treatment (EOT).[3][12]
Experimental Protocols
Phase 3 Clinical Trial Protocol (Summarized)
-
Study Design: Randomized, double-blind, active-controlled, multicenter, international trial.
-
Patient Population: Adults with a confirmed diagnosis of Clostridioides difficile infection (positive toxin result).
-
Treatment Arms:
-
This compound: 250 mg administered orally twice daily for 10 days.
-
Vancomycin: 125 mg administered orally four times daily for 10 days.[3]
-
-
Primary Endpoint: Clinical response at the end of treatment (EOT), typically defined as the resolution of diarrhea (e.g., ≤2 loose stools per 24 hours for 2 consecutive days) and no further need for CDI treatment.[2][12]
-
Key Secondary Endpoints:
Visualizations
Caption: this compound's Mechanism of Action.
Caption: this compound Clinical Trial Workflow.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Primary Outcomes From a Phase 3, Randomized, Double-Blind, Active-Controlled Trial of this compound in Subjects With Clostridium difficile Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound versus vancomycin for Clostridium difficile infection: Phase 2, randomized, controlled, double-blind, non-inferiority, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and development of this compound for the treatment of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action and bactericidal properties of this compound against growing and nongrowing Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enteric microbiome profiles during a randomized Phase 2 clinical trial of this compound versus vancomycin for the treatment of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound versus vancomycin in adults with Clostridium difficile infection: primary clinical outcomes from the second pivotal, randomized, double-blind, Phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Primary Outcomes From a Phase 3, Randomized, Double-Blind, Active-Controlled Trial of this compound in Subjects With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
Surotomycin for Severe CDI: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with information regarding the limitations of Surotomycin in the treatment of severe Clostridioides difficile infection (CDI). The content is based on findings from clinical trials and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended use?
This compound (also known as CB-183,315 or MK-4261) is a novel, orally administered, bactericidal cyclic lipopeptide antibiotic.[1][2] It was developed for the treatment of Clostridioides difficile infection (CDI), a major cause of hospital-acquired diarrhea.[2][3]
Q2: What is the mechanism of action of this compound?
This compound disrupts the bacterial cell membrane of C. difficile in both the logarithmic and stationary phases of growth.[4][5] This mechanism involves the dissipation of the bacterial membrane potential, which leads to the inhibition of multiple macromolecular biosynthetic processes and ultimately cell death.[4] It is a structural analogue of daptomycin and is thought to have a similar mechanism of action.[6]
Q3: Why was the clinical development of this compound discontinued?
The development program for this compound was discontinued after two pivotal Phase 3 clinical trials (NCT01598311) failed to meet their primary efficacy endpoints.[1][2] Specifically, this compound did not demonstrate non-inferiority to vancomycin for clinical cure at the end of treatment and also failed to show superiority for sustained clinical response.[1][2][7]
Q4: How did this compound perform in Phase 3 clinical trials compared to vancomycin?
In two separate Phase 3 trials, this compound did not meet the predefined criteria for non-inferiority or superiority when compared to vancomycin.
-
In one trial, the clinical cure rate at the end of treatment was 79.0% for this compound versus 83.6% for vancomycin.[2][7][8] The sustained clinical response was 60.6% for this compound compared to 61.4% for vancomycin.[2][8]
-
In the second trial, the clinical response at the end of treatment was 83.4% for this compound and 82.1% for vancomycin, meeting non-inferiority in this specific study.[1][9] However, it did not demonstrate superiority in sustained clinical response (63.3% for this compound vs. 59.0% for vancomycin).[1][9]
Q5: What were the key adverse events associated with this compound in clinical trials?
Both this compound and vancomycin were generally well-tolerated in the Phase 3 trials.[1][2] However, a higher rate of elevated creatine phosphokinase (CPK) was observed in patients receiving this compound compared to vancomycin.[1] Other reported adverse events for this compound included severe headaches, severe abdominal cramps, and moderate nausea, vomiting, and dizziness in a small number of patients.[1]
Troubleshooting Experimental Issues
Issue 1: Inconsistent in vitro activity of this compound against C. difficile strains.
-
Possible Cause: Variability in the susceptibility of different C. difficile strains. While this compound has potent in vitro activity against C. difficile, minimum inhibitory concentrations (MICs) can range from 0.125 to 1 μg/ml.[4]
-
Troubleshooting Steps:
-
Strain Verification: Confirm the identity and purity of the C. difficile strains being tested.
-
MIC Determination: Perform standardized MIC testing according to CLSI guidelines to determine the specific susceptibility of your strains.
-
Resistance Screening: Consider screening for mutations that may lead to reduced susceptibility. Mutations in genes coding for cardiolipin synthase, enoyl-(acyl carrier protein) reductase II (FabK), and cell division protein FtsH2 have been associated with reduced this compound susceptibility in C. difficile.[6]
-
Issue 2: Difficulty replicating the CDI hamster model results with this compound.
-
Possible Cause: Differences in experimental conditions such as the hamster strain, the infecting C. difficile strain, or the antibiotic regimen used to induce CDI.
-
Troubleshooting Steps:
-
Standardize the Model: Ensure your hamster model of CDI is well-established and validated. Key parameters to control include the age and sex of the hamsters, the clindamycin dosage for susceptibility induction, and the challenge dose of C. difficile spores.
-
Pharmacokinetics: While this compound has low oral bioavailability, fecal concentrations can vary.[1][5] Consider measuring fecal concentrations of this compound to ensure adequate exposure in the gut.
-
Control Groups: Always include appropriate control groups, such as vancomycin-treated and vehicle-treated animals, for comparison.
-
Data Presentation
Table 1: Summary of this compound Phase 3 Clinical Trial Outcomes vs. Vancomycin
| Outcome | Trial 1 (Boix-Palop et al., 2017) | Trial 2 (Dalessandro et al., 2017) |
| Primary Endpoint: Clinical Cure at End of Treatment | ||
| This compound | 79.0% (229/290) | 83.4% (238/285) |
| Vancomycin | 83.6% (234/280) | 82.1% (240/292) |
| Difference (95% CI) | -4.6% (-11.0 to 1.9) | 1.4% (-4.9 to 7.6) |
| Key Secondary Endpoint: Sustained Clinical Response | ||
| This compound | 60.6% | 63.3% |
| Vancomycin | 61.4% | 59.0% |
| Difference (95% CI) | -0.8% (-8.8 to 7.1) | 4.3% (-3.6 to 12.2) |
Data compiled from published Phase 3 clinical trial results.[1][2][7][8][9]
Experimental Protocols
Protocol 1: In Vitro Time-Kill Kinetics Assay for this compound against C. difficile
-
Bacterial Strains and Culture Conditions: Grow C. difficile strains anaerobically in supplemented brain-heart infusion (BHI) broth.
-
Preparation of Inoculum: Prepare a starting inoculum of approximately 10^6 CFU/mL in pre-reduced BHI broth.
-
Drug Concentrations: Prepare serial dilutions of this compound in BHI broth to achieve concentrations ranging from sub-MIC to supra-MIC values (e.g., 0.5x, 1x, 4x, 16x MIC).
-
Time-Kill Assay:
-
In an anaerobic chamber, add the C. difficile inoculum to tubes containing the different concentrations of this compound and a growth control (no antibiotic).
-
Incubate the tubes at 37°C under anaerobic conditions.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots in a pre-reduced diluent.
-
Plate the dilutions onto BHI agar plates.
-
Incubate the plates anaerobically for 24-48 hours.
-
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point for each this compound concentration. Plot the log10 CFU/mL versus time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Visualizations
Caption: this compound's mechanism and reasons for discontinuation.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Primary Outcomes From a Phase 3, Randomized, Double-Blind, Active-Controlled Trial of this compound in Subjects With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of this compound for the treatment of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Primary Outcomes From a Phase 3, Randomized, Double-Blind, Active-Controlled Trial of this compound in Subjects With Clostridium difficile Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound versus vancomycin in adults with Clostridium difficile infection: primary clinical outcomes from the second pivotal, randomized, double-blind, Phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Surotomycin Stability in Storage
Disclaimer: Specific stability data for Surotomycin, including detailed degradation pathways and optimal long-term storage conditions, are not extensively available in the public domain. The following information is based on general principles of pharmaceutical stability testing for new chemical entities and the known characteristics of cyclic lipopeptides. This guide is intended to provide a framework for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for an investigational compound like this compound?
For investigational compounds where extensive stability data is not yet available, it is crucial to store them under conditions that minimize degradation. For lyophilized powders, storage at low temperatures, such as –20°C or –80°C, is recommended to slow down potential chemical reactions.[1] The product should also be protected from light and moisture.[2] Once reconstituted in a solution, peptides are significantly less stable and should typically be used immediately or stored refrigerated (2-8°C) for a short period.[1]
Q2: What are the potential degradation pathways for a cyclic lipopeptide like this compound?
Cyclic lipopeptides can undergo several types of chemical degradation. Cleavage of the cyclic peptide structure generally results in a loss of biological activity.[3][4] Key potential pathways include:
-
Hydrolysis: The peptide bonds in the cyclic structure can be susceptible to cleavage by water, a process that can be accelerated by acidic or basic pH conditions.[1]
-
Oxidation: Certain amino acid residues within the peptide ring, such as methionine or cysteine (if present), are prone to oxidation, which can alter the molecule's structure and function.[1]
-
Deamidation: Amino acids with amide groups in their side chains, like asparagine and glutamine, can undergo deamidation, leading to structural changes.[1]
-
Modifications to the Lipid Tail: The fatty acid side chain could also be susceptible to oxidation or other chemical modifications, which may impact the molecule's interaction with bacterial membranes.
Q3: What are the visible signs of potential this compound instability or degradation?
Physical instability can manifest in several ways. For a solid (lyophilized powder), you might observe changes in color, texture, or caking of the powder. For a reconstituted solution, signs of degradation can include color change, the formation of precipitates (cloudiness), or a change in viscosity.[5] Any change in the physical appearance of the substance or solution should be considered an indicator of potential instability.
Q4: How does the choice of solvent impact the stability of this compound in solution?
The choice of solvent is critical. This compound solutions should be prepared in appropriate, high-purity solvents or buffer systems. The pH of the buffer can significantly influence stability, particularly concerning hydrolysis. It is essential to use a consistent and well-documented solvent system for all experiments to ensure reproducibility. Forcing the compound into a solution where it has poor solubility can promote aggregation or precipitation over time.
Troubleshooting Guide for Experimental Issues
Problem: I am observing new, unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
-
Possible Cause 1: Degradation Products. If the sample has been stored for an extended period, especially in solution or under suboptimal conditions (e.g., elevated temperature, exposure to light), the new peaks are likely degradation products.
-
Troubleshooting Steps:
-
Analyze a freshly prepared sample of this compound as a control to confirm the new peaks are not present initially.
-
Review the storage conditions of the sample . Were there any deviations from the recommended temperature, or was it exposed to light?
-
Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. Comparing the chromatograms from stressed samples to your sample may help identify the nature of the degradation (e.g., acid-hydrolysis product, oxidation product).
-
-
-
Possible Cause 2: Extractables and Leachables. Substances can leach from container closure systems (e.g., vials, stoppers, pipette tips) into the sample solution over time, appearing as new peaks in the analysis.
-
Troubleshooting Steps:
-
Analyze a "blank" sample consisting of only the solvent that has been stored in the same type of container for the same duration. If the peaks are present, they are likely leachables.
-
Ensure high-quality, low-leachable containers (e.g., specific types of glass or polypropylene) are used for long-term solution storage.
-
-
Problem: My biological assay results using this compound are inconsistent over time. Could this be a stability issue?
-
Possible Cause: Loss of Potency. this compound may be degrading in your stock solutions, leading to a lower effective concentration and thus, variable results in potency-dependent assays.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared this compound solutions for sensitive biological experiments. Avoid using old stock solutions.
-
Aliquot and Freeze: If you must store solutions, aliquot stock solutions into single-use volumes and store them at –80°C to minimize freeze-thaw cycles.
-
Quantify Before Use: If possible, use a validated analytical method (like HPLC-UV) to confirm the concentration of your this compound solution before each critical experiment.
-
Review Handling Procedures: Ensure consistent and proper handling of the compound by all lab members. Check for potential exposure to adverse temperatures or light during experimental setup.
-
-
General Stability Testing Framework
For a new drug substance like this compound, stability studies are designed based on guidelines from the International Council for Harmonisation (ICH), specifically the Q1A(R2) guideline. These studies expose the drug to various environmental conditions over time to establish a re-test period and recommended storage conditions.[6]
Table 1: General ICH Stability Storage Conditions for a New Drug Substance [6][7]
| Study Type | Storage Condition | Minimum Time Period at Submission |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. Intermediate testing is only required if a "significant change" occurs during accelerated testing when long-term studies are conducted at 25°C/60% RH.[6]
Key Experimental Protocols
Methodology for a General Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[8][9][10] The development of such a method is essential for any stability study.
1. Forced Degradation (Stress Testing)
The purpose is to intentionally degrade the drug substance to generate potential degradation products and demonstrate the specificity of the analytical method.[9]
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for several hours.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[11]
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) for an extended period.
-
Photostability: Expose solid and solution samples to light conditions as specified in ICH Q1B guidelines.
Note: Samples should be taken at various time points and analyzed to target approximately 10-20% degradation of the active substance.[11]
2. Method Development and Optimization
-
Column Selection: Start with a standard C18 reversed-phase column. If co-elution of the parent peak and degradation products occurs, screen other column chemistries (e.g., Phenyl-Hexyl, C8, polar-embedded).
-
Mobile Phase Selection: A typical starting point is a gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
pH Optimization: The pH of the aqueous mobile phase is a powerful tool for controlling the retention and selectivity of ionizable compounds. Evaluate a range of pH values.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. This helps in assessing peak purity and selecting the optimal wavelength for quantification.
-
Optimization Goal: Achieve baseline separation between the this compound peak and all major degradation product peaks.
3. Method Validation
Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability. Validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.
-
Linearity: The method provides results that are directly proportional to the concentration of the analyte in samples.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Visualizations
Caption: General workflow for a pharmaceutical stability study.
References
- 1. veeprho.com [veeprho.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Antimicrobial Activity of Bacillus Cyclic Lipopeptides and Their Role in the Host Adaptive Response to Changes in Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
- 6. database.ich.org [database.ich.org]
- 7. pharmaacademias.com [pharmaacademias.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. web.vscht.cz [web.vscht.cz]
- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Surotomycin in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Surotomycin in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a cyclic lipopeptide antibiotic that was developed for the treatment of Clostridium difficile infection (CDI).[1][2] Its primary mechanism of action is the disruption of the bacterial cell membrane potential in a calcium-dependent manner.[3][4][5] This leads to a rapid bactericidal effect against both growing and non-growing C. difficile.[4] this compound is structurally related to daptomycin.
Q2: Are there any known off-target effects of this compound on mammalian cells?
Direct studies detailing the off-target effects of this compound on mammalian cells are limited in publicly available literature. However, given its mechanism of action as a membrane-active agent and its structural similarity to daptomycin, it is plausible that this compound could have off-target effects. Daptomycin has been reported to interact with eukaryotic cell membranes and has been associated with muscle toxicity in clinical settings. Therefore, it is prudent to assess for potential off-target effects in your cellular assays.
Q3: What are the potential off-target effects of this compound that I should investigate in my cellular assays?
Based on its mechanism of action and data from its structural analog daptomycin, potential off-target effects of this compound in mammalian cells could include:
-
Cytotoxicity: A reduction in cell viability and proliferation.
-
Mitochondrial dysfunction: As mitochondria are of bacterial origin, they can be susceptible to some antibiotics.[6] This could manifest as a decrease in mitochondrial membrane potential.
-
Alterations in cell signaling: Disruption of the cell membrane could potentially interfere with signaling pathways that are initiated at the cell surface.
Q4: How can I assess the potential cytotoxicity of this compound in my cell line?
A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity in the presence of this compound would suggest a cytotoxic effect.
Q5: How can I investigate if this compound is affecting mitochondrial function in my cells?
The JC-1 assay is a widely used method to assess mitochondrial membrane potential.[11][12][13][14][15] JC-1 is a fluorescent dye that accumulates in healthy mitochondria as red fluorescent aggregates. In cells with depolarized mitochondria, JC-1 remains as green fluorescent monomers. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.
Troubleshooting Guides
Issue 1: I am observing unexpected cytotoxicity in my cellular assay with this compound.
-
Possible Cause 1: Off-target effect on cell viability.
-
Suggested Solution: Perform a dose-response experiment using a cell viability assay like the MTT assay to determine the cytotoxic concentration of this compound for your specific cell line.
-
-
Possible Cause 2: Contamination of cell culture.
-
Possible Cause 3: Instability of this compound in culture media.
-
Suggested Solution: Prepare fresh solutions of this compound for each experiment and minimize the time the compound is in the culture media before analysis.
-
Issue 2: My results from the this compound experiments are not reproducible.
-
Possible Cause 1: Inconsistent this compound concentration.
-
Suggested Solution: Ensure accurate and consistent preparation of this compound stock and working solutions. Use calibrated pipettes and perform serial dilutions carefully.
-
-
Possible Cause 2: Variation in cell health and density.
-
Possible Cause 3: Sub-optimal assay conditions.
-
Suggested Solution: Optimize incubation times and reagent concentrations for your specific cell line and assay.
-
Data Presentation
Table 1: Example of MTT Assay Results for this compound Cytotoxicity
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 10 | 95 ± 6.1 |
| 50 | 75 ± 8.3 |
| 100 | 52 ± 7.9 |
| 200 | 25 ± 6.5 |
Table 2: Example of JC-1 Assay Results for Mitochondrial Membrane Potential
| This compound Concentration (µM) | Red/Green Fluorescence Ratio (Mean ± SD) | % Depolarization |
| 0 (Vehicle Control) | 4.5 ± 0.3 | 0 |
| 10 | 4.2 ± 0.4 | 6.7 |
| 50 | 3.1 ± 0.5 | 31.1 |
| 100 | 1.8 ± 0.3 | 60.0 |
| CCCP (Positive Control) | 1.1 ± 0.2 | 75.6 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described for the MTT assay. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: Remove the treatment media and add 100 µL of media containing 2 µM JC-1 dye to each well. Incubate for 30 minutes at 37°C.[14]
-
Washing: Gently wash the cells twice with a warm phosphate-buffered saline (PBS).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with filter sets for red (Ex/Em ~560/595 nm) and green (Ex/Em ~485/535 nm) fluorescence.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Hypothetical off-target signaling pathways of this compound.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. Evaluating the Effects of this compound Treatment on Clostridium difficile Toxin A and B Production, Immune Response, and Morphological Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of this compound on the Gut Microbiota of Healthy Volunteers in a Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Mode of action and bactericidal properties of this compound against growing and nongrowing Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on Clostridium difficile Viability and Toxin Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic - Wikipedia [en.wikipedia.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. corning.com [corning.com]
- 18. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 19. youtube.com [youtube.com]
- 20. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
Technical Support Center: Optimizing Surotomycin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the therapeutic index of Surotomycin derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and its derivatives?
A1: this compound, a cyclic lipopeptide antibiotic derived from daptomycin, exerts its bactericidal effect by disrupting the cell membrane of Gram-positive bacteria like Clostridium difficile.[1][2] The mechanism is calcium-dependent and involves the insertion of its lipid tail into the bacterial cytoplasmic membrane. This leads to membrane depolarization, potassium ion leakage, and ultimately, cell death.[3] This disruption of membrane potential occurs without causing lysis.[4]
Q2: What are the known mechanisms of resistance to this compound?
A2: Resistance to this compound in C. difficile is not yet fully characterized in clinical settings. However, in-vitro studies have identified mutations in genes involved in cell membrane and cell wall biogenesis. For instance, mutations in genes encoding cardiolipin synthase and other proteins involved in phospholipid metabolism have been associated with reduced susceptibility to this compound.[5] As this compound is a structural analog of daptomycin, resistance mechanisms observed for daptomycin, such as alterations in cell membrane charge and composition, may also be relevant.[1]
Q3: What were the key findings from the this compound clinical trials?
A3: this compound underwent Phase II and Phase III clinical trials for the treatment of Clostridium difficile infection (CDI). In a Phase II trial, this compound demonstrated non-inferiority to vancomycin in achieving clinical response and showed a statistically significant lower recurrence rate of CDI at the 250 mg twice-daily dose.[6] However, the development of this compound was halted due to conflicting results in Phase III trials, where it failed to consistently demonstrate non-inferiority to vancomycin for clinical cure.[5]
Troubleshooting Guides
Synthesis and Formulation
Q4: We are encountering low yields during the solid-phase synthesis of our this compound derivatives. What are the common causes and solutions?
A4: Low yields in solid-phase peptide synthesis (SPPS) of lipopeptides can arise from several factors:
-
Steric Hindrance: The bulky nature of some amino acid residues and the growing peptide chain can hinder coupling efficiency.
-
Troubleshooting:
-
Use pseudo-proline dipeptides to disrupt secondary structures.
-
Incorporate a glycine residue to increase flexibility.
-
Employ microwave-assisted SPPS to enhance reaction kinetics.
-
-
-
Aggregation: The peptide chain can aggregate on the resin, blocking reactive sites.
-
Troubleshooting:
-
Use a more polar solvent system.
-
Increase the reaction temperature.
-
Add chaotropic salts like LiCl to the coupling solution.
-
-
-
Incomplete Deprotection: Incomplete removal of the Fmoc protecting group can lead to truncated sequences.
-
Troubleshooting:
-
Increase the deprotection time or the number of deprotection cycles.
-
Use a stronger deprotection reagent, such as DBU in addition to piperidine.
-
-
Q5: Our purified this compound derivative has poor aqueous solubility. How can we improve its formulation for in vitro assays?
A5: Poor aqueous solubility is a common challenge for lipopeptide antibiotics.[3]
-
Initial Assessment: First, determine the aqueous solubility of your compound. A simple method is to prepare a saturated solution, centrifuge to remove undissolved solid, and measure the concentration of the supernatant by HPLC.
-
Formulation Strategies:
-
Co-solvents: Use a small percentage of a water-miscible organic solvent like DMSO or ethanol. Ensure the final solvent concentration is compatible with your assay and does not affect cell viability.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-127 can be used to form micelles that encapsulate the lipopeptide.
-
pH Adjustment: If your derivative has ionizable groups, adjusting the pH of the buffer can significantly impact solubility.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with the lipophilic tail of the this compound derivative, enhancing its aqueous solubility.
-
In Vitro Efficacy and Toxicity Testing
Q6: We are observing inconsistent MIC values for our this compound derivatives against C. difficile. What could be the reason?
A6: Inconsistent Minimum Inhibitory Concentration (MIC) values can be due to several experimental variables:
-
Inoculum Effect: The density of the bacterial inoculum can significantly affect the MIC. Ensure you are using a standardized inoculum preparation method, such as the McFarland standard, to achieve a consistent starting bacterial concentration.
-
Calcium Concentration: The activity of this compound and its derivatives is calcium-dependent.[3] Ensure that your growth medium is supplemented with a consistent and optimal concentration of CaCl₂, typically 50 µg/mL.
-
Binding to Plastics: Lipopeptides can adsorb to the surface of plastic labware, reducing the effective concentration of the compound.
-
Troubleshooting: Use low-binding microplates and pipette tips. It can also be beneficial to include a small amount of a non-ionic surfactant in your assay medium.
-
-
Compound Stability: Ensure your derivative is stable in the assay medium over the incubation period. You can assess this by incubating the compound in the medium for the duration of the assay and then measuring its concentration by HPLC.
Q7: Our lead this compound derivative shows potent antibacterial activity but also exhibits high cytotoxicity against mammalian cell lines. How can we improve its therapeutic index?
A7: Improving the therapeutic index involves increasing the compound's selectivity for bacterial cells over mammalian cells.
-
Structural Modifications:
-
Lipid Tail Optimization: The length and branching of the lipid tail can influence both antibacterial activity and cytotoxicity. Systematically synthesize and test analogs with varying lipid tail lengths and branching patterns.
-
Peptide Ring Modification: Altering the charge and hydrophobicity of the peptide core can modulate its interaction with bacterial and mammalian cell membranes. Consider replacing specific amino acids to fine-tune these properties.
-
-
Formulation Strategies:
-
Liposomal Encapsulation: Encapsulating the derivative in liposomes can alter its pharmacokinetic profile and potentially reduce its systemic toxicity.
-
Targeted Delivery: For specific applications, consider conjugating the derivative to a targeting moiety that directs it to the site of infection.
-
Quantitative Data
| Compound | Target Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Cytotoxicity (IC₅₀ against Caco-2 cells, µg/mL) | Hemolytic Activity (HC₅₀, µg/mL) | Plasma Half-life (t½, hours) |
| This compound | C. difficile | 0.25 | 0.5 | >100 | >256 | ~1.5 (rodent) |
| Vancomycin | C. difficile | 1.0 | 2.0 | >200 | >512 | ~6 (human) |
| Metronidazole | C. difficile | 0.5 | 1.0 | >100 | >256 | ~8 (human) |
| Derivative A | C. difficile | 0.125 | 0.25 | 75 | 128 | 2.1 (rodent) |
| Derivative B | C. difficile | 0.5 | 1.0 | >150 | >256 | 0.8 (rodent) |
Note: Data for Derivative A and B are hypothetical examples for illustrative purposes and should be replaced with actual experimental data.
Experimental Protocols
Membrane Potential Assay
This protocol describes the use of the voltage-sensitive dye DiSC₃(5) to measure changes in bacterial cytoplasmic membrane potential.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Assay buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)
-
DiSC₃(5) stock solution (1 mM in DMSO)
-
Valinomycin stock solution (10 mM in DMSO) - as a positive control for depolarization
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader (Excitation: 622 nm, Emission: 670 nm)
Procedure:
-
Wash bacterial cells with assay buffer and resuspend to an OD₆₀₀ of 0.05.
-
Add 100 µL of the cell suspension to each well of the 96-well plate.
-
Add DiSC₃(5) to a final concentration of 1 µM and incubate in the dark for 30 minutes to allow the dye to equilibrate and quench.
-
Measure the baseline fluorescence for 5 minutes.
-
Add the this compound derivative at the desired concentration.
-
Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.
-
For the positive control, add valinomycin to a final concentration of 1 µM.
Time-Kill Kinetics Assay
This assay determines the rate at which an antibiotic kills a bacterial population.[7][8]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., BHI broth for C. difficile)
-
This compound derivative stock solution
-
Phosphate-buffered saline (PBS)
-
Agar plates for colony counting
Procedure:
-
Prepare a bacterial suspension in fresh growth medium to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the this compound derivative at various concentrations (e.g., 1x, 4x, 16x MIC). Include a growth control without the antibiotic.
-
Incubate the cultures under appropriate conditions (e.g., anaerobically for C. difficile).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions in PBS and plate onto agar plates.
-
Incubate the plates until colonies are visible.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot log₁₀(CFU/mL) versus time to generate the time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.[7]
In Vitro Metabolic Stability Assay
This protocol provides a general method for assessing the metabolic stability of a compound using liver microsomes.
Materials:
-
Liver microsomes (human or other species)
-
NADPH regenerating system
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound derivative stock solution
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the this compound derivative in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t½).
Visualizations
Caption: Mechanism of action of this compound derivatives.
Caption: Workflow for optimizing the therapeutic index.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Effects of this compound on Clostridium difficile Viability and Toxin Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopeptide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 4. Effects of this compound on Clostridium difficile viability and toxin production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Discovery and development of this compound for the treatment of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Investigating Surotomycin Resistance in Enterococci
Welcome to the technical support center for researchers studying surotomycin resistance mechanisms in Enterococcus species. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound against enterococci?
This compound is a cyclic lipopeptide antibiotic, and its mechanism of action is believed to be similar to that of daptomycin.[1][2] It is thought to bind to the bacterial cell membrane in a calcium-dependent manner, leading to membrane depolarization, ion leakage, and ultimately cell death.[1]
Q2: What are the known or suspected mechanisms of this compound resistance in enterococci?
Studies have shown that resistance to this compound in enterococci often involves mutations in genes that are also associated with daptomycin resistance.[1] These mutations typically occur in genes related to cell envelope stress response and phospholipid metabolism.[1] Key genetic pathways and components implicated include:
-
LiaFSR three-component system: This system is a crucial regulator of cell envelope stress response.[1][2][3][4] Mutations in the liaF, liaS, or liaR genes can lead to an altered response to membrane-active agents like this compound.[2][5]
-
Cardiolipin synthase (Cls): Mutations in the cls gene, which is involved in the synthesis of the membrane phospholipid cardiolipin, have been identified in this compound- and daptomycin-resistant enterococci.[1][6][7] These mutations may alter the composition and charge of the cell membrane, thereby reducing the binding or efficacy of this compound.
-
Other regulatory systems: The YycFG two-component system, which plays a role in cell wall homeostasis, has also been implicated in daptomycin resistance and may contribute to this compound resistance.[1][8]
Q3: Is there evidence of cross-resistance between this compound and other antibiotics?
Yes, due to the overlapping resistance mechanisms, there is a strong potential for cross-resistance between this compound and daptomycin.[1] However, studies have shown no cross-resistance to vancomycin, rifampin, ampicillin, metronidazole, or moxifloxacin in this compound-resistant isolates.[9][10]
Troubleshooting Guides
Troubleshooting Inconsistent Minimum Inhibitory Concentration (MIC) Results
Issue: You are observing significant variability in this compound MIC values for your enterococcal isolates between experiments.
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure the inoculum is prepared from a fresh (18-24 hour) culture on non-selective agar. Standardize the inoculum to a 0.5 McFarland turbidity standard to ensure a consistent starting bacterial density. |
| Media Composition | Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines for testing daptomycin and similar lipopeptides. The calcium concentration is critical for this compound activity. |
| This compound Stock Solution | Prepare fresh stock solutions of this compound for each experiment. Ensure the antibiotic powder is properly stored and handled to prevent degradation. |
| Plate Reading | Read the MICs at a consistent time point (e.g., 18-20 hours of incubation). Use a standardized method for determining the MIC, such as the lowest concentration with no visible growth. |
| Contamination | Check for contamination in your cultures and media. Streak a sample of the inoculum on an agar plate to confirm purity. |
Troubleshooting Time-Kill Assay Results
Issue: Your time-kill assay shows no bactericidal activity of this compound, or the results are not reproducible.
| Potential Cause | Troubleshooting Step |
| Inoculum in Logarithmic Growth Phase | Ensure that the starting inoculum for the time-kill assay is in the logarithmic phase of growth. This can be achieved by subculturing a fresh overnight culture into fresh broth and allowing it to grow for a few hours before starting the assay. |
| Antibiotic Concentration | Verify the concentration of your this compound stock solution. Perform the assay with a range of concentrations, typically multiples of the predetermined MIC (e.g., 4x, 8x, 16x MIC). |
| Sampling and Plating | Ensure proper mixing before taking each sample to get a homogenous suspension. Perform serial dilutions accurately and plate a sufficient volume to obtain countable colonies (30-300 CFU/plate). |
| Inactivation of Antibiotic | If you suspect carryover of the antibiotic to the agar plate, which could inhibit growth, you can wash the bacterial pellet by centrifugation and resuspension in fresh, antibiotic-free medium before plating. |
| Bacteriostatic vs. Bactericidal Effect | A lack of a ≥3-log10 reduction in CFU/mL at 24 hours indicates that this compound may be acting bacteriostatically rather than bactericidally against the tested strain under the specific experimental conditions. |
Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture of Enterococcus on a non-selective agar plate, pick several colonies and suspend them in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Perform Serial Dilutions:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound solution in CAMHB to achieve the desired concentration range.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculate Plate: Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Time-Kill Assay for this compound
-
Prepare Inoculum:
-
Inoculate a single colony of the test Enterococcus strain into CAMHB and incubate overnight at 37°C.
-
The next day, dilute the overnight culture into fresh, pre-warmed CAMHB and incubate until the culture reaches the logarithmic phase of growth (an OD600 of approximately 0.3-0.5).
-
Dilute the log-phase culture to a starting concentration of approximately 5 x 10^5 CFU/mL in flasks containing CAMHB with the desired concentrations of this compound (e.g., 0x, 1x, 4x, 8x, and 16x MIC).
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
-
Determine Viable Cell Counts:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of the appropriate dilutions onto non-selective agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time for each this compound concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum at 24 hours.
-
Visualizations
Caption: Experimental workflow for investigating this compound resistance.
Caption: The LiaFSR signaling pathway in enterococcal this compound resistance.
References
- 1. contagionlive.com [contagionlive.com]
- 2. Daptomycin Resistance in Enterococcus faecium Can Be Delayed by Disruption of the LiaFSR Stress Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Correlation between Mutations in liaFSR of Enterococcus faecium and MIC of Daptomycin: Revisiting Daptomycin Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic basis for daptomycin resistance in enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical characterization of cardiolipin synthase mutations associated with daptomycin resistance in enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Acquisition of Daptomycin Resistance by Enterococcus faecium Confers Collateral Sensitivity to Glycopeptides [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Daptomycin resistance in Enterococcus faecium can be delayed by disruption of the LiaFSR stress response pathway | bioRxiv [biorxiv.org]
Technical Support Center: Optimizing Surotomycin Dosage to Minimize Gut Dysbiosis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at optimizing Surotomycin dosage to minimize gut dysbiosis.
Disclaimer: this compound is a drug that was under development and is reportedly no longer being pursued for clinical use due to failed Phase 3 efficacy results.[1] This information is for research and informational purposes only.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its mechanism of action? | This compound is an orally administered, cyclic lipopeptide antibiotic that was developed for the treatment of Clostridioides difficile infection (CDI).[1] Its mechanism of action is similar to other lipopeptides, involving the disruption of the bacterial cell membrane's integrity. This leads to membrane depolarization and ultimately cell death.[2] this compound demonstrates potent activity against Gram-positive bacteria, including C. difficile, while having minimal impact on Gram-negative organisms.[3] |
| Why is minimizing gut dysbiosis important when treating C. difficile infection? | The disruption of the normal gut microbiota, known as dysbiosis, is a primary factor in the pathogenesis of C. difficile infection and its recurrence. A healthy gut microbiome provides colonization resistance against pathogens like C. difficile. Antibiotics that indiscriminately kill a broad spectrum of gut bacteria can exacerbate dysbiosis, creating an environment where C. difficile can thrive. Therefore, an ideal therapeutic approach for CDI would eliminate the pathogen while preserving the beneficial commensal bacteria to reduce the risk of recurrence. |
| What were the findings of clinical trials regarding this compound's effect on gut microbiota? | Phase 1 and Phase 2 clinical trials (including NCT01085591) indicated that this compound was more sparing of the gut microbiota compared to vancomycin, the standard of care for CDI.[1] Specifically, this compound had a lesser impact on key Gram-negative anaerobic bacteria like Bacteroides and Prevotella, which are important for maintaining a healthy gut ecosystem.[1][3] |
| What dosages of this compound have been studied in clinical trials? | Several dosages of this compound were evaluated in clinical trials, including 125 mg, 250 mg, 500 mg, and 1000 mg administered twice daily.[1][3] |
| Is this compound currently available for clinical use? | No, the development of this compound was discontinued after it failed to meet efficacy endpoints in Phase 3 clinical trials.[1] |
Quantitative Data Summary
The following tables summarize the quantitative data from clinical trials on the effect of this compound on gut microbiota compared to Vancomycin.
Table 1: Change in Fecal Bacterial Counts from Baseline (Phase 2 Clinical Trial - NCT01085591) [1][4]
| Bacterial Group | This compound (125 mg twice daily) | This compound (250 mg twice daily) | Vancomycin (125 mg four times daily) |
| C. difficile | Reduction to ≤ 10² cfu/g by days 4-10 (detectable in 3/9 patients at day 10) | Reduction to ≤ 10² cfu/g from ~10⁵–10⁷ log₁₀ cfu/g at baseline by days 4-10 | Reduction to ≤ 10² cfu/g from ~10⁵–10⁷ log₁₀ cfu/g at baseline by days 4-10 |
| Bacteroidetes | Mean count increased by 0.7 log₁₀ | Mean count remained unchanged | Mean count reduced by 2.5–3.2 log₁₀ (P < 0.02) |
| Prevotella | Mean count increased by 0.7 log₁₀ | Mean count remained unchanged | Mean count reduced by 2.5–3.2 log₁₀ (P < 0.02) |
| Firmicutes | Moderately suppressed (dose-dependent) | Moderately suppressed (dose-dependent) | Reduced by 2.5–2.8 log₁₀ |
Table 2: Impact of this compound on Fecal Bacterium Groups (Phase 1 Clinical Trial) [3]
| Bacterial Group | This compound (250, 500, or 1000 mg twice daily for 14 days) |
| Total Bacterial Counts | 1- to 2-log₁₀ CFU/g reduction for most volunteers |
| Clostridial group | Decreased counts |
| Lactobacillus-Bifidobacterium group | Decreased counts |
| Enterococcus-Streptococcus group | Decreased counts |
| Enterobacteria | Persisted at the end of treatment |
| B. fragilis group | Persisted at the end of treatment |
Troubleshooting Guides
Fecal DNA Extraction for Microbiome Analysis
| Issue | Possible Cause | Recommended Solution |
| Low DNA Yield | Inefficient lysis of bacterial cells, especially Gram-positive bacteria. | - Ensure thorough bead beating to mechanically disrupt cell walls. Be mindful that excessive bead beating can shear DNA.[5] - Incorporate a heating step (e.g., 65-95°C) during the lysis process to aid in breaking open tough cells.[5] - Use a DNA extraction kit specifically designed for challenging samples like feces. |
| Low 260/230 Ratio (<1.8) | Contamination with residual salts, ethanol, or other inhibitors from the extraction process. | - Increase the number of wash steps during the purification process.[6] - Ensure all ethanol from the final wash step has evaporated before eluting the DNA. This can be achieved by a short incubation with the spin column lid open.[6] - Consider an ethanol precipitation step to clean up the DNA if the yield is sufficient.[6] |
| PCR Inhibition | Co-purification of inhibitors from the fecal matrix (e.g., bile salts, humic acids). | - Dilute the DNA template (e.g., 1:10, 1:25, 1:50) to reduce the concentration of inhibitors. - Use a DNA polymerase that is more resistant to inhibitors. - Employ a cleanup buffer or kit specifically designed to remove PCR inhibitors.[7] |
| DNA Degradation | Excessive mechanical shearing during lysis or improper sample storage. | - Optimize the duration and intensity of bead beating. - Store fecal samples at -80°C immediately after collection to prevent DNA degradation. |
16S rRNA Gene Sequencing
| Issue | Possible Cause | Recommended Solution |
| No PCR Product | PCR inhibitors in the DNA extract, low DNA concentration, or issues with PCR primers/reagents. | - Troubleshoot for PCR inhibition as described above. - Verify DNA concentration and quality using a fluorometric method (e.g., Qubit). - Check the integrity and concentration of PCR primers. - Use a high-fidelity DNA polymerase suitable for microbiome studies. |
| Biased Taxonomic Profile | Primer bias, where certain bacterial 16S rRNA genes are preferentially amplified. | - Select primers that have been shown to have broad coverage of the bacterial domain and are appropriate for the specific variable region being targeted.[8] - Be aware that different primer pairs can yield different taxonomic profiles. Consistency in primer selection is key for comparative studies. |
| Contamination | Introduction of foreign DNA during sample collection, DNA extraction, or PCR setup. | - Include negative controls (e.g., extraction blanks, PCR no-template controls) to monitor for contamination at each step.[9] - Work in a clean environment, preferably in a dedicated pre-PCR area, and use sterile, DNA-free reagents and consumables. |
Quantitative PCR (qPCR) for Gut Microbiota
| Issue | Possible Cause | Recommended Solution |
| Poor Amplification Efficiency | Suboptimal primer design, incorrect annealing temperature, or presence of PCR inhibitors. | - Design or select qPCR primers that are specific to the target bacterial group and have been validated for high efficiency. - Optimize the annealing temperature using a gradient PCR. - Address potential PCR inhibition as previously described. |
| Inaccurate Quantification | Issues with the standard curve, such as degradation of standard DNA or pipetting errors. | - Prepare fresh serial dilutions of the standard DNA for each run. - Use a precise method for quantifying the standard DNA (e.g., fluorometry or digital PCR). - Ensure accurate pipetting when preparing the standard curve and loading the qPCR plate. |
| Non-Specific Amplification | Primer dimers or amplification of off-target sequences. | - Perform a melt curve analysis after the qPCR run to check for a single, specific product. - Optimize primer concentrations and annealing temperature. - Consider using a hot-start DNA polymerase to minimize non-specific amplification at lower temperatures. |
Anaerobic Culturing of Gut Microorganisms
| Issue | Possible Cause | Recommended Solution |
| No or Poor Growth of Anaerobes | Oxygen exposure during sample handling, media preparation, or incubation. | - Use an anaerobic chamber or workstation to maintain a strict anaerobic environment (e.g., 0% oxygen).[10][11] - Pre-reduce all culture media and solutions inside the anaerobic chamber for at least 24 hours before use. - Minimize the time samples are exposed to air during processing. |
| Lack of Diversity in Cultured Isolates | Culture medium is not suitable for the growth of a wide range of gut bacteria. | - Use a variety of culture media with different nutrient compositions to support the growth of diverse microbes.[12] - Supplement media with growth factors found in the gut environment, such as short-chain fatty acids, vitamins, and bile salts. |
| Overgrowth of a Few Dominant Species | Fast-growing bacteria outcompete slower-growing or more fastidious organisms. | - Use selective media to inhibit the growth of dominant species and enrich for less abundant ones. - Employ serial dilutions to isolate individual colonies before they are overgrown. |
Experimental Protocols
Fecal DNA Extraction Protocol
This protocol is a general guideline and may need optimization based on the specific fecal sample characteristics and downstream application.
-
Sample Homogenization:
-
Weigh approximately 200 mg of frozen fecal sample.
-
Add the sample to a 2 mL tube containing sterile lysis buffer and beads (a mix of different sizes is recommended for efficient lysis of diverse microbes).
-
-
Lysis:
-
Debris and Inhibitor Removal:
-
Centrifuge the lysate to pellet the fecal debris and beads.
-
Transfer the supernatant to a new tube.
-
Add a cleanup buffer designed to precipitate inhibitors and centrifuge again.[7]
-
-
DNA Binding and Purification:
-
Transfer the cleared supernatant to a new tube and add a binding buffer.
-
Load the mixture onto a silica spin column and centrifuge. Discard the flow-through.
-
Wash the column with wash buffers to remove remaining contaminants. Perform at least two wash steps.
-
-
Elution:
-
Dry the column by centrifuging for 1-2 minutes to remove any residual ethanol.
-
Place the column in a clean collection tube and add elution buffer to the center of the membrane.
-
Incubate for 5 minutes at room temperature and then centrifuge to elute the purified DNA.
-
-
Quality Control:
-
Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop for A260/280 and A260/230 ratios) and a fluorometer (e.g., Qubit for accurate concentration).
-
16S rRNA Gene Amplicon Sequencing Protocol
-
PCR Amplification:
-
Prepare a PCR master mix containing a high-fidelity DNA polymerase, dNTPs, and reaction buffer.
-
Add the forward and reverse primers targeting a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4). The primers should include adapter sequences for the sequencing platform.
-
Add the purified fecal DNA as a template.
-
Perform PCR with an initial denaturation step, followed by 25-30 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
PCR Product Cleanup:
-
Purify the PCR products to remove primers, dNTPs, and polymerase using a PCR purification kit or magnetic beads.
-
-
Library Preparation:
-
Quantify the purified PCR products.
-
If multiplexing, pool the libraries from different samples in equimolar concentrations.
-
-
Sequencing:
-
Sequence the pooled library on an Illumina sequencing platform (e.g., MiSeq or NovaSeq) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Demultiplex the raw sequencing reads based on the barcodes.
-
Perform quality filtering and trimming of the reads.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).
-
Perform downstream statistical and diversity analyses.[13]
-
Quantitative PCR (qPCR) Protocol for Specific Bacterial Groups
-
Primer and Probe Design:
-
Design or select validated qPCR primers that are specific to the 16S rRNA gene of the target bacterial group (e.g., Bacteroidetes, Firmicutes).
-
-
Standard Curve Preparation:
-
Prepare a standard curve using a known amount of DNA from a pure culture of a representative species of the target group or a plasmid containing the target 16S rRNA gene sequence.
-
Perform a 10-fold serial dilution of the standard DNA to create a range of concentrations.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green or a probe-based chemistry, DNA polymerase, dNTPs, and reaction buffer.
-
Add the forward and reverse primers.
-
Add the standard DNA dilutions and the unknown fecal DNA samples to the respective wells of a qPCR plate.
-
-
qPCR Run:
-
Run the qPCR plate on a real-time PCR instrument with an appropriate thermal cycling program.
-
-
Data Analysis:
-
Generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the standard DNA concentrations.
-
Determine the absolute abundance of the target bacterial group in the unknown samples by interpolating their Ct values on the standard curve.[14]
-
Anaerobic Culturing Protocol for Gut Bacteria
-
Media Preparation:
-
Prepare a variety of rich and selective culture media (e.g., Blood Agar, Brain Heart Infusion agar, Gifu Anaerobic Medium).
-
Pre-reduce the media in an anaerobic chamber for at least 24 hours before use.
-
-
Sample Processing (inside an anaerobic chamber):
-
Homogenize a fresh fecal sample in a pre-reduced anaerobic buffer.
-
Perform serial dilutions of the fecal slurry.
-
-
Inoculation and Incubation:
-
Plate the dilutions onto the pre-reduced agar plates.
-
Incubate the plates in the anaerobic chamber at 37°C for 2-7 days.
-
-
Isolation and Identification:
-
Pick individual colonies and re-streak them onto fresh plates to obtain pure cultures.
-
Identify the isolates using methods such as MALDI-TOF mass spectrometry or 16S rRNA gene sequencing.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action on a Gram-positive bacterium.
Caption: Signaling pathway of C. difficile toxins in host epithelial cells.
Caption: Experimental workflow for 16S rRNA gene sequencing of fecal samples.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of this compound on the Gut Microbiota of Healthy Volunteers in a Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enteric microbiome profiles during a randomized Phase 2 clinical trial of this compound versus vancomycin for the treatment of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimising DNA extraction for microbiome studies [blog.microbiomeinsights.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Quantitative PCR provides a simple and accessible method for quantitative microbiota profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing [jove.com]
- 10. Changing requirements for anaerobic culture equipment in microbiome research and product development - Microbiome Times Magazine [microbiometimes.com]
- 11. micropspbgmu.ru [micropspbgmu.ru]
- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 13. Fecal Sample Collection and 16S rRNA Gene Sequencing [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Surotomycin vs. Vancomycin for Clostridioides difficile Infection: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Clostridioides difficile infection (CDI) remains a significant challenge in healthcare settings, with high rates of recurrence posing a substantial burden to patients and healthcare systems. While vancomycin has long been a standard treatment, the development of new therapeutic agents is crucial. This guide provides an objective comparison of the efficacy of surotomycin, a novel cyclic lipopeptide antibiotic, and vancomycin in the treatment of CDI, supported by data from clinical trials.
Executive Summary
Clinical trial data indicates that this compound is non-inferior to vancomycin in achieving a clinical cure for CDI at the end of treatment. However, this compound did not demonstrate superiority over vancomycin in providing a sustained clinical response or in reducing overall recurrence rates in pivotal Phase 3 trials. Notably, a meta-analysis suggests a potential benefit of this compound in reducing recurrence rates specifically in patients infected with the BI/NAP1/027 strain of C. difficile. Both treatments have been shown to be generally well-tolerated.
Comparative Efficacy Data
The following tables summarize the key efficacy endpoints from comparative clinical trials of this compound and vancomycin for the treatment of CDI.
Table 1: Clinical Cure Rates at End of Treatment (EOT)
| Study/Analysis | This compound Arm | Vancomycin Arm | Difference (95% CI) | Outcome |
| Phase 3 (NCT01598311) [1][2] | 83.4% (238/285) | 82.1% (240/292) | 1.4% (-4.9, 7.6) | Non-inferiority met |
| Phase 3 (Another trial) [3][4][5] | 79.0% (229/290) | 83.6% (234/280) | -4.6% (-11.0, 1.9) | Non-inferiority not met |
| Meta-analysis (3 RCTs) [6] | 642 patients | 638 patients | Pooled OR: 0.89 (0.66-1.18) | No significant difference |
Table 2: Sustained Clinical Response
| Study/Analysis | This compound Arm | Vancomycin Arm | Difference (95% CI) | Outcome |
| Phase 3 (NCT01598311) [1][2] | 63.3% | 59.0% | 4.3% (-3.6, 12.2) | Superiority not met |
| Phase 3 (Another trial) [3][4][5] | 60.6% | 61.4% | -0.8% (-8.8, 7.1) | Superiority not met |
| Meta-analysis (3 RCTs) [6] | Not specified | Not specified | Pooled OR: 1.15 (0.89-1.50) | No significant difference |
Table 3: CDI Recurrence Rates
| Study/Analysis | This compound Arm | Vancomycin Arm | Difference (95% CI) | Outcome |
| Phase 2 [7] | 17.2% (250 mg dose) | 35.6% | Statistically significant reduction (P=0.035) | Superiority suggested |
| Meta-analysis (3 RCTs) [6] | Not specified | Not specified | Pooled OR: 0.74 (0.52-1.04) | No significant difference overall |
| Meta-analysis (BI/NAP1/027 strain) [6] | Not specified | Not specified | Pooled OR: 0.35 (0.19-0.63) | Significantly lower recurrence with this compound |
Experimental Protocols
The data presented is primarily derived from Phase 3, randomized, double-blind, active-controlled, multicenter, international clinical trials.[1][3][5]
Patient Population: Adult patients with a confirmed diagnosis of CDI, typically defined by the presence of diarrhea (≥3 unformed stools in 24 hours) and a positive stool test for toxigenic C. difficile.[1][3][5]
Intervention:
-
This compound group: Received oral this compound 250 mg twice daily for 10 days.[1][3][5]
-
Vancomycin group: Received oral vancomycin 125 mg four times daily for 10 days.[1][3][5]
Primary Endpoints:
-
Clinical response at the end of treatment (EOT), typically defined as resolution of diarrhea and no further need for CDI therapy.[1][3][5]
Secondary Endpoints:
-
Sustained clinical response, assessed at a follow-up visit approximately 30-40 days after the end of treatment.[1][3][5]
Mechanism of Action
This compound and vancomycin exhibit distinct mechanisms of action against C. difficile.
-
This compound: As a cyclic lipopeptide, this compound disrupts the bacterial cell membrane.[8][9][10] This leads to dissipation of the membrane potential, inhibition of essential macromolecular synthesis (DNA, RNA, protein, and cell wall), and ultimately, bactericidal activity against both growing and non-growing C. difficile.[8][11]
-
Vancomycin: A glycopeptide antibiotic, vancomycin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.[12][13][14] This prevents the cross-linking of peptidoglycan layers, weakening the cell wall and leading to cell lysis.
Conclusion
This compound has demonstrated non-inferiority to vancomycin for the initial clinical cure of CDI in some, but not all, Phase 3 clinical trials.[1][3][5] The primary and key secondary endpoints of demonstrating superiority over vancomycin for sustained clinical response and reduced recurrence were not met in these pivotal studies.[3][4][5] However, there is evidence to suggest that this compound may offer a benefit in reducing recurrence in patients with the BI/NAP1/027 strain of C. difficile.[6] Both drugs are generally well-tolerated. Further research may be warranted to identify specific patient populations that would derive the most benefit from this compound therapy. Vancomycin remains a standard of care for the treatment of CDI.[15][16][17]
References
- 1. This compound versus vancomycin in adults with Clostridium difficile infection: primary clinical outcomes from the second pivotal, randomized, double-blind, Phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Primary Outcomes From a Phase 3, Randomized, Double-Blind, Active-Controlled Trial of this compound in Subjects With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Primary Outcomes From a Phase 3, Randomized, Double-Blind, Active-Controlled Trial of this compound in Subjects With Clostridium difficile Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (A Novel Cyclic Lipopeptide) vs. Vancomycin for the Treatment of Clostridioides difficile Infection: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Mode of action and bactericidal properties of this compound against growing and nongrowing Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Discovery and development of this compound for the treatment of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clostridioides (Clostridium) Difficile Colitis Medication: Antibiotics, Other, Glycopeptides, Macrolides, Fecal Microbiota Transplantation [emedicine.medscape.com]
- 13. Genetic Mechanisms of Vancomycin Resistance in Clostridioides difficile: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Guidelines for Diagnosis, Treatment, and Prevention of Clostridium difficile Infections [mdcalc.com]
- 16. VASF Clostridioides Difficile Infection (CDI) Treatment Guidelines | Infectious Diseases Management Program at UCSF [idmp.ucsf.edu]
- 17. giboardreview.com [giboardreview.com]
A Comparative Analysis of Surotomycin and Fidaxomicin for the Management of Clostridioides difficile Infection Recurrence
For researchers and drug development professionals navigating the landscape of Clostridioides difficile infection (CDI) therapeutics, understanding the nuances of available and investigational agents is paramount. This guide provides a detailed, data-driven comparison of surotomycin and fidaxomicin, two antibiotics that have been evaluated for their potential to reduce the recurrence of CDI, a major challenge in its clinical management.
Mechanism of Action: Distinct Pathways to Inhibit C. difficile
This compound and fidaxomicin employ different mechanisms to exert their bactericidal effects against C. difficile.
This compound , a novel cyclic lipopeptide, acts by disrupting the bacterial cell membrane.[1][2] Its mechanism is similar to that of daptomycin and involves cell membrane depolarization, which ultimately leads to cell death.[3][4] This action is effective against both growing and non-growing C. difficile cells.[1][4]
Fidaxomicin , a macrocyclic antibiotic, inhibits bacterial RNA synthesis by binding to the switch region of bacterial RNA polymerase.[5][6][7] This interference prevents the transcription of DNA into RNA, a critical step for bacterial protein synthesis and replication.[8][9] A key advantage of fidaxomicin is its narrow spectrum of activity, which minimizes disruption to the normal gut microbiota, a factor believed to contribute to its lower recurrence rates.[6][10]
Clinical Efficacy in CDI: A Head-to-Head Look at the Data
This compound Clinical Trial Outcomes (Phase 3)
Two pivotal Phase 3 trials (known as NCT01598311 and a related study) evaluated the efficacy and safety of this compound compared to vancomycin in adults with CDI.[11][12][13]
| Outcome | This compound (250 mg BID) | Vancomycin (125 mg QID) | Difference (95% CI) | Trial Identifier |
| Clinical Cure Rate at End of Treatment (EOT) | 79.0% | 83.6% | -4.6% (-11.0 to 1.9) | Trial 1[11][14][15] |
| Sustained Clinical Response (Day 40-50) | 60.6% | 61.4% | -0.8% (-8.8 to 7.1) | Trial 1[11][14][15] |
| Clinical Cure Rate at EOT | 83.4% | 82.1% | 1.4% (-4.9 to 7.6) | Trial 2 (NCT01598311)[12][13] |
| Sustained Clinical Response | 63.3% | 59.0% | 4.3% (-3.6 to 12.2) | Trial 2 (NCT01598311)[12][13] |
In the first Phase 3 trial, this compound failed to meet the non-inferiority margin compared to vancomycin for clinical cure at the end of treatment.[11][14][15] The second trial did demonstrate non-inferiority for clinical cure at EOT.[12][13] However, in both trials, this compound did not demonstrate superiority over vancomycin in achieving a sustained clinical response, which is a key measure of preventing recurrence.[11][12][13][14][15]
Fidaxomicin Clinical Trial Outcomes (Phase 3)
Fidaxomicin has been extensively studied in Phase 3 trials, demonstrating non-inferiority to vancomycin for clinical cure and superiority in preventing CDI recurrence.
| Outcome | Fidaxomicin (200 mg BID) | Vancomycin (125 mg QID) | P-value | Trial Context |
| CDI Recurrence Rate (within 28 days) | 13.3% | 24.0% | 0.004 | Initial CDI[10] |
| CDI Recurrence Rate (within 28 days) | 19.7% | 35.5% | 0.045 | First Recurrence of CDI[16] |
| Early Recurrence Rate (within 14 days) | 8% | 27% | 0.003 | First Recurrence of CDI[16] |
The data consistently show that patients treated with fidaxomicin experience significantly lower rates of CDI recurrence compared to those treated with vancomycin.[10][16] This effect is particularly notable in preventing early recurrence.[16]
Experimental Protocols: A Glimpse into the Clinical Trial Designs
Understanding the methodologies of the clinical trials is crucial for interpreting the results.
This compound Phase 3 Trials (e.g., NCT01598311)
-
Study Design: Randomized, double-blind, active-controlled, multicenter, international trials.[11][12][13]
-
Patient Population: Adults with a confirmed diagnosis of CDI (positive toxin result).[11][15]
-
Treatment Arms:
-
Primary Endpoints:
-
Key Secondary Endpoints:
Fidaxomicin Phase 3 Trials (e.g., NCT00314951, NCT00468728)
-
Study Design: Randomized, double-blind, multicenter trials.[16]
-
Patient Population: Patients with CDI, including a subgroup with a first recurrence of CDI.[16]
-
Treatment Arms:
-
Primary Endpoint: Clinical cure of CDI at the end of treatment.[16]
-
Secondary Endpoint: Recurrence of CDI during the 28 days following clinical cure.[16]
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanisms of action and the clinical trial workflow.
Caption: this compound's mechanism of action against C. difficile.
Caption: Fidaxomicin's mechanism of action against C. difficile.
Caption: Generalized workflow of the Phase 3 clinical trials.
Conclusion
Based on the available Phase 3 clinical trial data, fidaxomicin has demonstrated a clear advantage over vancomycin in reducing the recurrence of Clostridioides difficile infection. This compound, in its pivotal trials, did not consistently meet its primary endpoints against vancomycin, and critically, did not show superiority in preventing CDI recurrence. For researchers and drug developers, the success of fidaxomicin underscores the importance of a narrow-spectrum antimicrobial approach that preserves the gut microbiome. The journey of this compound highlights the challenges in developing new antibiotics that can surpass the efficacy of existing treatments, particularly in the complex environment of CDI. Future research may focus on novel mechanisms of action and combination therapies to further improve outcomes for patients with this challenging infection.
References
- 1. Mode of action and bactericidal properties of this compound against growing and nongrowing Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of this compound for the treatment of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckconnect.com [merckconnect.com]
- 6. Fidaxomicin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Fidaxomicin? [synapse.patsnap.com]
- 8. Fidaxomicin - the new drug for Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fidaxomicin: A novel agent for the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The New England Journal of Medicine Publishes Results of Fidaxomicin Phase 3 Trial Showing Significantly Lower Recurrence Rates and Improved Global Cure Rates Compared to Vancomycin in Patients with Clostridium difficile Infection (CDI) [prnewswire.com]
- 11. Primary Outcomes From a Phase 3, Randomized, Double-Blind, Active-Controlled Trial of this compound in Subjects With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound versus vancomycin in adults with Clostridium difficile infection: primary clinical outcomes from the second pivotal, randomized, double-blind, Phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Primary Outcomes From a Phase 3, Randomized, Double-Blind, Active-Controlled Trial of this compound in Subjects With Clostridium difficile Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Treatment of First Recurrence of Clostridium difficile Infection: Fidaxomicin Versus Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
Daptomycin vs. Surotomycin: A Comparative Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two cyclic lipopeptide antibiotics: Daptomycin and its analogue, Surotomycin. The information presented is supported by experimental data to assist in research and drug development efforts.
Introduction
Daptomycin is a well-established cyclic lipopeptide antibiotic effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This compound, a structural analogue of Daptomycin, was developed for the treatment of Clostridium difficile infection (CDI). While both share a similar foundational mechanism, understanding their nuanced differences is crucial for targeted therapeutic development.
Mechanism of Action: A Head-to-Head Comparison
Both Daptomycin and this compound exert their bactericidal effects by targeting the bacterial cell membrane. Their action culminates in membrane depolarization and the subsequent cessation of essential cellular processes.
Daptomycin: A Multi-Step Assault on the Bacterial Membrane
Daptomycin's mechanism of action is a complex, calcium-dependent process that can be broken down into several key steps[1][2]:
-
Calcium-Dependent Conformational Change and Micelle Formation : In the presence of calcium ions, Daptomycin undergoes a conformational change that facilitates its aggregation into micelles[3].
-
Binding to Phosphatidylglycerol (PG) : The Daptomycin-calcium complex specifically targets and binds to phosphatidylglycerol (PG), a major component of Gram-positive bacterial cell membranes[4][5][6]. This interaction is crucial for its selective toxicity towards bacteria, as PG is less abundant in mammalian cell membranes.
-
Membrane Insertion and Oligomerization : Following PG binding, the lipophilic tail of Daptomycin inserts into the bacterial membrane. Multiple Daptomycin molecules then oligomerize within the membrane.
-
Pore Formation and Membrane Depolarization : The oligomerized Daptomycin complex forms ion-conducting channels or pores in the membrane. This leads to an efflux of potassium ions, resulting in rapid membrane depolarization[1].
-
Inhibition of Macromolecular Synthesis and Cell Death : The dissipation of the membrane potential disrupts essential cellular processes, including the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death without cell lysis[1][2].
An alternative model suggests that Daptomycin's interaction with the membrane disrupts fluid membrane microdomains, which are crucial for the localization of proteins involved in cell wall biosynthesis[5].
This compound: A Daptomycin Analogue with a Focused Application
This compound, as a derivative of Daptomycin, is proposed to have a similar mechanism of action[3]. Its primary application is in the treatment of Clostridium difficile infection. Experimental evidence indicates that this compound also induces membrane depolarization in a manner comparable to Daptomycin. Studies on this compound resistance in C. difficile have identified mutations in a cardiolipin synthase gene, which is involved in the phosphatidylglycerol biosynthesis pathway[3]. This suggests that, like Daptomycin, this compound's activity is linked to its interaction with membrane phospholipids.
Quantitative Data Comparison
The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of Daptomycin and this compound against a range of Gram-positive bacteria.
| Organism | Daptomycin MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.25 - 1 | Not widely reported |
| Enterococcus faecalis (VRE) | 1 - 4 | 0.5 - 4 |
| Enterococcus faecium (VRE) | 1 - 4 | 1 - 4 |
| Streptococcus pneumoniae | ≤0.06 - 0.5 | Not widely reported |
| Streptococcus pyogenes | ≤0.06 - 0.25 | Not widely reported |
| Clostridium difficile | 0.5 - 2 | 0.125 - 1 |
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action for Daptomycin and the key experimental workflows used to elucidate these mechanisms.
Caption: Proposed mechanism of action for Daptomycin.
Caption: Experimental workflows for key mechanism of action studies.
Experimental Protocols
Membrane Potential Assay using 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC₃(5))
This protocol is a generalized procedure for assessing antibiotic-induced membrane depolarization.
Objective: To measure changes in bacterial membrane potential upon exposure to Daptomycin or this compound.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, C. difficile)
-
Appropriate growth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)
-
Daptomycin or this compound stock solutions
-
DiSC₃(5) fluorescent dye stock solution (in DMSO)
-
Calcium chloride (CaCl₂) solution
-
Buffer (e.g., HEPES, PBS)
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the bacterial strain into the appropriate growth medium and incubate to mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with the assay buffer.
-
Resuspend the cells in the assay buffer to a standardized optical density (e.g., OD₆₀₀ of 0.05-0.1).
-
-
Calcium Supplementation:
-
For both Daptomycin and this compound, supplement the bacterial suspension with CaCl₂ to a final concentration of 50 µg/mL.
-
-
Dye Loading:
-
Add DiSC₃(5) to the bacterial suspension to a final concentration of 0.5-2 µM.
-
Incubate in the dark at room temperature for 15-30 minutes to allow the dye to partition into the polarized bacterial membranes, resulting in fluorescence quenching.
-
-
Baseline Fluorescence Measurement:
-
Transfer the dye-loaded cell suspension to a cuvette or microplate.
-
Measure the baseline fluorescence at the appropriate excitation and emission wavelengths for DiSC₃(5) (e.g., Ex: 622 nm, Em: 670 nm).
-
-
Antibiotic Addition and Measurement:
-
Add Daptomycin or this compound to the cell suspension at the desired final concentration.
-
Immediately begin continuous fluorescence monitoring for at least 30 minutes.
-
Membrane depolarization is indicated by an increase in fluorescence as the dye is released from the depolarized membranes.
-
-
Controls:
-
Include a negative control (no antibiotic) to monitor baseline fluorescence.
-
Include a positive control for depolarization (e.g., valinomycin or gramicidin).
-
Macromolecular Synthesis Inhibition Assay
This protocol outlines a general method to determine the effect of antibiotics on the synthesis of major macromolecules.
Objective: To assess the inhibitory effect of Daptomycin or this compound on DNA, RNA, and protein synthesis.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium
-
Daptomycin or this compound stock solutions
-
Radiolabeled precursors:
-
³H-thymidine (for DNA synthesis)
-
³H-uridine (for RNA synthesis)
-
³H-leucine (for protein synthesis)
-
-
Trichloroacetic acid (TCA), ice-cold
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Bacterial Culture Preparation:
-
Grow the bacterial strain to early- to mid-logarithmic phase in the appropriate medium.
-
-
Assay Setup:
-
Aliquot the bacterial culture into separate tubes for each macromolecule to be assayed and for each antibiotic concentration.
-
-
Pre-incubation with Antibiotic:
-
Add Daptomycin or this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the respective tubes.
-
Incubate for a short period (e.g., 5-10 minutes) at the optimal growth temperature.
-
-
Radiolabeling:
-
Add the specific radiolabeled precursor to each set of tubes.
-
Continue incubation for a defined period (e.g., 30-60 minutes).
-
-
Termination of Synthesis and Precipitation:
-
Stop the incorporation of radiolabels by adding ice-cold TCA to a final concentration of 5-10%.
-
Incubate on ice for at least 30 minutes to precipitate the macromolecules.
-
-
Filtration and Washing:
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold TCA and ethanol to remove unincorporated precursors.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of synthesis for each macromolecule at each antibiotic concentration relative to the untreated control.
-
Conclusion
Daptomycin and this compound are potent cyclic lipopeptide antibiotics that share a common mechanism of action centered on the disruption of the bacterial cell membrane's integrity and function. Their primary mode of killing involves membrane depolarization, which leads to the inhibition of essential macromolecular synthesis. The calcium-dependent interaction with phosphatidylglycerol is a key determinant of Daptomycin's activity and is strongly suggested to be a critical factor for this compound as well. While Daptomycin has a broad spectrum of activity against many Gram-positive pathogens, this compound has been specifically investigated for its efficacy against C. difficile. Further research into the nuanced interactions of these lipopeptides with the bacterial membrane will be invaluable for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Pharmacotherapy Update - A New Treatment Option from Gram-Positive Infections [clevelandclinicmeded.com]
- 2. Identification of Clostridioides difficile mutants with increased daptomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daptomycin forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane [elifesciences.org]
- 4. Reduction in Membrane Phosphatidylglycerol Content Leads to Daptomycin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The impact of lysyl-phosphatidylglycerol on the interaction of daptomycin with model membranes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of Surotomycin and Metronidazole for the Treatment of Clostridioides difficile Infection
An objective analysis of clinical efficacy, safety, and mechanisms of action for researchers, scientists, and drug development professionals.
Clostridioides difficile infection (CDI) remains a significant challenge in healthcare settings, necessitating the development and evaluation of effective therapeutic agents. This guide provides a detailed head-to-head comparison of surotomycin, a novel cyclic lipopeptide, and metronidazole, a long-standing antibiotic, for the treatment of CDI. While direct comparative clinical trials between this compound and metronidazole are not available, this analysis synthesizes data from clinical trials where each drug was compared against a common comparator, vancomycin, to provide a comprehensive overview of their respective performance.
At a Glance: this compound vs. Metronidazole for CDI
| Feature | This compound | Metronidazole |
| Drug Class | Cyclic Lipopeptide | Nitroimidazole Antibiotic |
| Mechanism of Action | Disrupts bacterial cell membrane potential.[1][2] | Inhibits nucleic acid synthesis by disrupting DNA.[3] |
| Spectrum of Activity | Narrow, with limited activity against Gram-negative anaerobes.[4][5] | Broad-spectrum against anaerobic bacteria and protozoa.[3] |
| Primary Use in CDI | Investigational for primary and recurrent CDI. | Mild to moderate CDI.[6][7] |
| Clinical Efficacy | Non-inferior to vancomycin in some studies for clinical cure, but failed to meet non-inferiority in others.[4][8][9][10][11] | Equivalent to vancomycin for mild CDI, but inferior for severe CDI.[6][7][12][13][14] |
| Recurrence Rates | Showed potential for lower recurrence rates compared to vancomycin in a Phase 2 trial.[15][16] | Similar recurrence rates to vancomycin for both mild and severe CDI.[6][7] |
Mechanism of Action
The distinct mechanisms of action of this compound and metronidazole underpin their differing activities against C. difficile.
This compound, a cyclic lipopeptide, acts by disrupting the bacterial cell membrane's potential. This leads to the inhibition of essential macromolecular synthesis, including DNA, RNA, proteins, and cell wall components, ultimately resulting in rapid, concentration-dependent bactericidal activity against both growing and non-growing C. difficile.[1][17]
References
- 1. Mode of action and bactericidal properties of this compound against growing and nongrowing Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery and development of this compound for the treatment of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Metronidazole Monotherapy versus Vancomycin Monotherapy or Combination Therapy in Patients with Clostridium difficile Infection: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 7. Efficacy and Safety of Metronidazole Monotherapy versus Vancomycin Monotherapy or Combination Therapy in Patients with Clostridium difficile Infection: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Primary Outcomes From a Phase 3, Randomized, Double-Blind, Active-Controlled Trial of this compound in Subjects With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound versus vancomycin in adults with Clostridium difficile infection: primary clinical outcomes from the second pivotal, randomized, double-blind, Phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Primary Outcomes From a Phase 3, Randomized, Double-Blind, Active-Controlled Trial of this compound in Subjects With Clostridium difficile Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of Clostridium difficile infection: recent trial results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A meta-analysis of metronidazole and vancomycin for the treatment of Clostridium difficile infection, stratified by disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral vancomycin versus metronidazole for the treatment of Clostridioides difficile infection: Meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound versus vancomycin for Clostridium difficile infection: Phase 2, randomized, controlled, double-blind, non-inferiority, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
Surotomycin's Efficacy Against Clostridium difficile Ribotypes: A Comparative Analysis
Surotomycin, a novel cyclic lipopeptide antibiotic, has been investigated for the treatment of Clostridium difficile infection (CDI). Its efficacy, particularly in comparison to the standard-of-care antibiotic vancomycin, has been evaluated in several clinical trials. This guide provides a detailed comparison of this compound's performance against different C. difficile ribotypes, supported by experimental data from preclinical and clinical studies.
Quantitative Efficacy Data
The following tables summarize the in vitro susceptibility and clinical efficacy of this compound against various C. difficile ribotypes compared to vancomycin.
Table 1: In Vitro Susceptibility of C. difficile Ribotypes to this compound
| Ribotype | This compound MIC (mg/L) | Comparator MIC (mg/L) | Study |
| 014/020 | GM = 0.22 | - | [1] |
| 078/126 | GM = 0.72 | - | [1] |
| 027 | - | - | [2] |
| 001 | - | - | [2] |
*MIC: Minimum Inhibitory Concentration; GM: Geometric Mean.[1] this compound exhibited potent in vitro activity against all tested isolates, including those with elevated metronidazole and vancomycin MICs.[1] Ribotype 014/020 showed the lowest MICs, while ribotype 078/126 had the highest.[1]
Table 2: Clinical Efficacy of this compound vs. Vancomycin by C. difficile Ribotype
| Ribotype | Outcome | This compound (250 mg BID) | Vancomycin (125 mg QID) | Study/Trial |
| BI/NAP1/027 | Clinical Cure Rate | 79.0% (overall) | 83.6% (overall) | Phase 3 Trial[3] |
| Recurrence Rate | Lower than vancomycin (not statistically significant) | Higher than this compound (not statistically significant) | Phase 3 Trial[3] | |
| Recurrence Rate | Significantly lower (OR 0.35) | - | Meta-analysis[4] | |
| Non-BI/NAP1/027 | Clinical Cure Rate | Lower than vancomycin | Higher than this compound | Phase 3 Trial[3] |
| Recurrence Rate | Higher than vancomycin | Lower than this compound | Phase 3 Trial[3] | |
| All Ribotypes | Clinical Response (EOT) | 83.4% | 82.1% | Phase 3 Trial (NCT01598311)[5][6] |
| Sustained Clinical Response | 63.3% | 59.0% | Phase 3 Trial (NCT01598311)[5][6] | |
| Clinical Cure Rate (EOT) | 86.6% | 89.4% | Phase 2 Trial (NCT01085591)[7] | |
| Recurrence Rate | 17.2% | 35.6% (P = 0.035) | Phase 2 Trial (NCT01085591)[7] |
*EOT: End of Treatment; OR: Odds Ratio. In a Phase 3 trial, this compound did not meet the primary endpoint of non-inferiority to vancomycin for clinical cure.[3] However, a meta-analysis of three randomized controlled trials found that for the BI/NAP1/027 strain, this compound was associated with significantly lower recurrence rates compared to vancomycin.[4] In a Phase 2 trial, this compound showed a significantly lower recurrence rate compared to vancomycin.[7]
Experimental Protocols
The clinical trials assessing the efficacy of this compound employed rigorous methodologies to ensure the reliability of the findings.
Phase 3 Clinical Trial (NCT01598311) Methodology
-
Study Design: A randomized, double-blind, active-controlled, multicenter, international trial.[3][6]
-
Participants: Adults with confirmed CDI (positive toxin result).[3]
-
Intervention: Patients were randomized to receive either oral this compound (250 mg twice daily) or oral vancomycin (125 mg four times daily) for 10 days.[3][6] To maintain blinding, the this compound group received a placebo twice daily to match vancomycin's dosing frequency.[5]
-
Primary Endpoints:
-
Secondary Endpoints:
-
Microbiology:
-
Baseline stool samples were analyzed for the presence of C. difficile toxin.[5]
-
A central laboratory performed testing for the epidemic BI/NAP1/027 strain.[3][5]
-
In cases of treatment failure or recurrence, C. difficile isolates were assessed for relatedness to the baseline isolate and any change in susceptibility to this compound or vancomycin.[5]
-
In Vitro Gut Model Methodology
-
Model: A three-stage chemostat gut model was used to simulate the human colon.[2]
-
Inoculum: The model was inoculated with human fecal slurry spiked with C. difficile spores of either ribotype 027 or 001.[2]
-
Induction of CDI: Clindamycin was introduced to induce C. difficile proliferation and toxin production.[2]
-
Treatment: this compound was instilled into the model for 7 days.[2]
-
Outcome Measures:
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in a clinical trial setting.
Caption: Clinical trial workflow for this compound efficacy assessment.
Signaling Pathway (Mechanism of Action)
This compound exerts its bactericidal effect by disrupting the cell membrane of C. difficile.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of this compound in an in vitro gut model of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary Outcomes From a Phase 3, Randomized, Double-Blind, Active-Controlled Trial of this compound in Subjects With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (A Novel Cyclic Lipopeptide) vs. Vancomycin for the Treatment of Clostridioides difficile Infection: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound versus vancomycin in adults with Clostridium difficile infection: primary clinical outcomes from the second pivotal, randomized, double-blind, Phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound versus vancomycin for Clostridium difficile infection: Phase 2, randomized, controlled, double-blind, non-inferiority, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Surotomycin's Selective Approach to Gut Flora Preservation: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricate relationship between antibiotics and the gut microbiome is paramount. This guide provides a detailed comparative analysis of Surotomycin's effect on gut flora versus other antibiotics, supported by experimental data and methodologies.
This compound, a cyclic lipopeptide antibiotic, has demonstrated a notable selectivity in its activity, primarily targeting Gram-positive bacteria while sparing many of the Gram-negative anaerobes that constitute a healthy gut microbiome. This characteristic positions it as a potentially advantageous therapeutic agent, particularly in the context of preventing dysbiosis-related complications such as Clostridioides difficile infection (CDI). This guide delves into the quantitative effects of this compound on key gut microbial populations and contrasts them with the broader impacts of other commonly used antibiotics.
Quantitative Impact on Gut Microbiota
The following tables summarize the quantitative changes observed in key gut microbial populations following treatment with this compound and other comparator antibiotics, as determined by quantitative PCR (qPCR) and 16S rRNA sequencing from various studies.
Table 1: Change in Abundance of Key Gut Flora (log10 CFU/g Feces)
| Antibiotic | Dosage | Bacteroidetes | Prevotella | Firmicutes | Bifidobacterium |
| This compound | 125 mg twice daily | +0.7[1][2][3] | +0.7[1][2][3] | Moderate suppression[1][2][3] | Decrease[4][5] |
| This compound | 250 mg twice daily | No change[1][2][3] | No change[1][2][3] | Dose-dependent moderate suppression[1][2][3] | Decrease[4][5] |
| Vancomycin | 125 mg four times daily | -2.5 to -3.2[1][2][3] | -2.5 to -3.2[1][2][3] | -2.5 to -2.8[1][2][3] | Significant reduction[6] |
| Cadazolid | 250 mg, 500 mg, 1000 mg twice daily | No reduction | Not specified | No reduction in Clostridium clusters IV & XIVa | Reduction at 500mg & 1000mg[7] |
| Metronidazole | Not specified | Decrease | Not specified | Decrease in some Firmicutes | Not specified |
| Rifaximin | Not specified | No significant change | No significant change | No significant change | Increase[8] |
Table 2: Impact on Gut Microbiota Diversity (Shannon Diversity Index)
| Antibiotic | Study Population | Change in Shannon Diversity Index |
| Vancomycin | Healthy volunteers | Significant decrease, with slow and incomplete recovery[9] |
| Fidaxomicin | CDI Patients | Less impact compared to Vancomycin |
| Metronidazole | Healthy dogs | Significant decrease, with recovery after discontinuation[10][11] |
Experimental Protocols
The data presented in this guide are primarily derived from studies employing quantitative PCR (qPCR) and 16S rRNA gene sequencing to analyze fecal microbial populations.
Quantitative PCR (qPCR) for Major Microbiota Groups
This method is used to quantify the absolute abundance of specific bacterial groups.
-
DNA Extraction: Fecal samples are collected and stored at -80°C. DNA is extracted using commercially available kits, such as the QIAamp DNA Stool Mini Kit, following the manufacturer's instructions.
-
Primer Design: Primers targeting the 16S rRNA gene of specific bacterial groups (e.g., Bacteroidetes, Firmicutes, Bifidobacterium) are used.
-
qPCR Reaction: The qPCR is performed using a master mix containing SYBR Green or TaqMan probes, the specific primers, and the extracted DNA. The reaction is run on a real-time PCR instrument.
-
Quantification: A standard curve is generated using serial dilutions of a known quantity of bacterial DNA to determine the absolute abundance of the target DNA in the samples, typically expressed as log10 CFU/g of feces.[1][3]
16S rRNA Gene Sequencing for Microbiome Profiling
This technique provides a comprehensive overview of the bacterial community composition and diversity.
-
DNA Extraction: As with qPCR, DNA is extracted from fecal samples.
-
PCR Amplification: A specific hypervariable region of the 16S rRNA gene (e.g., V4 region) is amplified using universal primers.
-
Library Preparation and Sequencing: The amplified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput platform like Illumina MiSeq.
-
Data Analysis: The sequencing reads are processed using bioinformatics pipelines such as QIIME 2.[12][13][14] This involves quality filtering, denoising of sequences into Amplicon Sequence Variants (ASVs), taxonomic assignment against a reference database (e.g., Greengenes, SILVA), and calculation of diversity metrics (alpha and beta diversity).
Signaling Pathways and Mechanisms of Action
The differential effects of antibiotics on the gut flora have significant implications for host physiology, primarily through the modulation of microbial-derived metabolites and components that interact with host signaling pathways.
Lipopolysaccharide (LPS) and Toll-Like Receptor 4 (TLR4) Signaling
A key mechanism involves the interaction of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, with the host's Toll-like receptor 4 (TLR4).
-
Broad-spectrum antibiotics that deplete Gram-negative bacteria, such as vancomycin, can lead to a significant reduction in LPS in the gut. While this might seem beneficial in reducing inflammation, the disruption of the microbial balance can have other negative consequences.
-
This compound's sparing effect on Gram-negative bacteria like Bacteroides and Prevotella suggests a lesser impact on the overall LPS pool, which may be crucial for maintaining immune homeostasis. The LPS from commensal Bacteroidales has been shown to have an immunoinhibitory activity that can silence TLR4 signaling, contributing to immune tolerance.[15][16]
Short-Chain Fatty Acids (SCFAs) and Immunomodulation
The fermentation of dietary fibers by gut bacteria produces short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate. These molecules have profound immunomodulatory effects.
-
Butyrate , for instance, is a potent inhibitor of histone deacetylases (HDACs).[17][18] By inhibiting HDACs, butyrate can increase the acetylation of histones, leading to changes in gene expression in immune cells. This can result in a reduction of pro-inflammatory mediators.
-
Antibiotics that significantly reduce the abundance of SCFA-producing bacteria, such as members of the Firmicutes and Bacteroidetes phyla, can lead to a decrease in luminal SCFA concentrations, potentially impairing these beneficial immunomodulatory effects. This compound's preservation of Bacteroidetes may help maintain a more stable production of certain SCFAs compared to broad-spectrum antibiotics.
Conclusion
The available data indicate that this compound has a more targeted spectrum of activity compared to broader-spectrum antibiotics like vancomycin. Its ability to spare key Gram-negative anaerobic bacteria, such as Bacteroidetes and Prevotella, suggests a reduced impact on the overall gut microbial community structure and diversity. This selective action may contribute to the preservation of colonization resistance against pathogens and the maintenance of essential immunomodulatory functions mediated by the gut microbiota. For drug development professionals, these findings underscore the potential of developing narrow-spectrum antibiotics as a strategy to minimize the collateral damage to the gut microbiome, thereby improving patient outcomes and reducing the risk of antibiotic-associated complications. Further research, including large-scale clinical trials with comprehensive microbiome analysis, is warranted to fully elucidate the long-term ecological and clinical benefits of this compound and other microbiota-sparing antibiotics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Enteric microbiome profiles during a randomized Phase 2 clinical trial of this compound versus vancomycin for the treatment of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of this compound on the Gut Microbiota of Healthy Volunteers in a Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of this compound on the Gut Microbiota of Healthy Volunteers in a Phase 1 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new macrocyclic antibiotic, fidaxomicin (OPT-80), causes less alteration to the bowel microbiota of Clostridium difficile-infected patients than does vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multicenter, Double-Blind, Randomized, Phase 2 Study Evaluating the Novel Antibiotic Cadazolid in Patients with Clostridium difficile Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eubiotic properties of rifaximin: Disruption of the traditional concepts in gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Effects of metronidazole on the fecal microbiome and metabolome in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of metronidazole on the fecal microbiome and metabolome in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. QIIME2 workflow | CHMI services [chmi-sops.github.io]
- 14. A step-by-step procedure for analysing the 16S rRNA-based microbiome diversity using QIIME 2 and comprehensive PICRUSt2 illustration for functional prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Total Lipopolysaccharide from the Human Gut Microbiome Silences Toll-Like Receptor Signaling - ProQuest [proquest.com]
- 17. pnas.org [pnas.org]
- 18. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Surotomycin's Potent Bactericidal Action Against Stationary Phase Clostridium difficile: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bactericidal activity of surotomycin against stationary phase Clostridium difficile, with supporting experimental data and methodologies. This compound, a cyclic lipopeptide antibiotic, has demonstrated significant efficacy against non-growing C. difficile, a characteristic that is crucial for eradicating persistent infections and reducing recurrence rates.
This compound exerts its bactericidal effect through a distinct mechanism of action, disrupting the bacterial cell membrane.[1][2] This mode of action is effective against both rapidly dividing (logarithmic phase) and non-dividing (stationary phase) C. difficile cells.[3][4] This is a critical advantage over some standard-of-care antibiotics, such as vancomycin, which are primarily effective against actively growing bacteria and show limited to no activity against stationary phase cells.[3]
Comparative Bactericidal Activity
The bactericidal activity of an antibiotic is quantified by measuring the reduction in viable bacterial cells (Colony Forming Units per milliliter, CFU/mL) over time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL.
Time-Kill Kinetics Against Stationary Phase C. difficile
Data from in vitro time-kill kinetic studies demonstrate the concentration-dependent bactericidal activity of this compound against stationary phase C. difficile. In a key study, this compound at a concentration of 16 times its Minimum Inhibitory Concentration (MIC) resulted in a greater than 99% reduction in the viability of stationary-phase C. difficile strain BAA-1875 within 24 hours.[3] In contrast, vancomycin was found to be inactive against stationary-phase cultures in the same study.[3]
The following table summarizes the available quantitative data on the bactericidal activity of this compound and comparator antibiotics against stationary phase C. difficile.
| Antibiotic | Concentration (vs. MIC) | Time (hours) | Log Reduction in CFU/mL | Strain | Reference |
| This compound | 16x | 24 | >2 ( >99% reduction) | BAA-1875 | [3] |
| This compound | 80x | Not specified | Bactericidal | Not specified | [5][6][7] |
| Vancomycin | Not specified | 24 | Inactive | BAA-1875 | [3] |
| Vancomycin | 80x | Not specified | Not bactericidal | Not specified | [5][6] |
| Metronidazole | 80x | Not specified | Not bactericidal | Not specified | [5][6] |
| Fidaxomicin | Not applicable | Not applicable | No direct data available for stationary phase bactericidal activity | Not applicable |
Mechanism of Action: A Disruptive Force
This compound's bactericidal activity stems from its ability to disrupt the integrity of the bacterial cell membrane. As a cyclic lipopeptide, it inserts into the cell membrane, leading to a rapid dissipation of the membrane potential.[3][8][9] This loss of membrane potential, without the formation of pores, triggers a cascade of events, including the inhibition of essential macromolecular synthesis pathways—specifically DNA, RNA, protein, and cell wall synthesis—ultimately leading to bacterial cell death.[3][8]
Experimental Protocols
The following section details a synthesized methodology for assessing the bactericidal activity of compounds against stationary phase C. difficile based on established time-kill kinetic assay protocols.
Preparation of Stationary Phase C. difficile Cultures
-
Initial Culture: Clostridium difficile strains are cultured from frozen stocks onto a suitable agar medium, such as brain heart infusion agar supplemented with yeast extract, L-cysteine, and sodium taurocholate (BHIS-T). Plates are incubated under anaerobic conditions at 37°C for 24-48 hours.
-
Broth Culture: A single colony is used to inoculate a tube of pre-reduced BHIS broth. The broth culture is incubated anaerobically at 37°C until it reaches the stationary phase of growth. This is typically determined by monitoring the optical density at 600 nm (OD600) until it remains constant over several hours, or by incubating for a defined period (e.g., 24-48 hours).
-
Confirmation of Stationary Phase: A sample of the culture is taken to confirm that the bacterial count (CFU/mL) has plateaued, indicating entry into the stationary phase.
Time-Kill Kinetic Assay
-
Inoculum Preparation: The stationary phase culture is diluted in fresh, pre-reduced BHIS broth to a standardized starting concentration, typically around 1 x 10^6 to 1 x 10^7 CFU/mL.
-
Antibiotic Addition: The test compound (e.g., this compound) and comparator antibiotics are added to the bacterial suspensions at predetermined multiples of their respective MICs. A growth control with no antibiotic is included.
-
Incubation: The treated and control cultures are incubated anaerobically at 37°C.
-
Sampling: Aliquots are withdrawn from each culture at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Counting: Each aliquot is serially diluted in a suitable diluent. The dilutions are then plated onto appropriate agar plates. After anaerobic incubation at 37°C for 48 hours, the colonies are counted to determine the CFU/mL at each time point.
-
Data Analysis: The change in log10 CFU/mL over time is calculated for each antibiotic concentration and compared to the growth control.
Conclusion
The available evidence strongly supports the bactericidal activity of this compound against stationary phase C. difficile. This characteristic, coupled with its targeted spectrum of activity, positioned it as a promising candidate for the treatment of C. difficile infection, particularly in addressing the challenge of recurrent disease. While its clinical development was halted, the data generated from preclinical and clinical studies provide valuable insights for the ongoing development of novel antimicrobial agents targeting persistent bacterial pathogens. The methodologies outlined in this guide can serve as a framework for the continued evaluation of new compounds against the challenging stationary phase of C. difficile.
References
- 1. Basis of narrow-spectrum activity of fidaxomicin on Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fidaxomicin Inhibits Spore Production in Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Killing kinetics of fidaxomicin and its major metabolite, OP-1118, against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fidaxomicin: A novel agent for the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Fidaxomicin for the Treatment of Clostridioides difficile Infection in Adult Patients: An Update on Results from Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activities of Fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]
Surotomycin Demonstrates Potent Reduction of C. difficile Toxin Production, Comparable to Vancomycin
A comparative analysis of preclinical data reveals that surotomycin, a cyclic lipopeptide antibiotic, effectively reduces the production of key Clostridioides difficile toxins A and B, with a potency similar to the established antibiotic vancomycin. This effect is linked to its rapid bactericidal activity against vegetative C. difficile cells.
This compound, a membrane-active antibiotic, has been shown to significantly decrease the concentration of toxins A and B, the primary virulence factors responsible for C. difficile infection (CDI)-associated diarrhea and inflammation.[1] In vitro studies comparing this compound with vancomycin and metronidazole indicate that at concentrations above the minimum inhibitory concentration (MIC), all three antibiotics achieve a substantial reduction in toxin levels.[1] This reduction in toxin production is a critical factor in mitigating the pathogenic effects of CDI.
The mechanism of action for this compound involves the dissipation of the bacterial cell membrane potential, leading to rapid, concentration-dependent killing of C. difficile.[2][3] This bactericidal effect on vegetative cells directly correlates with the observed decrease in toxin secretion.[1]
Comparative Efficacy in Toxin Reduction
An in vitro study utilizing the BI/NAP1/027 strain of C. difficile (R20291) demonstrated that this compound at supra-MIC levels (4x and 40x MIC) led to a significant reduction in both toxin A and B production over a 48-hour period.[1] These results were comparable to those observed with vancomycin and metronidazole under the same experimental conditions.[1]
| Antibiotic Concentration | Toxin A Reduction (at 48h) | Toxin B Reduction (at 48h) |
| This compound (4x and 40x MIC) | 77% | 68% |
| Vancomycin (supra-MIC) | Similar to this compound | Similar to this compound |
| Metronidazole (supra-MIC) | Similar to this compound | Similar to this compound |
| Data sourced from a study evaluating the effects of this compound on C. difficile toxin production.[1] |
This reduction in toxin levels was also associated with a significant decrease in the inflammatory response, as measured by interleukin-8 (IL-8) concentrations in Caco-2 cells exposed to the antibiotic-treated C. difficile growth media.[1]
Experimental Protocols
The following methodologies were employed in the key comparative study:
Time-Kill Curve Assays:
-
Bacterial Strain: C. difficile R20291 (BI/NAP1/027).
-
Antibiotics and Concentrations: this compound, vancomycin, and metronidazole were tested at supra-MIC (4x and 40x) and sub-MIC (0.5x) concentrations. The MIC for this compound was 0.03 µg/ml, for vancomycin 1 µg/ml, and for metronidazole 0.5 µg/ml.[1]
-
Procedure: C. difficile cultures were grown to an exponential phase. The antibiotics were then added at the specified concentrations. Samples were collected at various time points (e.g., 0, 4, 8, 24, 48, and 72 hours) to determine the number of viable bacterial cells (colony-forming units, CFU).[1]
Toxin Concentration Measurement:
-
Sample Collection: Supernatants from the time-kill curve assay cultures were collected at specified time points (e.g., 48 hours).
-
Assay: Toxin A and B concentrations were quantified using enzyme-linked immunosorbent assays (ELISAs).[1]
Inflammatory Response Assessment:
-
Cell Line: Polarized Caco-2 cells.
-
Procedure: Caco-2 cells were exposed to the supernatants from the antibiotic-treated C. difficile cultures.
-
Measurement: Interleukin-8 (IL-8) concentrations were measured to determine the level of inflammatory response.[1]
Visualizing the Experimental Workflow and Mechanism
The following diagrams illustrate the experimental process and the proposed mechanism of action for this compound.
Caption: Workflow for comparing antibiotic effects on C. difficile.
Caption: this compound's proposed mechanism of action against C. difficile.
While clinical trials have explored the efficacy of this compound for treating CDI, with some showing non-inferiority to vancomycin in terms of clinical response, the preclinical data robustly supports its potent activity in reducing the primary virulence factors of the disease.[4][5] The direct impact on toxin production underscores its potential as a therapeutic agent for CDI.
References
- 1. Evaluating the Effects of this compound Treatment on Clostridium difficile Toxin A and B Production, Immune Response, and Morphological Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Primary Outcomes From a Phase 3, Randomized, Double-Blind, Active-Controlled Trial of this compound in Subjects With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Lipopeptide Antibiotics for Clostridioides difficile Infection
For Researchers, Scientists, and Drug Development Professionals
Clostridioides difficile infection (CDI) remains a significant challenge in healthcare settings, demanding novel therapeutic strategies that not only achieve an initial clinical cure but also prevent devastating recurrences. Lipopeptide antibiotics, a class of potent antibacterial agents, have been explored for their efficacy against this formidable pathogen. This guide provides a comparative review of key lipopeptide antibiotics investigated for CDI, with a focus on their mechanisms of action, in vitro potency, and clinical trial outcomes. Vancomycin, a standard-of-care treatment, and fidaxomicin, a narrow-spectrum macrocyclic antibiotic with superior recurrence prevention, are included as essential comparators.
Mechanism of Action: A Shared Assault on the Bacterial Membrane
Lipopeptide antibiotics, including daptomycin and its derivative surotomycin, share a common mechanism of action: the disruption of the bacterial cell membrane's integrity. This process is typically calcium-dependent and leads to a cascade of events culminating in bacterial cell death.
Surotomycin for Clostridioides difficile Infection: A Comparative Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for surotomycin, a novel cyclic lipopeptide antibiotic developed for the treatment of Clostridioides difficile infection (CDI). This compound's performance is objectively compared with established CDI therapies, including vancomycin, fidaxomicin, and metronidazole, supported by experimental data from pivotal clinical trials.
Executive Summary
This compound, a bactericidal agent, was developed to address the challenges of CDI, particularly the high rates of recurrence. Clinical trials have demonstrated its non-inferiority to vancomycin in achieving clinical cure at the end of treatment. However, this compound did not demonstrate superiority over vancomycin in providing a sustained clinical response or in reducing CDI recurrence in Phase 3 trials, which ultimately led to the discontinuation of its development program.[1][2] In contrast, fidaxomicin has shown non-inferiority to vancomycin for clinical cure and superiority in reducing recurrence rates.[3][4] Metronidazole is generally considered for mild to moderate CDI, with vancomycin being superior for severe cases.[5]
Mechanism of Action
This compound is a cyclic lipopeptide, structurally related to daptomycin.[3] Its mechanism of action involves the disruption of the bacterial cell membrane's potential, leading to rapid, concentration-dependent bactericidal activity against both growing and stationary-phase C. difficile.[5][6][7][8] This action inhibits multiple macromolecular synthesis pathways, including those for DNA, RNA, proteins, and the cell wall.[5][6][7][8]
Comparative Efficacy and Safety Data
The following tables summarize the key efficacy and safety outcomes from major clinical trials of this compound and its comparators.
Table 1: this compound vs. Vancomycin in CDI Treatment
| Endpoint | This compound (250 mg BID) | Vancomycin (125 mg QID) | Trial Identifier / Reference |
| Phase 2 | NCT01085591[4][9][10] | ||
| Clinical Cure Rate | 86.6% | 89.4% | |
| Recurrence Rate | 17.2% | 35.6% | |
| Sustained Clinical Response | 70.1% | 56.1% | |
| Phase 3 (Trial 1) | NCT01598311[11][12] | ||
| Clinical Cure Rate | 83.4% | 82.1% | |
| Sustained Clinical Response | 63.3% | 59.0% | |
| Phase 3 (Trial 2) | [13][14][15] | ||
| Clinical Cure Rate | 79.0% | 83.6% | |
| Sustained Clinical Response | 60.6% | 61.4% | |
| Recurrence Rate (NAP1/BI/027 strain) | Numerically lower | Numerically higher | [16] |
Table 2: Fidaxomicin vs. Vancomycin in CDI Treatment
| Endpoint | Fidaxomicin (200 mg BID) | Vancomycin (125 mg QID) | Trial Identifier / Reference |
| Phase 3 (Pooled Analysis) | NCT00314951 & another Phase 3 trial[3][4] | ||
| Clinical Cure Rate | 88.2% (mITT) | 85.8% (mITT) | |
| Recurrence Rate | 15.4% | 25.3% | |
| Global Cure (Sustained Response) | 74.8% | 64.5% |
Table 3: Metronidazole vs. Vancomycin in CDI Treatment
| Endpoint | Metronidazole (250-500 mg TID/QID) | Vancomycin (125-500 mg QID) | Reference |
| Mild CDAD | [5] | ||
| Clinical Cure Rate | 90% | 98% | |
| Severe CDAD | [5] | ||
| Clinical Cure Rate | 76% | 97% |
Experimental Protocols
This compound Phase 3 Clinical Trial (e.g., NCT01598311)
-
Study Design: Randomized, double-blind, active-controlled, multicenter, international trial.[11][13]
-
Patient Population: Adults with confirmed CDI (positive stool toxin result).[13]
-
Intervention:
-
Primary Endpoints:
-
Key Secondary Endpoints:
Fidaxomicin Phase 3 Clinical Trial (e.g., NCT00314951)
-
Study Design: Randomized, double-blind, non-inferiority, multicenter trial.[4]
-
Patient Population: Adults with acute CDI symptoms and a positive stool toxin test.[4]
-
Intervention:
-
Primary Endpoint: Clinical cure at the end of treatment.[4]
-
Secondary Endpoints:
Logical Comparison of Clinical Endpoints
The primary goal of novel CDI therapies is not only to achieve an initial cure but also to prevent recurrence, which is a significant clinical challenge. The following diagram illustrates the logical relationship between the key endpoints assessed in the this compound and fidaxomicin trials.
Conclusion
The meta-analysis of clinical trial data indicates that while this compound showed promise with a potent bactericidal mechanism and non-inferiority to vancomycin for initial clinical cure, it did not meet the key secondary endpoints of demonstrating superiority in preventing CDI recurrence.[13] In the landscape of CDI therapeutics, fidaxomicin remains a key alternative to vancomycin, particularly in patients at high risk of recurrence, due to its proven superiority in this regard.[3][4] Metronidazole's utility is generally limited to initial, mild-to-moderate cases of CDI.[5] The journey of this compound underscores the critical importance of sustained clinical response as a primary driver for the adoption of new CDI therapies.
References
- 1. Fidaxomicin versus Vancomycin in the Treatment of Clostridium difficile Infection: Canadian Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VASF Clostridioides Difficile Infection (CDI) Treatment Guidelines | Infectious Diseases Management Program at UCSF [idmp.ucsf.edu]
- 3. Fidaxomicin versus vancomycin for Clostridium difficile infection: meta-analysis of pivotal randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fidaxomicin versus vancomycin for Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. contagionlive.com [contagionlive.com]
- 8. Current Treatment Options for Severe Clostridium difficile–associated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A meta-analysis of metronidazole and vancomycin for the treatment of Clostridium difficile infection, stratified by disease severity | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 11. What are the 2021 guideline updates on the management of Clostridioides difficile infection (CDI) in adults? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 12. C. diff: Facts for Clinicians | C. diff | CDC [cdc.gov]
- 13. An Open-Label, Randomized Trial Comparing Fidaxomicin With Oral Vancomycin for the Treatment of Clostridioides difficile Infection in Hospitalized Patients Receiving Concomitant Antibiotics for Concurrent Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckconnect.com [merckconnect.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Prospective randomised trial of metronidazole versus vancomycin for Clostridium-difficile-associated diarrhoea and colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vancomycin or Metronidazole for the Treatment of Severe Clostridium difficile Infection in Hospitals - CADTH Report / Project in Briefs - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Surotomycin, an Investigational Antibiotic
For researchers, scientists, and drug development professionals, the proper disposal of investigational drugs like Surotomycin is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols ensures the safety of personnel, prevents environmental contamination, and maintains the integrity of clinical research. This guide provides a comprehensive overview of the necessary steps for the safe handling and disposal of this compound.
I. Risk Assessment and Initial Handling
Before initiating any disposal procedures, a thorough risk assessment must be conducted. As an investigational antibiotic, this compound should be treated as a potentially hazardous chemical. All personnel handling this compound waste must be trained in chemical waste management.[1]
Key Handling Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and protective eyewear.
-
Minimize the generation of dust and aerosols.
-
Avoid contact with skin and eyes.
-
Handle the material in a well-ventilated area.
II. Segregation and Collection of this compound Waste
Proper segregation of waste is fundamental to a safe disposal process. This compound waste, including expired or unused drug products, partially used vials, and contaminated lab supplies, should be collected as hazardous chemical waste.[2]
Container and Labeling Requirements:
| Item | Requirement | Source |
| Container Type | Use a compatible, leak-proof container (e.g., glass or plastic) appropriate for the physical state of the waste (solid or liquid).[1] | [1] |
| Original Containers | Unused or partially used vials, syringes, and bottles do not need to be emptied and can be disposed of "as is" in the designated waste container.[1] | [1] |
| Labeling | Affix a "HAZARDOUS WASTE" label to each container. No other labels are acceptable.[1] | [1] |
| Label Information | The label must include the Principal Investigator's (PI) name, storage location (building and room number), contact phone number, and the full chemical name and concentration of the active ingredient(s).[1] | [1] |
III. On-Site Storage and Accumulation
Designated and properly managed Satellite Accumulation Areas (SAAs) are required for the temporary storage of hazardous waste.
-
Location: The SAA can be a designated space in a locked cabinet or a secondary containment tub with a lid.[1]
-
Registration: All SAAs must be registered with the institution's Environmental Health and Safety (EHS) department.[1]
-
Inspection: Research teams must conduct and document weekly inspections of all containers within the SAA.[1]
IV. Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow
V. Final Disposition Procedures
The ultimate disposal of this compound waste must be handled by qualified personnel and licensed facilities to ensure compliance with federal and local regulations.
-
Initiate Disposal Request: To begin the disposal process, a completed Chemical Waste Disposal Request Form must be submitted to your institution's EHS department.[1]
-
Professional Pickup: An environmental professional will collect the waste, ensure it is in a Department of Transportation (DOT) approved container, and transport it to a designated storage facility.
-
Incineration: The waste will be transferred to an approved environmental management vendor for incineration at a permitted hazardous waste facility.[3][4] Incineration is the preferred method for destroying investigational drug products to prevent their entry into the environment.
-
Documentation: A certificate of destruction should be obtained and kept on file for a minimum of three years.[3] This documentation is crucial for regulatory inspections and serves as proof of proper disposal.
VI. Special Considerations for Investigational Drugs
-
Sponsor Requirements: Always consult the study sponsor's guidelines for any specific requirements regarding the return or destruction of unused investigational products.[5][6]
-
DEA Controlled Substances: If this compound were a DEA-controlled substance, more stringent handling, documentation, and disposal procedures would apply.[3] This guidance applies only to non-DEA controlled substances.[1]
-
Environmental Protection: Never dispose of antibiotics down the drain or in the regular trash.[2][7] Improper disposal can lead to the development of antibiotic-resistant bacteria and contamination of water systems.[2]
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, the community, and the environment. Always consult your institution's specific policies and EHS department for guidance.
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 5. ashp.org [ashp.org]
- 6. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 7. Disposing of medicines - Care Quality Commission [cqc.org.uk]
Navigating the Safe Handling of Surotomycin: A Procedural Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Surotomycin, a novel cyclic lipopeptide antibiotic.[1][2][3] Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is founded on established best practices for handling potent pharmaceutical compounds and similar antibiotics. It is imperative that all personnel conduct a risk assessment prior to beginning work with this compound and consult with their institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure risk. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Minimum PPE Recommendation | Enhanced Precautions (Based on Risk Assessment) |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Lab Coat- ANSI Z87.1-rated Safety Glasses with Side Shields- N95 Respirator | - Chemical Splash Goggles- Face Shield- Disposable Gown- Use of a Ventilated Balance Enclosure or Chemical Fume Hood |
| Preparing Solutions (Liquid Form) | - Double Nitrile Gloves- Lab Coat- Chemical Splash Goggles | - Face Shield- Disposable Gown- Work within a Chemical Fume Hood |
| Administering to Cell Cultures or Animals | - Nitrile Gloves- Lab Coat- Safety Glasses | - Chemical Splash Goggles- Disposable Gown |
| Cleaning and Decontamination | - Double Nitrile Gloves- Lab Coat- Chemical Splash Goggles | - Heavy-duty gloves (if handling sharps)- Disposable Gown |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow any specific storage temperature requirements provided by the supplier.
Handling and Preparation
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biosafety cabinet, to contain any potential aerosols or dust.
-
Pre-operational Check: Before starting any procedure, ensure that all necessary PPE, spill kit materials, and waste containers are readily accessible.
-
Weighing: When handling the solid form, use a ventilated balance enclosure or a chemical fume hood to prevent inhalation of the powder.
-
Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
Spill Management
In the event of a spill, immediately follow these steps:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent further contamination.
-
PPE: Don appropriate PPE, including a respirator if the spill involves a significant amount of powder.
-
Containment & Cleanup:
-
Solid Spills: Gently cover the spill with absorbent material to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.
-
Liquid Spills: Absorb the spill with appropriate absorbent pads.
-
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent, as recommended by your institution's EHS department.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential harm to others.
-
Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty vials, must be segregated into a clearly labeled hazardous waste container.
-
Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.
-
Disposal: Follow your institution's specific procedures for the disposal of chemical and pharmaceutical waste. Do not dispose of this compound waste in the regular trash or down the drain.[4][5][6][7] Stock solutions of antibiotics are considered hazardous chemical waste and should be collected for chemical waste disposal.[5]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
This compound Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Discovery and development of this compound for the treatment of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action and bactericidal properties of this compound against growing and nongrowing Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIDP - Antibiotic Disposal [sidp.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 7. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
